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  • Product: 4-Bromo-2-methylcinnamic acid

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-Bromo-2-methylcinnamic Acid: Properties, Synthesis, and Applications

Abstract 4-Bromo-2-methylcinnamic acid is a substituted aromatic carboxylic acid that serves as a highly versatile trifunctional intermediate in modern organic synthesis. Possessing a carboxylic acid group, a reactive ar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Bromo-2-methylcinnamic acid is a substituted aromatic carboxylic acid that serves as a highly versatile trifunctional intermediate in modern organic synthesis. Possessing a carboxylic acid group, a reactive aryl bromide, and a polymerizable alkene moiety, this molecule is a valuable building block for a diverse range of advanced materials and complex organic molecules. This technical guide provides a comprehensive overview of its molecular properties, outlines a robust synthetic protocol, details methods for its analytical characterization, and explores its potential applications in pharmaceutical development and materials science. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

The unique arrangement of functional groups in 4-bromo-2-methylcinnamic acid dictates its chemical reactivity and physical properties. The electron-withdrawing bromine atom and electron-donating methyl group on the phenyl ring modulate the electronic character of the conjugated system, influencing both its reactivity and spectroscopic characteristics.

Key Identifiers and Properties

The fundamental properties of 4-bromo-2-methylcinnamic acid are summarized below. These values are calculated based on its chemical structure, as extensive experimental data for this specific molecule is not broadly published.

PropertyValueSource
IUPAC Name (E)-3-(4-bromo-2-methylphenyl)prop-2-enoic acid-
Molecular Formula C₁₀H₉BrO₂-
Molecular Weight 241.08 g/mol -
Canonical SMILES Cc1cc(Br)ccc1C=CC(=O)O-
InChI Key FGOQZJHIVMWMQR-ONEGZZNKSA-N-
CAS Number Not assigned-
Predicted Form Off-white to pale yellow solidAnalog Comparison[1]
Predicted Melting Point 190-210 °CAnalog Comparison
Predicted Solubility Soluble in organic solvents (DMSO, DMF, Methanol), limited solubility in waterAnalog Comparison[2]

Synthesis and Mechanistic Insights

The synthesis of cinnamic acid derivatives is well-established in organic chemistry. For 4-bromo-2-methylcinnamic acid, a highly reliable and efficient method is the Knoevenagel-Doebner condensation.

Synthetic Rationale

The Knoevenagel-Doebner condensation is the reaction of an aldehyde or ketone with a compound possessing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine.[3] This method is chosen for its high yields, operational simplicity, and tolerance of various functional groups on the aromatic ring. The reaction proceeds via the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the starting aldehyde (4-bromo-2-methylbenzaldehyde). Subsequent dehydration and decarboxylation lead to the desired cinnamic acid derivative.

Synthetic Workflow Diagram

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Work-up and Isolation cluster_3 Step 4: Purification A 4-Bromo-2-methylbenzaldehyde C Combine reactants in Pyridine Add Piperidine (catalyst) A->C B Malonic Acid B->C D Heat at reflux (e.g., 90-110 °C) Monitor via TLC C->D Catalysis E Cool reaction mixture Acidify with aq. HCl to pH 2-3 D->E Reaction complete F Filter the precipitate E->F Precipitation G Wash precipitate with cold water F->G H Recrystallize from Ethanol/Water G->H I Dry under vacuum H->I J 4-Bromo-2-methylcinnamic Acid (Final Product) I->J

Caption: Workflow for the synthesis of 4-bromo-2-methylcinnamic acid.

Experimental Protocol: Synthesis

This protocol is a self-validating system, where successful precipitation upon acidification and a sharp melting point of the recrystallized product serve as indicators of a successful reaction.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 4-bromo-2-methylbenzaldehyde (1.0 eq), malonic acid (1.05 eq), and pyridine (20 mL per 0.1 mol of aldehyde).[3]

  • Catalysis: Add piperidine (0.1 eq) to the flask. The addition of this catalyst is crucial for activating the malonic acid.

  • Reaction: Heat the mixture in an oil bath to 90-100 °C and maintain at reflux for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid until the pH is approximately 2-3. This step protonates the carboxylate, causing the product to precipitate.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product on the filter with copious amounts of cold water to remove residual pyridine hydrochloride. Further purify the product by recrystallization from an ethanol/water mixture to obtain a crystalline solid.

  • Drying: Dry the purified crystals under vacuum at 60 °C for 12 hours.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized 4-bromo-2-methylcinnamic acid is critical. A combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence of the molecular structure.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides information about the carbon backbone.

Protocol:

  • Sample Preparation: Dissolve 10-15 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 1-2 second relaxation delay and 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer relaxation delay (5 seconds) and a greater number of scans (~1024) are required due to the lower natural abundance of ¹³C.[5]

Predicted Spectroscopic Data:

TechniquePredicted Chemical Shift (δ, ppm)Assignment and Rationale
¹H NMR 12.0 - 12.5 (s, 1H)Carboxylic acid proton (broad singlet due to H-bonding).
7.5 - 7.8 (m, 3H)Aromatic protons, complex splitting due to ortho/meta coupling.
7.5 - 7.7 (d, 1H)Alkene proton (α to carbonyl), doublet due to coupling with β-proton.
6.4 - 6.6 (d, 1H)Alkene proton (β to carbonyl), doublet with a large coupling constant (~16 Hz) confirming trans geometry.
2.4 - 2.5 (s, 3H)Methyl group protons (singlet).
¹³C NMR ~168Carboxylic acid carbonyl carbon.
140 - 145Alkene carbon (β to carbonyl).
120 - 140Aromatic carbons (6 signals, including quaternary carbons bonded to Br and CH₃).
118 - 122Alkene carbon (α to carbonyl).
~20Methyl carbon.
Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the presence of specific functional groups, which vibrate at characteristic frequencies upon absorbing infrared radiation.

Protocol:

  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.[5]

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O–H stretchCarboxylic Acid
1680-1700 (strong, sharp)C=O stretchCarboxylic Acid (conjugated)
1620-1640 (medium)C=C stretchAlkene (conjugated)
~3030 (weak)C–H stretchAromatic/Alkene
1000-1100 (medium)C–Br stretchAryl Bromide

Applications in Research and Development

The trifunctional nature of 4-bromo-2-methylcinnamic acid makes it a valuable intermediate for creating diverse molecular architectures.

Rationale:

  • Carboxylic Acid: Provides a handle for forming esters, amides, or acid chlorides, enabling conjugation to polymers, biomolecules, or other active pharmaceutical ingredients (APIs).

  • Aryl Bromide: Acts as a key coupling point for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex bi-aryl systems or the introduction of new carbon-carbon bonds.[6][7]

  • Alkene: Can undergo [2+2] photocycloaddition upon UV exposure, a property widely used to create crosslinked polymers for photolithography, drug delivery, and tissue engineering scaffolds.[8] It can also be reduced or oxidized to access different classes of compounds.

Application Pathway Diagram

G cluster_0 Functional Group Reactivity cluster_1 Resulting Structures / Materials cluster_2 End Applications A 4-Bromo-2-methylcinnamic Acid B Carboxylic Acid (Esterification/Amidation) A->B C Aryl Bromide (Cross-Coupling Reactions) A->C D Alkene ([2+2] Photocycloaddition) A->D E Polymer Conjugates & Prodrugs B->E F Complex APIs & Bi-aryl Scaffolds C->F G Photocrosslinked Polymers D->G H Drug Delivery Systems E->H I Medicinal Chemistry (New Drug Discovery) F->I J Biomaterials & Photolithography G->J

Caption: Potential applications derived from the key functional groups.

Use as a Synthetic Intermediate

4-Bromo-2-methylcinnamic acid is an excellent starting material for synthesizing more complex molecules. For instance, its esterified form can undergo Suzuki cross-coupling at the bromide position, a foundational reaction in modern drug discovery for creating carbon-carbon bonds.[7] This dual reactivity allows for the sequential and controlled elaboration of the molecular structure, which is a cornerstone of efficient synthetic strategy.

Safety and Handling

Based on analogous compounds like 4-bromocinnamic acid, this substance should be handled with appropriate care.

  • Hazard Classification: Expected to be an irritant to the skin and eyes. May cause respiratory tract irritation.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Bromo-2-fluorocinnamic acid, min 98%. Retrieved from [Link]

  • Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives. Atlantis Press. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Importance of 4-Bromo-2-methylbenzoic Acid as a Versatile Chemical Intermediate. Retrieved from [Link]

  • Papaefstathiou, G. S., et al. (2004).
  • Google Patents. (n.d.). CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • PubChem. (n.d.). 4-Bromo-2-methylbenzoic acid. Retrieved from [Link]

  • Coseri, S. (2009). A Novel Approach in Cinnamic Acid Synthesis. PMC. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 4-Bromocinnamic acid, predominantly trans 98%. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylhexanoic acid. Retrieved from [Link]

Sources

Exploratory

Cheminformatic Profiling and Synthetic Methodologies for 4-Bromo-2-methylcinnamic Acid

Executive Summary In modern drug discovery and materials science, halogenated cinnamic acid derivatives serve as highly versatile building blocks. 4-Bromo-2-methylcinnamic acid (CAS: 91445-82-8) is a prime example of a b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, halogenated cinnamic acid derivatives serve as highly versatile building blocks. 4-Bromo-2-methylcinnamic acid (CAS: 91445-82-8) is a prime example of a bifunctional scaffold, offering both a Michael acceptor moiety for targeted covalent binding and a halogenated aromatic ring for orthogonal cross-coupling.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, providing a deep dive into the cheminformatic rationale, thermodynamic drivers of its synthesis, and field-proven protocols for its generation. This document is designed to equip researchers with self-validating methodologies to ensure high-fidelity synthesis and analytical verification.

Structural and Cheminformatic Profiling

The utility of 4-bromo-2-methylcinnamic acid is best understood through its structural encoding. The isomeric SMILES string—O=C(O)/C=C/C1=CC=C(Br)C=C1C—provides a precise map of its stereochemical and regiochemical properties [1].

  • O=C(O) : Represents the terminal carboxylic acid, conferring a pKa of approximately 4.2–4.5, making it suitable for salt formation or esterification.

  • /C=C/ : The directional slashes dictate the (E)-stereochemistry (trans-isomer). This configuration is thermodynamically favored as it minimizes

    
     allylic strain between the aromatic ring and the carboxylic acid.
    
  • C1=CC=C(Br)C=C1C : Maps the substituted benzene ring. The alkene is anchored at C1. The bromine atom resides at C4 (para to the alkene), while the methyl group is located at C6 (equivalent to the ortho C2 position).

Quantitative Physicochemical Data

The following table summarizes the core parameters required for formulation and reaction stoichiometry.

ParameterSpecification / Value
Chemical Name 4-Bromo-2-methylcinnamic acid
Synonym 3-(4-Bromo-2-methylphenyl)acrylic acid
CAS Registry Number 91445-82-8
Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
Isomeric SMILES O=C(O)/C=C/C1=CC=C(Br)C=C1C
Canonical SMILES CC1=CC(=CC=C1C=CC(=O)O)Br
Stereochemistry (E)-isomer

Synthetic Methodologies & Reaction Causality

To synthesize 4-bromo-2-methylcinnamic acid, chemists typically rely on one of two primary pathways: transition-metal catalysis or organocatalytic condensation. The choice of pathway depends on the availability of starting materials and the required purity profile.

Protocol A: Regioselective Heck Cross-Coupling

Causality & Rationale: This approach utilizes 1-iodo-4-bromo-2-methylbenzene and acrylic acid. The critical mechanistic driver here is chemoselectivity . The C–I bond has a significantly lower bond dissociation energy (~240 kJ/mol) compared to the C–Br bond (~336 kJ/mol). This allows Palladium(0) to selectively undergo oxidative addition at the C1 position, leaving the C4 bromine intact for downstream functionalization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, dissolve 1-iodo-4-bromo-2-methylbenzene (1.0 eq) and acrylic acid (1.2 eq) in anhydrous DMF. Degas the solution via three freeze-pump-thaw cycles to prevent oxidation of the catalyst.

  • Catalyst Loading: Add Palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (2.0 eq). The bulky phosphine ligand promotes rapid reductive elimination.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material (

    
     ~0.8) and emergence of a polar product spot (
    
    
    
    ~0.2) indicates conversion.
  • Isolation: Quench with 1M HCl, extract with ethyl acetate, and recrystallize from ethanol to yield the pure (E)-isomer.

Protocol B: Knoevenagel-Doebner Condensation

Causality & Rationale: This route reacts 4-bromo-2-methylbenzaldehyde with malonic acid. Piperidine acts as a nucleophilic catalyst, forming a highly reactive iminium intermediate with the aldehyde. Pyridine serves as both the solvent and a base. The subsequent decarboxylation is driven by entropy (release of


 gas) and thermodynamic control, exclusively yielding the (E)-alkene.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromo-2-methylbenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (0.5 M).

  • Catalysis: Add piperidine (0.1 eq) dropwise at room temperature.

  • Reaction: Affix a reflux condenser and heat the mixture to 110°C for 8 hours.

  • Self-Validation Checkpoint: The cessation of

    
     gas evolution serves as a macroscopic kinetic indicator of reaction completion.
    
  • Isolation: Cool to 0°C and acidify dropwise with concentrated HCl until pH 2 is reached. Collect the resulting white precipitate via vacuum filtration and wash with cold water.

Workflow A 1-Iodo-4-bromo-2-methylbenzene + Acrylic Acid B Pd(OAc)2, P(o-tolyl)3 Et3N, DMF, 90°C A->B F (E)-4-Bromo-2-methylcinnamic acid Target Compound B->F Regioselective insertion at C-I bond C 4-Bromo-2-methylbenzaldehyde + Malonic Acid D Piperidine (cat.) Pyridine, 110°C C->D E Decarboxylation (-CO2) D->E Iminium intermediate E->F Thermodynamic control

Fig 1: Parallel synthetic workflows for 4-bromo-2-methylcinnamic acid.

Mechanistic Applications in Drug Development

In rational drug design, 4-bromo-2-methylcinnamic acid is not merely a structural spacer; it is a meticulously mapped pharmacophore. Each substituent plays a distinct mechanistic role [2].

  • The 4-Bromo Group: Acts as a lipophilic vector, increasing the overall LogP of the molecule to enhance cellular membrane permeability. Synthetically, it serves as an orthogonal anchor for late-stage functionalization (e.g., Suzuki-Miyaura or Sonogashira couplings) to build extended biaryl systems.

  • The 2-Methyl Group: Provides critical steric shielding. By introducing bulk near the alkene linkage, it restricts the free rotation of the aromatic ring. This "conformational locking" minimizes the entropic penalty upon target binding, often increasing receptor affinity.

  • The Acrylic Acid Moiety: Functions as a reversible or irreversible Michael acceptor. In Targeted Covalent Inhibitors (TCIs), the electrophilic

    
    -carbon can be attacked by nucleophilic cysteine residues in target kinase active sites.
    

Pharmacophore Core Scaffold 4-Bromo-2-methylcinnamic acid Sub1 C4: Bromo Group Core->Sub1 Sub2 C2: Methyl Group Core->Sub2 Sub3 C1: Acrylic Acid Core->Sub3 Func1 Lipophilicity & Cross-Coupling Anchor Sub1->Func1 Func2 Steric Shielding & Conformation Lock Sub2->Func2 Func3 H-Bonding & Michael Acceptor Sub3->Func3

Fig 2: Pharmacophoric contributions of substituents on the core scaffold.

Analytical Validation and Quality Control

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation must be performed. A self-validating protocol relies on orthogonal analytical techniques:

  • 
    H Nuclear Magnetic Resonance (NMR):  Dissolve the product in DMSO-
    
    
    
    . The defining feature of the (E)-isomer is the coupling constant (
    
    
    ) of the vinylic protons. Look for two doublets between 6.5 ppm and 7.8 ppm. A coupling constant of
    
    
    = 15.5 – 16.0 Hz
    unequivocally confirms the trans geometry. A smaller
    
    
    value (~10 Hz) would indicate a cis impurity.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Run the sample in negative Electrospray Ionization (ESI-) mode. The spectrum must display a distinct isotopic doublet at m/z 239 and 241 in a 1:1 ratio for the

    
     ion. This specific isotopic signature validates the retention of the intact bromo-substituent on the aromatic ring.
    

References

Foundational

The Cinnamoyl Scaffold: A Master Key for Multi-Target Drug Discovery

Executive Summary The substituted cinnamic acid scaffold (3-phenylprop-2-enoic acid) represents a privileged structure in modern medicinal chemistry. Far from being a mere metabolic intermediate, this -unsaturated carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substituted cinnamic acid scaffold (3-phenylprop-2-enoic acid) represents a privileged structure in modern medicinal chemistry. Far from being a mere metabolic intermediate, this


-unsaturated carbonyl system functions as a versatile "molecular warhead." Its pharmacological efficacy stems from two distinct chemical behaviors: Michael acceptor reactivity  (targeting cysteine residues in proteins like Keap1) and metal chelation potential  (when derivatized into hydroxamates for HDAC inhibition).

This guide moves beyond basic literature reviews to provide a practical, laboratory-centric framework for designing, synthesizing, and validating substituted cinnamic acid derivatives. We focus on their application as Histone Deacetylase (HDAC) inhibitors and Nrf2 activators , providing self-validating protocols for immediate implementation.

Molecular Architecture & Pharmacophore Logic

The cinnamic acid backbone is not a static spacer; it is a tunable electronic conduit. The biological activity is governed by the Vinylogous Effect , where electron-donating or withdrawing groups on the phenyl ring directly modulate the electrophilicity of the


-carbon and the acidity of the carboxylic tail.
The "Warhead" Strategy
  • The Tail (Aromatic Ring): Controls lipophilicity (LogP) and steric fit within the enzyme binding pocket (e.g., the hydrophobic tube of HDACs).

  • The Linker (Alkene): Provides rigid stereochemistry (

    
    -isomer is typically bio-active). It acts as a Michael acceptor for covalent drugs.[1]
    
  • The Head (Carboxyl/Derivatives): The primary interaction site.

    • Carboxylic Acid: Weak hydrogen bonding (typically low potency).

    • Hydroxamic Acid: Strong Zinc Binding Group (ZBG)

      
       HDAC Inhibition.
      
    • Vinyl Ketone/Nitrile: Irreversible Covalent Modification

      
       Nrf2 Activation.
      
SAR Decision Matrix

The following table summarizes the Structure-Activity Relationship (SAR) trends validated across multiple therapeutic campaigns [1][2].

Structural RegionModificationEffect on Potency/ADMEMechanistic Rationale
Phenyl Ring (R4) Electron Donating (-OMe, -OH)Increases Antioxidant/Nrf2 activityStabilizes phenoxy radical; reduces Michael acceptor reactivity (fine-tuning).
Phenyl Ring (R4) Electron Withdrawing (-F, -CF3)Increases Metabolic StabilityBlocks P450 oxidation; increases electrophilicity of

-carbon.
Linker (

)
Methylation (

-Me)
Decreases PotencySteric clash in narrow binding pockets (e.g., HDAC active site).
Head Group Hydroxamic Acid (-CONHOH)Critical for HDAC potencyBidentate chelation of Zn

in the catalytic domain.
Head Group Ester (-COOR)Prodrug StrategyImproves membrane permeability; hydrolyzed intracellularly to active acid.

Strategic Synthesis: The Heck Coupling Protocol

While Knoevenagel condensation is classic, it often requires harsh conditions incompatible with sensitive functional groups. The Palladium-Catalyzed Heck Reaction is the superior choice for drug discovery libraries due to its high functional group tolerance and stereoselectivity for the biologically active (


)-isomer [3].
Protocol: Synthesis of ( )-Cinnamic Acid Derivatives

Objective: Synthesize 4-substituted cinnamic acids from aryl halides.

Materials
  • Substrate: 4-substituted Iodobenzene (1.0 equiv)

  • Olefin: Acrylic Acid (1.2 equiv) or Methyl Acrylate

  • Catalyst: Pd(OAc)

    
     (1-2 mol%)
    
  • Ligand: Triphenylphosphine (PPh

    
    ) (4 mol%) or ligand-free conditions for simple substrates.
    
  • Base: Triethylamine (Et

    
    N) (2.0 equiv)
    
  • Solvent: DMF or DMAc (Anhydrous)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a reflux condenser. Purge with Argon for 15 minutes. Why: Pd(0) intermediates are oxygen-sensitive.

  • Reagent Charging: Add Pd(OAc)

    
     and PPh
    
    
    
    to the flask. Add DMF (0.2 M concentration relative to substrate). Stir for 5 minutes until the solution turns yellow/orange (formation of active Pd-ligand complex).
  • Substrate Addition: Add the Aryl Iodide, Acrylic Acid, and Et

    
    N via syringe.
    
  • Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

    • Checkpoint: The reaction is complete when the aryl iodide spot disappears.

  • Workup (Self-Validating Step):

    • Cool to room temperature.

    • Pour into 1M HCl (excess). Rationale: Protonates the carboxylate salt to precipitate the free acid.

    • Filter the solid precipitate.[2] If no solid forms (oily product), extract with EtOAc, wash with brine, and dry over Na

      
      SO
      
      
      
      .
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Mechanistic Visualization

Pathway: Nrf2 Activation via Keap1 Alkylation

Cinnamic derivatives often act as "soft" electrophiles. They modify specific cysteine residues (e.g., Cys151) on Keap1, preventing the degradation of Nrf2. This releases Nrf2 to translocate to the nucleus and activate antioxidant response elements (ARE) [4].

Nrf2_Pathway Cinn Cinnamic Derivative (Michael Acceptor) Keap1_Active Keap1-Cul3 Complex (Active Ubiquitin Ligase) Cinn->Keap1_Active Covalent Modification (Cys151) Keap1_Mod Alkylated Keap1 (Inactive) Keap1_Active->Keap1_Mod Conformational Change Nrf2_Cyto Nrf2 (Cytosolic) Degradation Target Keap1_Active->Nrf2_Cyto Ubiquitination & Degradation Keap1_Mod->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Transcription Factor Nrf2_Cyto->Nrf2_Nuc Translocation ARE Antioxidant Response Element (DNA) Nrf2_Nuc->ARE Binding Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: Mechanism of Action for electrophilic cinnamic acid derivatives activating the Nrf2 cytoprotective pathway.

Biological Validation: HDAC Inhibition Assay

To validate the synthesized derivatives (specifically hydroxamates), a fluorometric activity assay is the industry standard. This protocol relies on the deacetylation of a fluorogenic substrate [5].

Protocol: Fluorometric HDAC Activity Assay

Objective: Determine the IC


 of a cinnamic hydroxamate derivative against nuclear extract (rich in HDAC1/2).
Reagents
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    .
    
  • Substrate: Fluor de Lys™ (or Boc-Lys(Ac)-AMC).

  • Developer: Trypsin solution (cleaves the deacetylated lysine to release the fluorophore).

  • Positive Control: Trichostatin A (TSA) or Vorinostat (SAHA).

Workflow
  • Plate Setup: Use a black 96-well plate (to minimize background fluorescence).

  • Inhibitor Addition: Add 10

    
    L of test compound (serially diluted in DMSO) to wells. Include DMSO-only (0% inhibition) and TSA (100% inhibition) controls.
    
  • Enzyme Incubation: Add 15

    
    L of HeLa nuclear extract (source of HDACs). Incubate at 37°C for 10 minutes.
    
  • Reaction Initiation: Add 25

    
    L of Fluorogenic Substrate (50 
    
    
    
    M final conc). Incubate at 37°C for 30 minutes.
    • Mechanism:[2][3][4][5] HDACs remove the acetyl group from the substrate. The inhibitor prevents this step.

  • Development: Add 50

    
    L of Developer Solution containing Trypsin. Incubate for 15 minutes at room temperature.
    
    • Readout: Trypsin only cleaves deacetylated substrate. High fluorescence = High HDAC activity (No inhibition). Low fluorescence = High Inhibition.

  • Measurement: Read Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Data Analysis: Calculate % Inhibition relative to DMSO control and fit to a sigmoidal dose-response curve to generate IC

    
    .
    

Future Outlook: Hybrids and PROTACs

The field is moving toward Multi-Target-Directed Ligands (MTDLs) .[6] The cinnamic acid scaffold is ideal for this:

  • Cinnamic-Coumarin Hybrids: Dual action (Antioxidant + AChE inhibition) for Alzheimer's [6].

  • PROTAC Linkers: The rigid cinnamoyl structure is being explored as a semi-rigid linker in Proteolysis Targeting Chimeras (PROTACs) to improve cell permeability compared to flexible PEG chains.

References

  • Pontiki, E., & Hadjipavlou-Litina, D. (2019). Antioxidant and Anti-inflammatory Activity of Cinnamic Acid Derivatives. Molecules.

  • De, P., et al. (2019). Design, Synthesis, and Anticancer Activity of New Cinnamic Acid-Based Hydroxamic Acids. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[4] Heck Reaction for the Synthesis of Cinnamic Acid Derivatives: Application Notes & Protocols.

  • Cuadrado, A., et al. (2019). Therapeutic targeting of the NRF2 pathway in degenerative and non-communicable diseases. Nature Reviews Drug Discovery.

  • Wegener, D., et al. (2003). Fluorometric Histone Deacetylase (HDAC) Activity Assay. Biochemical Journal.

  • Guzman, J. (2014).[7] Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[5][7][8][9] Molecules.

Sources

Exploratory

Comparative Technical Guide: 4-Bromo-2-methylcinnamic Acid vs. 4-Bromocinnamic Acid

This technical guide provides an in-depth analysis of 4-bromocinnamic acid and its ortho-methylated analog, 4-bromo-2-methylcinnamic acid .[1] It is designed for researchers in medicinal chemistry and crystal engineering...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-bromocinnamic acid and its ortho-methylated analog, 4-bromo-2-methylcinnamic acid .[1] It is designed for researchers in medicinal chemistry and crystal engineering who require a comparative understanding of these scaffolds for lead optimization and synthetic planning.

Executive Summary

Cinnamic acid derivatives are privileged scaffolds in drug discovery, serving as precursors for styrenes, stilbenes, and various heterocycles.[2]

  • 4-Bromocinnamic acid (CAS 1200-07-3) is the standard "workhorse" intermediate.[1] Its planar geometry facilitates strong intermolecular

    
     stacking and halogen bonding, making it ideal for crystal engineering and as a rigid linker in bioactive molecules (e.g., PTP1B inhibitors, anti-TB agents).
    
  • 4-Bromo-2-methylcinnamic acid (CAS 91445-82-8) introduces a critical steric element.[1] The ortho-methyl group creates torsional strain that disrupts planarity, alters solubility profiles, and blocks metabolic oxidation at the C2 position. This "ortho-effect" is a powerful tool in Structure-Activity Relationship (SAR) studies to modulate potency and metabolic stability.[1]

Structural & Physicochemical Analysis

The introduction of a methyl group at the ortho position (C2) fundamentally alters the molecular landscape compared to the parent 4-bromo analog.

Steric vs. Electronic Effects
Feature4-Bromocinnamic Acid 4-Bromo-2-methylcinnamic Acid Impact on Reactivity/Bioactivity
Geometry Highly PlanarTwisted (Non-planar)The 2-Me group clashes with the vinyl proton/carbonyl, forcing the phenyl ring out of coplanarity.[1] This reduces conjugation efficiency.[1]
Electronic Electron-withdrawing (Br, -I effect)Mixed (Br: -I; Me: +I)The methyl group adds weak electron density, but the loss of planarity (steric inhibition of resonance) dampens the conjugation of the alkene with the ring.
Packing Strong

stacking
Disrupted packing4-Bromocinnamic acid has a high MP (~262°C) due to efficient packing.[1] The 2-Me analog likely exhibits a lower MP due to steric disruption preventing tight lattice formation.[1]
Metabolism Vulnerable at C2/C3Blocked at C2The 2-Me group sterically hinders CYP450 oxidation at the ortho-position, potentially increasing half-life (

).[1]
Visualization of Structural Logic (SAR)

SAR_Logic Base Cinnamic Acid Scaffold Br4 4-Bromo Substitution Base->Br4 Me2 2-Methyl Substitution (Ortho-Effect) Base->Me2 Planar Planar Conformation (High Conjugation) Br4->Planar No steric clash Stacking Strong π-π Stacking (High MP, Low Sol.) Planar->Stacking Twist Steric Twist (Torsional Strain) Me2->Twist Steric clash with vinyl/carbonyl Metab Metabolic Blocking (Increased Stability) Me2->Metab Blocks CYP450 access Twist->Stacking Disrupts

Figure 1: Structural consequences of ortho-methylation.[1] The 2-methyl group acts as a "conformational lock," forcing a twisted geometry that disrupts crystal packing but enhances metabolic resistance.

Synthetic Pathways

Synthesizing the 2-methyl derivative requires modifications to standard protocols to overcome the steric hindrance of the ortho-methyl group.[1]

The Knoevenagel Condensation (Primary Route)

This is the most scalable method. For 4-bromocinnamic acid , mild bases (pyridine) suffice.[1] For 4-bromo-2-methylcinnamic acid , the aldehyde carbonyl is less accessible, often requiring a stronger base (piperidine) or higher temperatures.[1]

  • Reagents: 4-Bromo-2-methylbenzaldehyde + Malonic Acid.[1]

  • Catalyst: Piperidine (base) in Pyridine (solvent).[1]

  • Mechanism: Deprotonation of malonic acid

    
     Nucleophilic attack on aldehyde 
    
    
    
    Decarboxylation.[1]
The Heck Reaction (Alternative Route)

Useful for introducing the acrylic acid moiety onto a pre-existing aryl halide.

  • Substrate: 4-Bromo-2-methyliodobenzene (selective coupling at I) + Acrylic Acid.[1]

  • Challenge: The ortho-methyl group can slow down the migratory insertion step of the Palladium cycle. Phosphine-free conditions or high-activity catalysts (e.g., Pd(OAc)₂ with TBAB) are recommended.[1]

Synthesis Workflow Diagram

Synthesis_Pathways Aldehyde 4-Bromo-2-methylbenzaldehyde Knoevenagel Knoevenagel Condensation (Pyridine/Piperidine, 100°C) Aldehyde->Knoevenagel Malonic Malonic Acid Malonic->Knoevenagel ArylHalide 4-Bromo-2-methyliodobenzene Heck Heck Coupling (Pd(OAc)2, Base, 120°C) ArylHalide->Heck Acrylic Acrylic Acid Acrylic->Heck Intermed Intermediate: β-Hydroxy Acid Knoevenagel->Intermed -CO2 Product 4-Bromo-2-methylcinnamic Acid (Solid Precipitate) Heck->Product Pd Cycle Intermed->Product -H2O

Figure 2: Dual synthetic pathways.[1] The Knoevenagel route is generally preferred for scale, while the Heck reaction allows for late-stage functionalization.

Experimental Protocols

Protocol A: Knoevenagel Synthesis of 4-Bromo-2-methylcinnamic Acid

Rationale: The use of piperidine as a co-catalyst is essential to drive the reaction to completion due to the steric deactivation of the aldehyde.[1]

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube.

  • Reagents:

    • 4-Bromo-2-methylbenzaldehyde (10.0 g, 50 mmol)[1]

    • Malonic acid (6.2 g, 60 mmol, 1.2 eq)

    • Pyridine (20 mL, solvent)

    • Piperidine (0.5 mL, catalyst)

  • Reaction:

    • Dissolve the aldehyde and malonic acid in pyridine.

    • Add piperidine.[1][3]

    • Heat to 100°C for 4–6 hours. Note: Evolution of CO₂ gas indicates reaction progress.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour slowly into ice-cold HCl (100 mL, 2M) with vigorous stirring. The product will precipitate as a white/off-white solid.[1]

    • Critical Step: Ensure pH < 2 to fully protonate the carboxylic acid.

  • Purification:

    • Filter the crude solid.

    • Recrystallize from Ethanol/Water (3:1).[1] The 2-methyl group increases solubility in ethanol compared to the non-methylated analog.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the doublet of the vinyl proton at

      
       ppm (
      
      
      
      Hz, trans) and the singlet/doublet of the methyl group at
      
      
      ppm.
Protocol B: Heck Coupling (Alternative)

Rationale: Use if the aldehyde precursor is unavailable.[1]

  • Reagents: 4-Bromo-2-methyliodobenzene (1 eq), Acrylic acid (1.2 eq), Pd(OAc)₂ (1 mol%), Et₃N (2 eq).[1]

  • Conditions: DMF, 120°C, 12 hours.

  • Note: The reaction may be slower than with 4-bromoiodobenzene due to the ortho-methyl group hindering the palladium coordination.[1]

Applications in Drug Development

Bioisosterism & Metabolic Stability

In drug design, replacing a hydrogen with a methyl group (Methyl Scan) is a standard tactic.

  • 4-Bromocinnamic acid: Often used as a scaffold for PTP1B inhibitors (diabetes) and Anti-TB agents (targeting Mycobacterium tuberculosis).[1] However, the planar ring is prone to rapid metabolic clearance.

  • 4-Bromo-2-methylcinnamic acid: The "ortho-twist" reduces planarity, which can improve selectivity by preventing binding to flat, promiscuous pockets (e.g., certain kinases).[1] Furthermore, the methyl group blocks the C2 position from hydroxylation, extending the half-life.

Crystal Engineering
  • 4-Bromocinnamic acid is a benchmark molecule for studying Halogen Bonding (C-Br[1]···O interactions). It forms robust centrosymmetric dimers.[1]

  • 4-Bromo-2-methylcinnamic acid is used to test the limits of these interactions.[1] The steric bulk often forces the crystal into a different space group or prevents the formation of standard carboxylic acid dimers, leading to novel polymorphs with different solubility profiles.

References

  • Synthesis & Properties of Cinnamic Acids

    • Title: "Cinnamic acid derivatives: A new chapter of various pharmacological activities."
    • Source:Journal of Chemical and Pharmaceutical Research, 2011.[4]

    • Context: General reactivity and biological profiles of halogen
    • (General Journal Link)[1]

  • Crystal Structure & Halogen Bonding

    • Title: "4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation."[1]

    • Source:CrystEngComm (Royal Society of Chemistry), 2013.
    • Context: Detailed analysis of the packing and planarity of the 4-bromo analog.
  • Heck Reaction Mechanism & Sterics

    • Title: "The Heck Reaction: Parameters, Mechanism, and Recent Advances."
    • Source:Organic Chemistry Portal.[1]

    • Context: Explains the impact of steric hindrance (ortho-substitution)
  • Specific CAS Data

    • 4-Bromocinnamic acid: CAS 1200-07-3.[1][5]

    • 4-Bromo-2-methylcinnamic acid: CAS 91445-82-8.[1][3][6]

    • Source: PubChem & Chemical Book Databases.[1][7]

    • [1]

Sources

Foundational

The Brominated Cinnamic Acid Scaffold: A Technical Guide to Unlocking Novel Biological Activities

Introduction: Beyond Nature's Blueprint Cinnamic acid, a ubiquitous phenylpropanoid found throughout the plant kingdom, serves as a fundamental building block for a vast array of secondary metabolites.[1] Its simple, ele...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Nature's Blueprint

Cinnamic acid, a ubiquitous phenylpropanoid found throughout the plant kingdom, serves as a fundamental building block for a vast array of secondary metabolites.[1] Its simple, elegant structure—comprising a phenyl ring, a carboxylic acid function, and a conjugated double bond—belies a wealth of inherent biological activities, including antimicrobial, antioxidant, and anticancer properties.[2][3] However, for the drug development professional, the true potential of the cinnamic acid scaffold lies in its remarkable versatility for chemical modification.

This guide focuses on a particularly fruitful strategy in the medicinal chemistry of cinnamic acids: bromination. The strategic introduction of bromine atoms onto the cinnamic acid framework serves as a powerful tool to modulate the molecule's physicochemical properties, such as lipophilicity and electronic character.[4] This often translates into a significant enhancement of its inherent biological efficacy, transforming a common natural product into a platform for potent therapeutic candidates. Herein, we will explore the synthesis, diverse biological activities, and underlying mechanisms of brominated cinnamic acid derivatives, providing field-proven experimental protocols and structure-activity relationship (SAR) insights for researchers in drug discovery.

Part 1: Synthesis Strategies for Biological Screening

The generation of a diverse library of brominated cinnamic acid derivatives is the foundational step for any screening campaign. The choice of synthetic methodology is critical, as it dictates the types of derivatives produced and their suitability for biological assays. The primary and most direct method is the electrophilic addition of bromine across the alkene double bond.

Causality in Synthesis: Why Electrophilic Addition?

Electrophilic addition of molecular bromine (Br₂) or a safer alternative like N-bromosuccinimide (NBS) to the α,β-unsaturated system of cinnamic acid is the most common route.[5] This reaction typically proceeds via a cyclic bromonium ion intermediate, leading to the formation of 2,3-dibromo-3-phenylpropanoic acid.[5] This specific derivative is a key intermediate and has demonstrated significant biological activity itself. The rationale for employing this method in a drug discovery context is threefold:

  • Efficiency and High Yield: The reaction is generally high-yielding and proceeds under mild conditions, allowing for the rapid synthesis of gram-scale quantities of the lead compound for initial screening.

  • Creation of a Key Bioactive Intermediate: The resulting vicinal dibromide often shows enhanced biological activity compared to the parent cinnamic acid, particularly in the antimicrobial realm.[6][7]

  • Gateway to Further Derivatization: The dibrominated product can be further modified, for instance, through base-mediated elimination reactions to stereoselectively generate vinyl bromides, expanding the chemical diversity of the library.

Experimental Protocol: Synthesis of 2,3-dibromo-3-phenylpropanoic acid

This protocol describes a self-validating synthesis workflow. Purity is assessed at the final step via melting point determination and Thin Layer Chromatography (TLC), ensuring the quality of the compound for subsequent biological evaluation.

  • Dissolution: Weigh 1.0 g of trans-cinnamic acid and dissolve it in 10 mL of a suitable solvent like glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Bromine Solution Preparation: In a separate vessel, prepare a solution of 1.1 molar equivalents of liquid bromine in 5 mL of the same solvent. (Caution: Bromine is highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment).

  • Controlled Addition: Add the bromine solution dropwise to the stirring cinnamic acid solution at room temperature. The characteristic red-brown color of bromine should disappear upon addition as the reaction proceeds.

  • Reaction Monitoring: Continue stirring for 1-2 hours after the addition is complete. The reaction progress can be monitored by TLC, observing the disappearance of the cinnamic acid spot.

  • Precipitation and Isolation: If the product precipitates during the reaction, cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected white solid with cold solvent to remove any unreacted bromine or starting material. Allow the product to air-dry completely.

  • Validation: Determine the melting point of the dried solid. A sharp melting point close to the literature value (~203-205 °C) indicates high purity. Confirm purity by running a final TLC analysis.

dot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: Workflow for Synthesis and Validation.

Part 2: Key Biological Activities & Evaluation Protocols

Bromination significantly amplifies the biological potential of the cinnamic acid scaffold across several therapeutic areas. The increased lipophilicity conferred by the halogen atom often enhances the molecule's ability to cross biological membranes, a critical first step for interacting with intracellular targets.[4]

Antimicrobial Activity

One of the most consistently reported effects of bromination is the enhancement of antimicrobial activity.[6][7] Brominated derivatives, particularly 2,3-dibromo-3-phenylpropanoic acid, exhibit potent activity against a range of pathogens, with a notable efficacy against fungi and Gram-positive bacteria.[5][7]

Mechanism of Action: While not fully elucidated for all derivatives, a primary proposed mechanism involves the disruption of the microbial cell membrane.[8] The increased lipophilicity allows the compound to intercalate into the lipid bilayer, increasing membrane permeability and leading to the leakage of essential intracellular components like ions and ATP, ultimately resulting in cell death.

Screening Cascade: A robust and efficient method for screening antimicrobial activity is a two-step cascade: an initial qualitative screen using the Kirby-Bauer disk diffusion method, followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC) for active compounds.

dot graph "Antimicrobial_Screening_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: Antimicrobial Screening Cascade Workflow.

This protocol provides a quantitative measure of antimicrobial potency.[9]

  • Preparation of Compound Stock: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (inoculum in medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Table 1: Antimicrobial Activity of Brominated Cinnamic Acid Derivatives

CompoundHalogen & PositionTest OrganismMIC (µg/mL)Reference
2,3-dibromo-3-phenylpropanoic acidBr at C2, C3Aspergillus niger~265 (0.89 µM)[5]
2,3-dibromo-3-phenylpropanoic acidBr at C2, C3Candida albicans~235 (0.79 µM)[5]
4-Bromocinnamic acid4-BrStaphylococcus aureus>256[4]
4-Bromocinnamic acid4-BrEscherichia coli>256[4]

Note: MIC values can vary based on the specific strain and testing methodology.

Anticancer Activity

Brominated cinnamic acid derivatives have demonstrated significant cytotoxic potential against various cancer cell lines.[4] The mechanism often involves the induction of programmed cell death (apoptosis) and the inhibition of critical cell signaling pathways that drive cancer proliferation and survival.[10][11]

Mechanism of Action: A key mechanism involves the inhibition of the PI3K/AKT signaling pathway.[11] This pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[12] Certain brominated cinnamic acid derivatives, such as (2E)-3,6,8-Tribromo-4-methyl-2-oxo-2H-chromen-7-yl cinnamate, have been shown to inhibit this pathway, leading to decreased cancer cell viability.[11] Inhibition of PI3K/AKT prevents the downstream phosphorylation of pro-survival proteins and can activate apoptotic machinery, including effector caspases like caspase-3 and caspase-7.[12]

dot graph "PI3K_AKT_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: Simplified PI3K/AKT Pathway Inhibition.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the brominated cinnamic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Anticancer Activity of Brominated Cinnamic Acid Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidHCT-116 (Colon)1.89[10]
3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidHepG2 (Liver)4.05[10]
3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-(4-chlorophenyl)acrylic acidMCF-7 (Breast)8.48[10]
(2E)-3,6,8-Tribromo-4-methyl-2-oxo-2H-chromen-7-yl cinnamateHepG2 (Liver)13.14[11]
Anti-inflammatory and Neuroprotective Enzyme Inhibition

Brominated cinnamic acids also show promise as inhibitors of enzymes involved in inflammation and neurodegeneration. Key targets include lipoxygenases (LOX), which are involved in inflammatory pathways, and cholinesterases (AChE and BuChE), which are critical in neuro-transmission and are targets for Alzheimer's disease therapy.[14][15][16]

Mechanism of Action: Inhibition of these enzymes is typically achieved by the derivative binding to the active site or an allosteric site, preventing the natural substrate from binding and being processed. The specific interactions depend on the derivative's structure and the enzyme's topology.

This colorimetric assay is the gold standard for screening AChE inhibitors.[17]

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB (Ellman's reagent), a solution of the substrate acetylthiocholine iodide (ATCI), and the AChE enzyme solution.

  • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and varying concentrations of the brominated test compound to the wells.

  • Enzyme Addition: Add the AChE enzyme solution to the wells and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding the ATCI substrate to all wells. The enzyme will hydrolyze ATCI to thiocholine.

  • Color Development: The thiocholine produced reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to a control reaction with no inhibitor and calculate the IC₅₀ value.

Table 3: Enzyme Inhibitory Activity of Halogenated Cinnamic Acid Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Reference
3-(4-((4-Bromobenzyl)oxy)phenyl)-2-(4-bromophenyl)acrylic acidLipoxygenase (LOX)7.4[14]
4-Bromophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAcetylcholinesterase (AChE)~46[15]
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAcetylcholinesterase (AChE)46.18[15]
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateButyrylcholinesterase (BuChE)32.46[15]

Part 3: Structure-Activity Relationship (SAR) Insights

The biological efficacy of brominated cinnamic acid derivatives is highly dependent on the substitution pattern. Key insights include:

  • Double Bond vs. Phenyl Ring Bromination: Bromination across the C=C double bond to form 2,3-dibromo derivatives appears particularly effective for enhancing antimicrobial, especially antifungal, activity.[5][6] In contrast, substitution on the phenyl ring is a more common strategy for tuning anticancer and enzyme inhibitory activities.

  • Position Matters: The position of the bromine atom on the phenyl ring (ortho, meta, para) can significantly impact potency. For instance, in some series of anticancer hybrids, the presence of bromine atoms on the quinolone ring was crucial for high potency.[10]

  • Lipophilicity and Permeability: The addition of bromine increases the molecule's lipophilicity. This generally enhances the ability of the compound to cross microbial or mammalian cell membranes, which is often a prerequisite for activity.[4] However, an optimal level of lipophilicity is required, as excessively greasy compounds can have poor solubility and bioavailability.

  • Electronic Effects: As an electron-withdrawing group, bromine can alter the electronic distribution of the entire molecule, which can influence how it interacts with biological targets like enzyme active sites or protein receptors.

Conclusion and Future Directions

Bromination of the cinnamic acid scaffold is a validated and highly effective strategy for generating novel compounds with potent and diverse biological activities. The derivatives have shown significant promise as antimicrobial, anticancer, and anti-inflammatory agents. The self-validating experimental workflows detailed in this guide provide a robust framework for researchers to screen and characterize these compounds with confidence.

Future research should focus on expanding the chemical space through more complex derivatization, elucidating detailed mechanisms of action through advanced cellular and molecular biology techniques, and optimizing lead compounds for improved pharmacokinetic and pharmacodynamic properties. The brominated cinnamic acid core remains a privileged structure in medicinal chemistry, offering a promising starting point for the development of next-generation therapeutics.

References

  • Al-Warhi, T., et al. (2021). Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. MDPI. [Link]

  • Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. ResearchGate. [Link]

  • dos Santos, J. F. S., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development. [Link]

  • Silitra, D., et al. (2023). Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Publishing. [Link]

  • Pontiki, E., et al. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. PMC. [Link]

  • Lather, V., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis, molecular modeling and biological evaluation of cinnamic acid derivatives with pyrazole moieties as novel anticancer agents. RSC Publishing. [Link]

  • Inhibition of AChE and BuChE (IC 50 values), and selectivity expressed... ResearchGate. [Link]

  • Jităreanu, A., et al. (2011). [Antimicrobial activity of some cinnamic acid derivatives]. PubMed. [Link]

  • Di Martino, P., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. iris univpm. [Link]

  • Guzmán-Gutiérrez, S. L., et al. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. PMC. [Link]

  • Jităreanu, A., et al. (2013). [Antimicrobial activity of some cinnamic acid derivatives]. ResearchGate. [Link]

  • Finding a Novel Chalcone–Cinnamic Acid Chimeric Compound with Antiproliferative Activity against MCF-7 Cell Line Using a Free-Wilson Type Approach. MDPI. [Link]

  • Lipoxygenase inhibition activity IC50(mM± SEM) The completion of reaction was monitored using HPLC technique. ResearchGate. [Link]

  • Kos, J., et al. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. MDPI. [Link]

  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. PMC. [Link]

  • Mabhida, S. E., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. [Link]

  • Firoozpour, L., et al. (2020). Design, synthesis, and evaluation of novel cinnamic acid-tryptamine hybrid for inhibition of acetylcholinesterase and butyrylcholinesterase. PMC. [Link]

  • de Oliveira, A. M., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI. [Link]

  • Li, H., et al. (2024). Multiple Strategies Confirm the Anti Hepatocellular Carcinoma Effect of Cinnamic Acid Based on the PI3k-AKT Pathway. PMC. [Link]

  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. MDPI. [Link]

  • Protective effects of Silibinin and cinnamic acid against paraquat-induced lung toxicity in rats: impact on oxidative stress, PI3K/AKT pathway, and miR-193a signaling. PubMed. [Link]

  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI. [Link]

  • Synergistic Interactions between Selected -Lactam Antibiotics and Cinnamic Acid and Its Chosen Derivatives. Semantic Scholar. [Link]

  • Aryl-acetic and cinnamic acids as lipoxygenase inhibitors with antioxidant, anti-inflammatory, and anticancer activity. PubMed. [Link]

  • The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access. [Link]

  • Relationship between Structure of Phenolics and Anticancer Activity. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2023). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. PMC. [Link]

  • Structures of the modern cinnamic acid derivatives as inhibitors of the... ResearchGate. [Link]

  • Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. PubMed. [Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. MDPI. [Link]

  • Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects#. Bentham Science. [Link]

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Exploratory

Comprehensive Technical Guide and Safety Data Profile: 4-Bromo-2-methylcinnamic Acid in Drug Discovery and Chemical Synthesis

Executive Summary 4-Bromo-2-methylcinnamic acid (CAS: 91445-82-8) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring both an electrophi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-methylcinnamic acid (CAS: 91445-82-8) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring both an electrophilic


-unsaturated carboxylic acid moiety and a reactive aryl bromide, this compound serves as a critical intermediate for generating complex biaryl architectures. This whitepaper provides an in-depth analysis of its physicochemical properties, toxicological mechanisms, self-validating safety protocols, and field-proven synthetic methodologies, specifically focusing on palladium-catalyzed cross-coupling applications.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties of 4-Bromo-2-methylcinnamic acid is essential for predicting its behavior in both synthetic reactions and biological assays. The bromo-substitution at the para-position relative to the acrylic acid tail provides a highly specific vector for functionalization, while the ortho-methyl group introduces steric hindrance that can dictate the regioselectivity and conformational geometry of downstream products.

PropertyValue / Description
Chemical Name (E)-3-(4-Bromo-2-methylphenyl)acrylic acid
CAS Number 91445-82-8[1]
Molecular Formula C₁₀H₉BrO₂[2]
Molecular Weight 241.08 g/mol [2]
Purity (Commercial Grade) ≥95%[2]
Appearance Solid / Powder
Storage Conditions Sealed in dry, 2-8°C[2]
Key Functional Groups Aryl bromide,

-unsaturated carbonyl (Michael acceptor)

Hazard Identification & Toxicological Mechanisms

Safety Data Sheets (SDS) often list hazards without explaining the underlying chemical causality. 4-Bromo-2-methylcinnamic acid is classified under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

The Chemical Causality of Toxicity: The irritant properties of this compound are mechanistically driven by its


-unsaturated carboxylic acid system. This structural motif acts as a potent Michael acceptor . Upon contact with biological tissues (skin, ocular mucosa, or respiratory epithelium), the electrophilic 

-carbon undergoes rapid, non-specific covalent conjugation with nucleophilic sulfhydryl (-SH) groups found in cellular glutathione and surface protein cysteine residues. This depletion of local antioxidants and alteration of protein structures triggers localized oxidative stress and inflammatory cascades, manifesting macroscopically as irritation and erythema.

Self-Validating Safety & Handling Protocols

To mitigate the risks associated with its electrophilicity and potential aerosolization, laboratories must implement self-validating safety systems. A protocol is "self-validating" when the failure of one safety measure is immediately caught or mitigated by another independent layer.

  • Primary Containment (Engineering Controls): All weighing and transfer operations must be conducted within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood. Causality: The powder form poses a high risk of inhalation (H335); negative pressure environments prevent the escape of micro-particulates into the ambient lab air.

  • Secondary Containment (PPE): Operators must wear nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and tight-fitting safety goggles. Causality: Nitrile provides a robust barrier against organic acids. Double-gloving ensures that if the outer glove is breached by a solvent carrying the compound, the inner glove remains intact while the operator safely degloves.

  • Emergency Decontamination: In the event of a spill, neutralize the area with a mild, weakly nucleophilic alkaline solution (e.g., 5% sodium bicarbonate) to form the water-soluble sodium salt of the acid, followed by mechanical collection using damp absorbent pads to prevent dust generation.

Synthetic Applications: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Cinnamic acid derivatives are highly valued for their anti-tumor, antibacterial, and anti-inflammatory properties[3]. The 4-bromo position of 4-Bromo-2-methylcinnamic acid makes it an ideal substrate for Palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the synthesis of extended biaryl cinnamic acid derivatives[4][5].

Step-by-Step Experimental Methodology

The following protocol describes the coupling of 4-Bromo-2-methylcinnamic acid with a generic arylboronic acid. Every step is designed with specific chemical causality to maximize yield and prevent catalyst degradation.

Step 1: Reagent Preparation and Degassing

  • Action: Dissolve 4-Bromo-2-methylcinnamic acid (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and water. Sparge the solution with ultra-pure Nitrogen or Argon for 15 minutes.

  • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) species, halting the catalytic cycle. Degassing is the most critical step for ensuring high turnover numbers.

Step 2: Base and Catalyst Addition

  • Action: Add Potassium Carbonate (K₂CO₃, 2.5 eq) followed by Pd(dppf)Cl₂ (0.05 eq). Heat the mixture to 80°C under an inert atmosphere for 4-6 hours.

  • Causality: K₂CO₃ serves a dual purpose. First, it deprotonates the carboxylic acid to prevent interference with the catalyst. Second, and more importantly, it coordinates with the arylboronic acid to form a negatively charged, highly nucleophilic boronate complex. This activation is an absolute prerequisite for the transmetalation step.

Step 3: Work-up and Isolation

  • Action: Cool the reaction to room temperature, dilute with ethyl acetate, and acidify the aqueous layer to pH 2 using 1M HCl. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality: Acidification is required to re-protonate the carboxylate salt back into its free acid form, driving it into the organic (ethyl acetate) phase for successful extraction.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (4-Bromo-2-methylcinnamic acid) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Activated Boronate + Base) PdII->TransMet PdII_2 Pd(II) Diaryl Complex Ar-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Catalyst Product Biaryl Cinnamic Acid Derivative RedElim->Product Yields Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing 4-Bromo-2-methylcinnamic acid.

Biological Significance & Pathway Modulation

Beyond its utility as a synthetic building block, the cinnamic acid scaffold is a privileged pharmacophore. Derivatives of cinnamic acid have been extensively documented to exhibit potent activity against Staphylococcus aureus, including drug-resistant strains, by disrupting bacterial cell membranes and inhibiting biofilm formation[3].

Furthermore, the electrophilic nature of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-unsaturated carbonyl allows these molecules to act as targeted covalent inhibitors (TCIs). By carefully tuning the steric bulk (e.g., the 2-methyl group) and the electronic properties of the aryl ring via cross-coupling, researchers can design derivatives that selectively undergo Michael addition with specific cysteine residues on pro-inflammatory transcription factors, such as NF-

B, thereby halting the inflammatory cascade[6].

BioMech Cinnamic Cinnamic Acid Derivative (Electrophile) Michael Michael Addition (Covalent Conjugation) Cinnamic->Michael Target Target Protein (e.g., Cysteine Thiol) Target->Michael Inhibition Pathway Inhibition (e.g., NF-κB Blockade) Michael->Inhibition Effect Anti-inflammatory & Antimicrobial Effects Inhibition->Effect

Caption: Logical relationship of cinnamic acid derivatives in modulating biological pathways via Michael addition.

References

  • Chemical Search International (化源网). "91445-82-8_4-Bromo-2-methylcinnamic acid CAS." Chemsrc.com. Available at:[Link]

  • Aderibigbe, B. A. "Cinnamic Acid Derivatives and Their Biological Efficacy." PubMed Central (PMC), National Institutes of Health, Aug 2020. Available at:[Link]

  • MDPI Pharmaceuticals. "Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review." National Center for Biotechnology Information (NCBI), Jul 2025. Available at:[Link]

  • Chemical Society Reviews. "One-pot chemo- and photo-enzymatic linear cascade processes." RSC Publishing, Jul 2024. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application and Protocol for the Synthesis of 4-bromo-2-methylcinnamic acid via Perkin Reaction

This document provides a comprehensive guide for the synthesis of 4-bromo-2-methylcinnamic acid, a valuable building block in the development of novel therapeutics and functional materials. The protocol leverages the cla...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 4-bromo-2-methylcinnamic acid, a valuable building block in the development of novel therapeutics and functional materials. The protocol leverages the classic Perkin reaction, a robust method for the formation of α,β-unsaturated aromatic acids.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical advice for a successful synthesis.

Introduction: The Perkin Reaction in Modern Synthesis

The Perkin reaction, first reported by William Henry Perkin in 1868, is a powerful condensation reaction between an aromatic aldehyde and an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[2][4] It remains a cornerstone of organic synthesis for the preparation of cinnamic acids and their derivatives.[1][5] These compounds are not only important synthetic intermediates but also exhibit a wide range of biological activities.

This application note details the synthesis of 4-bromo-2-methylcinnamic acid from 4-bromo-2-methylbenzaldehyde and acetic anhydride, with sodium acetate serving as the base catalyst. The presence of the bromo and methyl substituents on the aromatic ring makes the target molecule a key scaffold for further chemical modifications in drug discovery programs.

Reaction Scheme and Mechanism

The overall reaction is as follows:

4-Bromo-2-methylbenzaldehyde + Acetic Anhydride --(CH₃COONa, Δ)--> 4-bromo-2-methylcinnamic acid

The reaction proceeds through a well-established mechanism initiated by the formation of a carbanion from acetic anhydride.[4][6]

Mechanistic Steps:
  • Carbanion Formation: The acetate ion (from sodium acetate) abstracts an α-proton from acetic anhydride to form a resonance-stabilized carbanion (enolate).[5]

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-bromo-2-methylbenzaldehyde, leading to the formation of a tetrahedral intermediate.[5]

  • Protonation and Dehydration: The intermediate is protonated and subsequently undergoes dehydration to yield a mixed anhydride.

  • Hydrolysis: The mixed anhydride is then hydrolyzed to afford the final product, 4-bromo-2-methylcinnamic acid, and acetic acid.[6]

Perkin_Mechanism reagents 4-Bromo-2-methylbenzaldehyde + Acetic Anhydride + Sodium Acetate carbanion Carbanion Formation (Enolate from Acetic Anhydride) reagents->carbanion nucleophilic_attack Nucleophilic Attack on Aldehyde Carbonyl carbanion->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate dehydration Protonation & Dehydration intermediate->dehydration mixed_anhydride Mixed Anhydride Formation dehydration->mixed_anhydride hydrolysis Hydrolysis mixed_anhydride->hydrolysis product 4-bromo-2-methylcinnamic acid hydrolysis->product

Caption: Mechanism of the Perkin Reaction for 4-bromo-2-methylcinnamic acid synthesis.

Experimental Protocol

Materials and Equipment
Reagents and MaterialsGradeSupplierNotes
4-Bromo-2-methylbenzaldehyde≥98%Commercially AvailableStarting material.[7][8][9]
Acetic AnhydrideReagent GradeCommercially AvailableUse freshly opened or distilled.
Sodium AcetateAnhydrous, ≥99%Commercially AvailableMust be anhydrous. Dry in an oven if necessary.[10]
Diethyl EtherAnhydrousCommercially AvailableFor extraction.
Hydrochloric AcidConcentratedCommercially AvailableFor acidification.
Sodium BicarbonateSaturated SolutionPrepared in-houseFor washing.
BrineSaturated SolutionPrepared in-houseFor washing.
Anhydrous Magnesium SulfateReagent GradeCommercially AvailableFor drying organic layers.
Ethanol/Water MixtureReagent GradePrepared in-houseFor recrystallization.

Equipment:

  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel (250 mL)

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • TLC plates (silica gel) and developing chamber

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization.

Step-by-Step Synthesis Procedure

Synthesis_Workflow start 1. Reagent Setup (4-bromo-2-methylbenzaldehyde, acetic anhydride, sodium acetate) reaction 2. Heating under Reflux (180°C, 4-6 hours) start->reaction workup_start 3. Reaction Workup (Cooling, addition of water) reaction->workup_start hydrolysis 4. Hydrolysis of Anhydride (Boiling with water) workup_start->hydrolysis acidification 5. Acidification (Addition of conc. HCl) hydrolysis->acidification precipitation 6. Precipitation of Crude Product acidification->precipitation filtration 7. Isolation by Filtration (Washing with cold water) precipitation->filtration purification 8. Recrystallization (Ethanol/Water) filtration->purification drying 9. Drying of Pure Product purification->drying characterization 10. Characterization (NMR, IR, MS, MP) drying->characterization

Caption: Experimental workflow for the synthesis of 4-bromo-2-methylcinnamic acid.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-2-methylbenzaldehyde (10.0 g, 50.2 mmol), acetic anhydride (15.4 g, 151 mmol, 1.5 eq), and anhydrous sodium acetate (4.12 g, 50.2 mmol, 1.0 eq).

    • Expert Insight: The use of anhydrous sodium acetate is critical as moisture will hydrolyze the acetic anhydride.[10] An excess of acetic anhydride is used to drive the reaction to completion.[10]

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to 180 °C with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

    • Causality: High temperatures are required to facilitate the condensation reaction.[5][10]

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly and cautiously pour the mixture into 100 mL of water with stirring.

    • Trustworthiness: This step hydrolyzes the excess acetic anhydride.

  • Hydrolysis: Heat the aqueous mixture to boiling for 15-20 minutes to ensure complete hydrolysis of any remaining anhydride and the mixed anhydride intermediate.

  • Acidification and Precipitation: Cool the mixture in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is approximately 2. A precipitate of the crude 4-bromo-2-methylcinnamic acid will form.

    • Expert Insight: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.[11]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts and water-soluble impurities.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure 4-bromo-2-methylcinnamic acid as a solid.

    • Trustworthiness: Recrystallization is an effective method for purifying solid organic compounds.[12]

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization

The structure and purity of the synthesized 4-bromo-2-methylcinnamic acid should be confirmed by spectroscopic methods and melting point analysis.

TechniqueExpected Observations
¹H NMR Aromatic protons, vinylic protons (doublets with trans coupling constant), methyl protons (singlet), and a carboxylic acid proton (broad singlet).[13][14]
¹³C NMR Carbonyl carbon, aromatic carbons, vinylic carbons, and a methyl carbon.[15]
IR Spectroscopy Broad O-H stretch (carboxylic acid), C=O stretch, C=C stretch, and aromatic C-H and C-Br stretches.[13]
Mass Spectrometry Molecular ion peak corresponding to the mass of 4-bromo-2-methylcinnamic acid (C₁₀H₉BrO₂).
Melting Point A sharp melting point range is indicative of a pure compound.

Troubleshooting and Safety Considerations

  • Low Yield: Ensure all reagents are anhydrous, particularly the sodium acetate.[10] Incomplete reaction can be addressed by extending the reaction time or slightly increasing the temperature.

  • Product Contamination: Thorough washing of the crude product is essential to remove unreacted starting materials and by-products. Recrystallization may need to be repeated for higher purity.

  • Safety: The reaction should be performed in a well-ventilated fume hood. Acetic anhydride and concentrated hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles. The high reaction temperature requires caution.

Conclusion

The Perkin reaction provides an effective and reliable method for the synthesis of 4-bromo-2-methylcinnamic acid. The protocol described herein is robust and can be adapted for the synthesis of other substituted cinnamic acids. The successful synthesis and purification of this compound will provide a valuable intermediate for further research and development in medicinal chemistry and materials science.

References

  • Perkin Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. (2018). PMC - NIH.
  • Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Organic Chem Curr Res, 7(2).
  • Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE.
  • Perkin Reaction: Definition, Examples, and Mechanism. (n.d.). Chemistry Learner.
  • Method for obtaining high-purity cinnamic acid. (1992).
  • A Technical Guide to Cinnamic Acid Derivatives and Analogues for Drug Discovery. (n.d.). Benchchem.
  • Perkin Reaction Mechanism: Learn Meaning, Mechanism & Applic
  • Isolation of a new bioactive cinnamic acid derivative from the whole plant of Viola betonicifolia. (2012). Taylor & Francis Online.
  • Perkin reaction. (n.d.). In Wikipedia.
  • 4-Bromo-2-methyl-benzaldehyde 24078-12-4 wiki. (n.d.). Guidechem.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing.
  • Technical Support Center: Perkin Reaction for 4-Methylcinnamic Acid Synthesis. (n.d.). Benchchem.
  • 2-Bromo-4-methylbenzaldehyde. (n.d.). ChemicalBook.
  • 4-Bromo-2-methylbenzaldehyde. (n.d.). AbacipharmTech-Global Chemical supplier.
  • Spectroscopic Analysis of 4-Methylcinnamic Acid: A Technical Guide. (n.d.). Benchchem.
  • 2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses Procedure.
  • Perkin Reaction Mechanism. (n.d.). BYJU'S.
  • IR, 1H NMR and 13C NMR spectra of cinnamic acid. (n.d.). Doc Brown's Chemistry.
  • 4-bromo-2-methylbenzaldehyde (C8H7BrO). (n.d.). PubChemLite.
  • Process for the preparation of cinnamic acids which are optionally substituted in the nucleus. (1986).
  • 4-Bromocinnamic acid(1200-07-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 4-Bromo-2-methylhexanoic acid | C7H13BrO2 | CID 57061757. (n.d.). PubChem.

Sources

Application

Application Note: Ligand-Enabled Chemoselective Heck Coupling of Unprotected 4-Bromo-2-methylcinnamic Acid

Introduction & Mechanistic Rationale The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed C–C bond formation, widely utilized in the synthesis of complex pharmaceuticals, agrochemicals, and advanced conjuga...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed C–C bond formation, widely utilized in the synthesis of complex pharmaceuticals, agrochemicals, and advanced conjugated materials[1]. However, applying this methodology to multifunctional substrates such as 4-bromo-2-methylcinnamic acid presents unique chemoselectivity and catalytic challenges that require precise optimization.

As an Application Scientist, it is critical to understand the causality behind the reaction conditions rather than just following a recipe. 4-bromo-2-methylcinnamic acid possesses three distinct reactive moieties: an aryl bromide, an internal


-unsaturated alkene, and a free carboxylic acid. Successfully coupling this substrate without protection/deprotection steps relies on three mechanistic pillars:
  • Chemoselectivity of the Alkene: One might expect the starting material to undergo self-oligomerization. However, the internal alkene of the cinnamic acid moiety is both sterically hindered and electron-deficient. In contrast, terminal alkenes (e.g., styrene) undergo migratory insertion into the arylpalladium intermediate at a significantly faster rate. This kinetic preference ensures high cross-coupling selectivity over homocoupling.

  • Carboxylic Acid Tolerance: Free carboxylic acids can poison low-valent Pd(0) catalysts or prematurely quench the catalytic cycle by protonating the Pd-C bond. To circumvent this, the reaction must be performed with a stoichiometric excess (>2.5 equivalents) of a non-nucleophilic base like Triethylamine (

    
    ). The first equivalent immediately deprotonates the carboxylic acid, forming a highly soluble triethylammonium carboxylate salt, while the remaining base neutralizes the HBr generated during the 
    
    
    
    -hydride elimination step[2].
  • Ligand Selection for Aryl Bromides: Aryl bromides are generally less reactive than aryl iodides toward oxidative addition[3]. Utilizing a sterically demanding, electron-rich phosphine ligand such as Tri-o-tolylphosphine (

    
    ) or XPhos accelerates the oxidative addition step and stabilizes the active Pd(0) species, preventing the precipitation of inactive palladium black[2].
    

Experimental Protocol

Objective: Synthesis of (E)-3-(2-methyl-4-((E)-styryl)phenyl)acrylic acid via intermolecular Heck coupling of 4-bromo-2-methylcinnamic acid with styrene.

Reagents & Materials
  • Aryl Halide: 4-Bromo-2-methylcinnamic acid (1.0 mmol, 241 mg)

  • Alkene: Styrene (1.5 mmol, 156 mg)

  • Catalyst: Palladium(II) acetate (

    
    ) (0.05 mmol, 11.2 mg, 5 mol%)
    
  • Ligand: Tri-o-tolylphosphine (

    
    ) (0.10 mmol, 30.4 mg, 10 mol%)
    
  • Base: Triethylamine (

    
    ) (3.0 mmol, 303 mg)
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromo-2-methylcinnamic acid,

    
    , and 
    
    
    
    .
  • Inert Atmosphere Setup: Seal the tube with a rubber septum. Evacuate and backfill the vessel with dry Nitrogen (

    
    ) three times. This oxygen-free environment is critical to prevent the irreversible oxidation of the phosphine ligand.
    
  • Addition of Liquids: Using a calibrated microsyringe, sequentially inject anhydrous DMF, styrene, and

    
     through the septum.
    
  • Catalytic Activation & Heating: Transfer the Schlenk tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12 hours. The solution will transition from a pale yellow to a deep amber color as the active

    
     species is generated and the catalytic cycle turns over.
    
  • Reaction Quench: Remove the vessel from the oil bath and allow it to cool to room temperature. Dilute the mixture with 15 mL of deionized water. Note: At this stage, the product is highly soluble in the aqueous phase as a carboxylate salt.

  • Acidification (Critical Step): Slowly add 1M HCl dropwise to the aqueous mixture under continuous stirring until the pH reaches ~2.0. The protonation of the carboxylate salt induces the precipitation of the highly conjugated product, (E)-3-(2-methyl-4-((E)-styryl)phenyl)acrylic acid.

  • Isolation & Purification: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 3:1 with 1% Acetic Acid) to yield the pure product.
    

Quantitative Data & Optimization

The table below summarizes the optimization of the reaction conditions, demonstrating the causality between base equivalents, ligand choice, and overall yield.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (Equiv.)SolventTemp (°C)Yield (%)Mechanistic Causality / Observation
1



(1.1)
DMF110< 5%Insufficient base; catalyst quenched by the free carboxylic acid.
2



(3.0)
DMF11042%Sufficient base, but ligand lacks steric bulk for efficient Ar-Br activation.
3



(3.0)
DMF11088%Optimal conditions ; bulky ligand promotes rapid reductive elimination.
4



(3.0)
Toluene11015%Poor solubility of the potassium carboxylate salt intermediate in toluene.
5

XPhos

(3.0)
DMF9091%Highly active Buchwald ligand allows for a lower temperature coupling.

Visualizations

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Complex Pd0->OxAdd + 4-Bromo-2-methylcinnamic acid Coord Alkene Coordination Pi-Complex with Styrene OxAdd->Coord + Styrene MigIns Migratory Insertion Alkyl-Pd(II) Species Coord->MigIns Syn-Insertion BetaElim Beta-Hydride Elimination Release of Diene Product MigIns->BetaElim Bond Rotation & Syn-Elimination Regen Reductive Elimination Base Neutralizes HBr BetaElim->Regen - Product Regen->Pd0 + Et3N - Et3N·HBr

Heck Catalytic Cycle for 4-bromo-2-methylcinnamic acid highlighting key intermediate transformations.

Workflow Step1 1. Setup Mix Reagents Step2 2. Catalysis 110°C, 12h Step1->Step2 Step3 3. Quench Add H2O Step2->Step3 Step4 4. Acidify HCl to pH 2 Step3->Step4 Step5 5. Isolate Extraction Step4->Step5

Step-by-step experimental workflow from reaction setup to final product isolation.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. URL: [Link]

  • DeVries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. URL: [Link]

  • Wang, J., et al. (2019). Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis. Nature Communications, 10, 3597. URL: [Link]

Sources

Method

Application Note: Knoevenagel Condensation of 4-Bromo-2-methylbenzaldehyde

Executive Summary The Knoevenagel condensation is a premier carbon-carbon bond-forming reaction utilized extensively in the synthesis of -unsaturated compounds[1]. This application note details an optimized, self-validat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Knoevenagel condensation is a premier carbon-carbon bond-forming reaction utilized extensively in the synthesis of


-unsaturated compounds[1]. This application note details an optimized, self-validating protocol for the condensation of 4-bromo-2-methylbenzaldehyde with malononitrile to yield 2-(4-bromo-2-methylbenzylidene)malononitrile. This specific adduct is a highly valued intermediate in drug development; the para-bromo substituent serves as an ideal handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), while the ortho-methyl group provides conformational restriction critical for target-binding specificity in medicinal chemistry.

Mechanistic Insights & Causality

The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration. Understanding the causality behind the molecular interactions is crucial for troubleshooting and scale-up.

  • Catalyst Dynamics : Piperidine, a secondary amine, acts as a Brønsted base. While piperidine can form an iminium intermediate with certain aliphatic aldehydes, the extremely low pKa of malononitrile's methylene protons (

    
    ) dictates that the reaction predominantly proceeds via the direct deprotonation of malononitrile to form a highly nucleophilic carbanion[1].
    
  • Substrate Electronic & Steric Effects : The ortho-methyl group on 4-bromo-2-methylbenzaldehyde introduces mild steric hindrance around the formyl group. However, this is counteracted by the strong electron-withdrawing inductive effect of the para-bromo group, which significantly increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by the malononitrile carbanion[2].

  • Thermodynamic Driving Force : The subsequent E1cB dehydration step is driven by the formation of a highly conjugated, thermodynamically stable benzylidene system[2].

Mechanism Aldehyde 4-Bromo-2-methylbenzaldehyde (Electrophile) Addition Nucleophilic Addition (Aldol-type Intermediate) Aldehyde->Addition Methylene Malononitrile (Active Methylene) Carbanion Malononitrile Carbanion (Nucleophile) Methylene->Carbanion Catalyst Piperidine Catalyst (Base) Catalyst->Carbanion Deprotonation Carbanion->Addition Attack on Carbonyl Dehydration Dehydration (-H2O) (E1cB Mechanism) Addition->Dehydration Product 2-(4-Bromo-2-methylbenzylidene)malononitrile (Target Adduct) Dehydration->Product

Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Experimental Design & Optimization

To ensure a reproducible system, reaction parameters were systematically evaluated.

  • Solvent Selection : Ethanol is the solvent of choice. It provides a homogeneous reaction mixture initially but selectively precipitates the highly planar, conjugated product as it forms, driving the equilibrium forward and simplifying isolation[3].

  • Temperature Control : Due to the high reactivity of malononitrile, the reaction proceeds efficiently at room temperature (20-25 °C). Elevated temperatures (reflux) were found to promote unwanted oligomerization and Michael addition side-reactions, reducing overall yield and purity[3].

Table 1: Optimization of Reaction Conditions for 4-Bromo-2-methylbenzaldehyde

SolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)Purity (%)
ToluenePiperidine (10%)110 (Reflux)4.08592
EthanolNone25 (RT)24.0<10N/A
EthanolPiperidine (10%)25 (RT)2.094>98
Solvent-freePiperidine (10%)Sonication0.59195

Step-by-Step Protocol

Note: Conduct all procedures in a well-ventilated fume hood. Piperidine is toxic and malononitrile is a severe irritant.

Materials Required:

  • 4-Bromo-2-methylbenzaldehyde (1.0 mmol, ~199 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Piperidine (0.1 mmol, ~10 µL)

  • Absolute Ethanol (5.0 mL)

  • Ice-cold distilled water (10 mL)

Methodology:

  • Preparation : To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methylbenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol)[3].

  • Solvation : Add 5.0 mL of absolute ethanol to the flask. Stir at 400 rpm until both solid reactants are fully dissolved, yielding a clear solution[3].

  • Catalyst Addition : Using a micropipette, add piperidine (10 mol%, ~10 µL) dropwise to the stirring solution[3]. Causality check: A rapid color change (often to pale yellow/orange) indicates the formation of the malononitrile carbanion and initiation of the condensation.

  • Reaction : Allow the mixture to stir at room temperature (20-25 °C) for 2 hours. A precipitate will begin to form as the solubility limit of the product is reached[3].

  • Monitoring : Verify reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1 v/v) mobile phase. The disappearance of the aldehyde spot (UV active) confirms completion.

  • Quenching & Isolation : Pour the reaction mixture into 10 mL of ice-cold distilled water with vigorous stirring to maximize product precipitation. Filter the resulting solid under vacuum using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold water followed by 2 mL of ice-cold ethanol.

  • Purification : Recrystallize the crude solid from a minimal amount of hot ethanol. Dry the purified crystals under high vacuum at 40 °C for 4 hours.

Workflow Step1 1. Reagent Preparation Equimolar Aldehyde & Malononitrile Step2 2. Solvent & Catalyst Dissolve in EtOH, add 10 mol% Piperidine Step1->Step2 Step3 3. Condensation Stir at 20-25°C for 2 hours Step2->Step3 Step4 4. In-Process Control Monitor via TLC (Hexane:EtOAc) Step3->Step4 Step5 5. Isolation Precipitate with Ice Water & Filter Step4->Step5 Step6 6. Purification Recrystallize from hot Ethanol Step5->Step6

Step-by-step experimental workflow for the Knoevenagel condensation.

Analytical Validation

A self-validating protocol requires rigorous analytical confirmation. The isolated 2-(4-bromo-2-methylbenzylidene)malononitrile should exhibit the following analytical hallmarks:

  • 1H NMR (CDCl3, 400 MHz) : A distinct singlet integrating to 1H at

    
     ~7.8-8.1 ppm, corresponding to the newly formed vinylic proton. The absence of an aldehyde proton (
    
    
    
    ~10.0 ppm) validates complete conversion.
  • FT-IR : A sharp, strong absorption band at ~2220 cm⁻¹ confirming the presence of the conjugated nitrile (-C

    
    N) groups, and the disappearance of the carbonyl stretch (~1690 cm⁻¹).
    
  • GC-MS : A molecular ion peak [M]+ corresponding to the calculated exact mass of C11H7BrN2.

References

  • Title : Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives Source : ACS Omega URL :[Link]

  • Title : The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds Source : Taylor & Francis URL : [Link]

Sources

Application

palladium-catalyzed cross-coupling of 4-bromo-2-methylcinnamic acid

Abstract This application note details the optimized protocols for the functionalization of 4-bromo-2-methylcinnamic acid , a critical scaffold in the synthesis of bioactive stilbenes, cinnamides, and heterocyclic precur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocols for the functionalization of 4-bromo-2-methylcinnamic acid , a critical scaffold in the synthesis of bioactive stilbenes, cinnamides, and heterocyclic precursors. We address the specific challenges posed by the ortho-methyl steric hindrance and the amphiphilic nature of the free carboxylic acid. The guide prioritizes Suzuki-Miyaura and Sonogashira couplings, providing validated workflows that ensure high turnover frequencies (TOF) and minimal protodebromination byproducts.

Introduction & Substrate Analysis

4-Bromo-2-methylcinnamic acid presents a unique chemical environment for palladium catalysis.[1] Unlike simple aryl bromides, this substrate contains three distinct reactive/interfering motifs:

  • Aryl Bromide (C-Br): The primary site for oxidative addition.

  • Ortho-Methyl Group: Introduces steric strain, potentially retarding the transmetalation step and requiring electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) for efficient coupling.

  • Acrylic Acid Tail: The free carboxylic acid (

    
    ) can poison Pd catalysts via carboxylate coordination or reduce solubility in non-polar solvents.
    

Strategic Recommendation: While direct coupling of the free acid is possible in aqueous media, esterification (e.g., methyl 4-bromo-2-methylcinnamate) is recommended for initial screens to enhance solubility in standard organic solvents (THF, Toluene) and simplify purification.

Core Methodology: Suzuki-Miyaura Coupling[1][2][3][4]

The Suzuki coupling is the preferred method for generating biaryl derivatives of cinnamic acid. The presence of the ortho-methyl group dictates the use of ligands that facilitate oxidative addition while creating a spacious pocket for the incoming boronic acid.

Optimization Matrix
ParameterStandard ConditionOptimized Condition (Steric/Challenging)Rationale
Catalyst Pd(PPh

)

(5 mol%)
Pd(OAc)

(2 mol%) + SPhos (4 mol%)
SPhos prevents Pd-black formation and accelerates coupling of ortho-substituted aryls.
Base Na

CO

(aq)
K

PO

(3.0 equiv)
Anhydrous phosphate prevents hydrolysis of sensitive boronic acids.
Solvent DME/Water (2:1)Toluene/Water (10:1) or 1,4-Dioxane Biphasic systems often solubilize the cinnamate salt better.
Temp 80 °C100 °C Higher energy barrier due to steric hindrance.
Detailed Protocol (Free Acid Route)

Reagents:

  • 4-Bromo-2-methylcinnamic acid (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl

    
    ·DCM (3 mol%) — Robust catalyst for polar substrates
    
  • Cs

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: DMF:H

    
    O (4:1)
    

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the cinnamic acid derivative (1.0 mmol), arylboronic acid (1.5 mmol), and Cs

    
    CO
    
    
    
    (3.0 mmol).
  • Inertion: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add degassed DMF (4 mL) and distilled water (1 mL) via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive inert gas flow) to add Pd(dppf)Cl

    
     (0.03 mmol). Reseal immediately.
    
  • Reaction: Heat the block to 90 °C. Monitor via LC-MS. The free acid may show tailing on TLC; use an acidic mobile phase (e.g., Hexane:EtOAc:AcOH).

  • Work-up:

    • Cool to RT.

    • Acidify carefully with 1M HCl to pH ~3 (precipitating the product).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over MgSO

      
      , and concentrate.
      

Core Methodology: Sonogashira Coupling[5][6][7]

Introducing an alkyne handle allows for the synthesis of conformationally restricted stilbene analogues or subsequent cyclization to isoquinolines.

Critical Considerations
  • Copper Effect: While CuI accelerates the reaction, it can induce homocoupling of the alkyne (Glaser coupling). For valuable alkynes, use a Copper-free protocol.

  • Electronic Bias: The electron-withdrawing acrylic acid group activates the C-Br bond towards oxidative addition, generally increasing yields compared to electron-neutral aryls.

Protocol (Copper-Catalyzed)

Reagents:

  • Methyl 4-bromo-2-methylcinnamate (1.0 equiv) — Ester preferred

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%)
  • CuI (1 mol%)

  • TEA (Triethylamine) or DIPEA (excess)

Step-by-Step Procedure:

  • Setup: In a dry Schlenk tube, combine the cinnamate ester (1.0 mmol), Pd catalyst (0.02 mmol), and CuI (0.01 mmol).

  • Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Reagent Addition: Add anhydrous THF (5 mL) and TEA (2 mL).

  • Initiation: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Incubation: Stir at Room Temperature for 1 hour. If conversion is low (<10%), heat to 50 °C.

    • Note: The 2-methyl group may slow down RT coupling; mild heating is often required.

  • Purification: Filter through a pad of Celite to remove metal salts. Concentrate and purify via flash chromatography.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the ortho-methyl group on the Transmetalation and Reductive Elimination steps.

SuzukiCycle cluster_steric Critical Steric Checkpoint Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd + 4-Br-2-Me-Cinnamate PdII_Ar Pd(II)-Ar-Br (Cis/Trans Isomerization) OxAdd->PdII_Ar BaseStep Base Activation (Formation of Pd-OH or Boronate) PdII_Ar->BaseStep + Base (OH-) TransMet Transmetalation (Steric Clash with 2-Me Group) BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl Complex RedElim->Pd0 Regeneration Product 4-Aryl-2-Methylcinnamate RedElim->Product

Caption: Figure 1. Suzuki-Miyaura catalytic cycle.[1][2][3][4][5][6][7][8] The 'Steric Checkpoint' at the transmetalation stage requires bulky ligands (e.g., SPhos) to prevent catalyst arrest due to the ortho-methyl substituent.

Experimental Workflow Decision Tree

Use this logic flow to select the optimal route based on your downstream applications.

Workflow Start Start: 4-Bromo-2-methylcinnamic acid Solubility Is solubility in organic solvents critical? Start->Solubility Esterify Step 1: Esterification (MeOH, H2SO4, Reflux) Solubility->Esterify High Solubility Req Direct Direct Coupling (Aqueous/Polar Media) Solubility->Direct Green/Aq Chem Yes Yes No No Suzuki Suzuki Coupling (Pd(dppf), Cs2CO3) Esterify->Suzuki Sono Sonogashira (Pd/Cu, Amine) Esterify->Sono Direct->Suzuki Heck Heck Coupling (Avoid: Competitive) Direct->Heck Not Recommended Purify1 Acid/Base Extraction Suzuki->Purify1 If Acid Purify2 Flash Chromatography Suzuki->Purify2 If Ester

Caption: Figure 2. Strategic workflow for substrate processing. Esterification is the preferred route for medicinal chemistry library generation to facilitate automated purification.

Troubleshooting & FAQ

Q: I observe significant dehalogenation (formation of 2-methylcinnamic acid) instead of coupling.

  • Cause: Hydride source in the media (often from excess alcohol or overheated DMF) or insufficient transmetalation rate.

  • Solution: Switch to 1,4-Dioxane as solvent. Increase the concentration of the boronic acid. Use a more active precatalyst like XPhos Pd G2 .

Q: The reaction stalls at 50% conversion.

  • Cause: Catalyst death (Pd black precipitation).

  • Solution: Add 10 mol% of free ligand (e.g., PPh

    
     or SPhos) to stabilize the Pd species. Ensure strict oxygen-free techniques.
    

Q: Can I use the Heck reaction to couple another alkene to the bromide?

  • Analysis: Yes, but risk exists. The cinnamic acid double bond is electron-deficient and stable, but high temperatures might induce polymerization or isomerization.

  • Protocol: Use Pd(OAc)

    
      with P(o-tol)
    
    
    
    (Jeffery conditions) at lower temperatures (<80 °C) to favor the reaction at the Br site over the acrylic tail.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. Link

  • Goossen, L. J., et al. (2008). "Palladium-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides."[9][10] Science, 313(5787), 662-664. (Contextual reference for acid reactivity). Link

  • BenchChem Application Note. (2025). "Suzuki-Miyaura Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives." (Analogous substrate protocols). Link

Sources

Method

Application Note: Esterification Strategies for 4-Bromo-2-methylcinnamic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Insights 4-Bromo-2-methylcinnamic acid is a highly versatile building block in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Insights

4-Bromo-2-methylcinnamic acid is a highly versatile building block in medicinal chemistry and materials science. It features three distinct reactive domains: an aryl bromide (primed for palladium-catalyzed cross-coupling such as Suzuki-Miyaura or Heck reactions), a sterically demanding 2-methyl substituted aromatic ring, and an α,β-unsaturated carboxylic acid.

Converting this acid into an ester is a frequent requirement, either to serve as a prodrug, to protect the carboxylic acid during downstream metal-catalyzed couplings, or to modulate lipophilicity. However, the unique structural features of this molecule dictate careful selection of the esterification method:

  • Steric and Electronic Factors: The 2-methyl group introduces mild steric hindrance on the aromatic ring. Fortunately, the conjugated vinyl group acts as a spatial spacer, pushing the reactive carboxylate carbon away from the steric bulk of the ring.

  • Chemoselectivity Risks: The α,β-unsaturated system is electrophilic at the β-carbon. While esterification targets the carbonyl carbon, the use of strongly basic conditions coupled with aggressive nucleophiles risks competitive Michael addition. Furthermore, the C–Br bond must remain intact; standard esterification conditions avoid transition metals, ensuring the aryl halide is preserved.

To ensure high yields and chemoselectivity, the choice of esterification relies heavily on the nature of the target alcohol.

Experimental Workflows & Logical Selection

The selection of the esterification protocol is dictated by the nucleophilicity and steric profile of the alcohol, as well as the stability of the target ester.

EsterificationWorkflow Start 4-Bromo-2-methylcinnamic Acid Cond1 Primary Alcohols (MeOH, EtOH) Start->Cond1 Cond2 Secondary/Bulky Alcohols (t-BuOH, Phenols) Start->Cond2 Cond3 Alkyl/Benzyl Halides (R-X) Start->Cond3 ProtA Fischer Esterification (H2SO4, Reflux) Cond1->ProtA ProtB Steglich Esterification (EDC, DMAP, RT) Cond2->ProtB ProtC Base Alkylation (K2CO3, DMF, 50°C) Cond3->ProtC Product Purified Ester Derivative ProtA->Product ProtB->Product ProtC->Product

Decision matrix for selecting the optimal esterification protocol.

Quantitative Method Comparison
ProtocolTarget Ester TypeReagents / CatalystTemp (°C)Time (h)Expected YieldPrimary Byproduct
A. Fischer Methyl, Ethyl, PropylH₂SO₄ (cat.) or p-TsOH65–804–1285–95%Water
B. Steglich t-Butyl, Aryl, ComplexEDC·HCl, DMAP (cat.)0 to 252–2470–90%Water-soluble Urea
C. Alkylation Benzyl, Allyl, AlkylK₂CO₃, Alkyl Halide25–504–880–95%Potassium Halide

Detailed Experimental Protocols

Protocol A: Fischer Esterification (For Simple Primary Alcohols)

Causality: Fischer esterification is an equilibrium-driven process. The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity. To drive the reaction forward against the thermodynamic equilibrium, Le Chatelier's principle is exploited by using the reactant alcohol as the solvent (vast excess)[1].

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-bromo-2-methylcinnamic acid (1.0 eq) in the desired alcohol (e.g., methanol, 10–15 mL/mmol).

  • Catalysis: Slowly add concentrated H₂SO₄ (0.1 eq) dropwise. Note: p-Toluenesulfonic acid (p-TsOH) can be substituted for a milder acid profile.

  • Reaction: Heat the mixture to reflux (e.g., 65 °C for methanol). Stir continuously for 4–12 hours.

  • Monitoring (Self-Validation): Check reaction progress via TLC (Hexane/EtOAc 4:1). The starting carboxylic acid will streak near the baseline (unless 1% AcOH is added to the eluent), while the product ester will elute as a distinct, non-polar spot (higher

    
    ).
    
  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the alcohol. Dilute the residue with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the acid catalyst and remove unreacted starting material) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure ester.

Protocol B: Steglich Esterification (For Bulky or Sensitive Alcohols)

Causality: Carbodiimides activate the carboxylic acid to form an O-acylisourea. Without a catalyst, this intermediate can undergo a deleterious [1,3]-rearrangement to form an unreactive N-acylurea dead-end product. Adding DMAP solves this: DMAP rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which cannot rearrange and is highly susceptible to attack by the alcohol [4, 5]. We utilize EDC·HCl instead of DCC because EDC produces a water-soluble urea byproduct, eliminating the need for tedious filtration of dicyclohexylurea (DCU) [3].

Step-by-Step Procedure:

  • Setup: Dissolve 4-bromo-2-methylcinnamic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous dichloromethane (DCM) or acetonitrile (for a greener solvent profile) [2] (5 mL/mmol) under a nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) followed by DMAP (0.1 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2–24 hours, depending on the steric bulk of the alcohol.

  • Monitoring (Self-Validation): TLC (Hexane/EtOAc 3:1). The disappearance of the starting acid confirms completion.

  • Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer with 1M HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography if trace impurities remain.

Protocol C: Base-Promoted Alkylation (For Benzyl/Allyl Esters)

Causality: Direct alkylation of the carboxylate avoids the need for acid catalysts or coupling reagents. K₂CO₃ is a mild base that quantitatively deprotonates the carboxylic acid (pKa ~4.5) without being strong enough to initiate unwanted Michael additions across the α,β-unsaturated double bond. The resulting carboxylate acts as a nucleophile to displace the halide in an S_N2 fashion.

Step-by-Step Procedure:

  • Setup: Dissolve 4-bromo-2-methylcinnamic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or acetone (3 mL/mmol).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 15 minutes to allow carboxylate formation.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Reaction: Stir at room temperature to 50 °C for 4–8 hours.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer three times with EtOAc or diethyl ether. Wash the combined organic layers extensively with water (3x) to remove DMF, followed by brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Analytical Self-Validation (NMR Signatures)

To confirm the success of the esterification and the integrity of the 4-bromo-2-methylcinnamic scaffold, verify the following in the ¹H NMR (CDCl₃) spectrum:

  • Loss of Acid Proton: The broad singlet typically found at

    
     11.0–12.0 ppm (carboxylic acid OH) must be completely absent.
    
  • Appearance of Ester Alkoxy Protons: Look for the new ester group (e.g., a sharp singlet at

    
     ~3.80 ppm for a methyl ester, or a quartet at 
    
    
    
    ~4.25 ppm for an ethyl ester).
  • Preservation of the Scaffold: The trans-alkene protons should remain visible as two distinct doublets with a large trans coupling constant (

    
     Hz) around 
    
    
    
    6.35 ppm (
    
    
    -proton) and
    
    
    7.95 ppm (
    
    
    -proton). The 2-methyl group will appear as a sharp singlet at
    
    
    ~2.45 ppm.

References

  • Purwaningsih, Y., et al. (2022). Esterification of Cinnamic Acid Using Menthol and Its Activity as Lowering Glucose Levels Using Anthrone Sulfate. Sebelas Maret University. Available at: [Link]

  • Biros, A. B., et al. (2018). Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Alder, C. M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). Available at: [Link]

  • Silva, M. S., et al. (2020). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Journal of the Brazilian Chemical Society (SciELO). Available at:[Link]

  • Neises, B., & Steglich, W. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. MDPI. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromo-2-methylcinnamic Acid via Recrystallization

Welcome to the Technical Support Center. When scaling up the synthesis of halogenated API intermediates like 4-bromo-2-methylcinnamic acid, purification is often the primary bottleneck.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. When scaling up the synthesis of halogenated API intermediates like 4-bromo-2-methylcinnamic acid, purification is often the primary bottleneck. This guide provides a mechanistic, field-proven approach to mixed-solvent recrystallization, moving beyond empirical guesswork to strict thermodynamic control.

Solvent System Selection

Cinnamic acid derivatives feature a hydrophobic substituted aromatic ring and a polar


-unsaturated carboxylic acid. This dual nature makes single-solvent recrystallization difficult. A mixed-solvent (solvent/anti-solvent) system is required, where the compound is highly soluble in the primary solvent and insoluble in the anti-solvent[1][2].

Table 1: Quantitative Comparison of Mixed-Solvent Systems

Solvent SystemSolute Solubility ProfileBoiling Point RangeSuitability for 4-Bromo-2-methylcinnamic Acid
Ethanol / Water High in EtOH / Insoluble in Water78°C / 100°COptimal. Provides an excellent thermal gradient and wide Metastable Zone Width (MSZW)[3].
Methanol / Water High in MeOH / Insoluble in Water65°C / 100°CGood. Lower boiling point reduces thermal degradation, but offers a narrower cooling range[2].
Toluene / Hexane Moderate in Toluene / Low in Hexane110°C / 69°CSuboptimal. The high boiling point of toluene significantly increases the risk of oiling out.
Acetic Acid / Water High in AcOH / Insoluble in Water118°C / 100°CFair. Good solubility profile, but residual acetic acid is difficult to remove during vacuum drying[4].

Standard Operating Procedure: Mixed-Solvent Recrystallization

To ensure a self-validating protocol, every step below is designed to control the saturation kinetics of 4-bromo-2-methylcinnamic acid.

Step 1: Initial Dissolution Weigh the crude 4-bromo-2-methylcinnamic acid and transfer it to an Erlenmeyer flask. Add a minimum volume of boiling ethanol (the "soluble" solvent) dropwise while heating on a hotplate until the solid just dissolves[1][2].

Step 2: Hot Filtration (Optional but Recommended) If insoluble mechanical impurities are present, pass the boiling solution through a fluted filter paper in a pre-heated wide-neck funnel into a fresh flask containing 5 mL of boiling ethanol[1].

Step 3: Anti-Solvent Addition (Reaching the Cloud Point) Keep the clarified solution at a gentle boil. Slowly add boiling deionized water (the anti-solvent) dropwise. Continue addition until a faint, sustained cloudiness persists in the solution. This visual cue indicates you have reached the edge of the metastable zone[1][2].

Step 4: Clarification Add hot ethanol dropwise (usually 1-3 drops) just until the solution becomes clear again. This perfectly calibrates the saturation point[1][2].

Step 5: Controlled Nucleation Remove the flask from the heat source. Cover it with a watch glass and allow it to cool undisturbed at room temperature. Do not use an ice bath yet. Generating supersaturation slowly is critical to favor a rigid crystal lattice over liquid phase separation[5].

Step 6: Harvesting Once the flask reaches room temperature and significant crystallization has occurred, place it in an ice-water bath for 15 minutes to maximize yield[2]. Collect the crystals via vacuum filtration, wash with ice-cold 10% ethanol/water, and dry under vacuum.

Troubleshooting & FAQs

Q1: My 4-bromo-2-methylcinnamic acid "oils out" instead of forming crystals. Why does this happen, and how do I fix it?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, or when the system experiences excessively high supersaturation[5]. For substituted cinnamic acids, synthetic impurities (e.g., unreacted starting materials or isomers) act as freezing-point depressants[6]. If the depressed melting point of your crude mixture falls below the temperature at which the solution reaches saturation, the compound separates as a supercooled liquid emulsion rather than a solid[7]. Because this oil phase is highly mobile, it acts as an excellent solvent for the very impurities you are trying to reject[5][7].

The Fix:

  • Adjust the Saturation Temperature: Reheat the flask to redissolve the oil. Add a small amount of the soluble solvent (ethanol). This lowers the saturation temperature, ensuring that when the solution cools, it breaches the solubility curve below the mixture's melting point, favoring solid nucleation[7][8].

  • Seeding: Add a pure seed crystal of 4-bromo-2-methylcinnamic acid halfway into the cooling process to bypass the kinetic barrier of primary nucleation[5][9].

Q2: After cooling, my yield is extremely low or no crystals have formed. What went wrong?

The Causality: Low yield is a thermodynamic issue related to solubility limits. If too much ethanol was used during Step 1 or Step 4, the concentration of the solute never breaches the solubility curve during cooling, leaving the compound trapped in the mother liquor[8]. Alternatively, the solution may be supersaturated but kinetically trapped without a nucleation site.

The Fix: Evaporate the excess solvent using a rotary evaporator to increase the solute concentration and re-attempt the crystallization[8]. If you suspect kinetic trapping, use a glass stirring rod to scratch the inside of the flask; the micro-abrasions lower the activation energy required for nucleation[2][9].

Q3: The recovered crystals are discolored (yellow/brownish). How do I remove these chromophores?

The Causality: Colored impurities—often trace heavy metals from Heck couplings or polymeric organic byproducts—can become trapped in the crystal lattice or co-precipitate during rapid cooling[10].

The Fix: Add 1-2% w/w activated carbon (charcoal) during the hot dissolution phase (Step 1). The porous carbon adsorbs high-molecular-weight chromophores. Perform a hot filtration through a Celite pad to remove the carbon before proceeding to the anti-solvent addition[10].

Diagnostic Workflow

Workflow A Start: Mixed Solvent Crystallization B Cooling Phase Observation A->B C Oiling Out (Emulsion Forms) B->C Phase Separation D No Crystallization (Low Yield) B->D Solution Stays Clear E Pure Crystals Form B->E Nucleation F Reheat, Add EtOH, Cool Slowly C->F G Evaporate Excess Solvent D->G F->B Re-attempt G->B Re-attempt

Diagnostic workflow for resolving oiling out and low yield during recrystallization.

References

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York , york.ac.uk, 8

  • Oiling Out in Crystallization - Mettler Toledo , mt.com, 5

  • 3.6F: Troubleshooting - Chemistry LibreTexts , libretexts.org, 7

  • Purification of Cinnamic Acid by Recrystallization from Mixed Solvents Objective - Brainly , brainly.com, 1

  • Understanding Oiling Out in Crystallization - Scribd , scribd.com, 9

  • Recrystallization (help meeeeee) : r/chemistry - Reddit , reddit.com, 6

  • Solvent Selection for Crystallization - Scribd , scribd.com, 3

  • Evaluation of crystallization technique relating to the physicochemical properties of cinnamic acid - ResearchGate , researchgate.net, 4

  • 3.6D: Mixed Solvent Crystallization - Chemistry LibreTexts , libretexts.org, 2

  • EP0484122A2 - Method for obtaining high-purity cinnamic acid - Google Patents , google.com, 10

Sources

Optimization

Technical Support Center: Purification of Cinnamic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted benzaldehyde from a crude cinnamic acid product, typically...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted benzaldehyde from a crude cinnamic acid product, typically synthesized via methods like the Perkin reaction. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification process.

Q1: My final product is an oily solid and has a strong almond-like smell. What is the likely cause? A: This is a classic sign of significant residual benzaldehyde. Cinnamic acid is a white crystalline solid, while benzaldehyde is an oily liquid with a characteristic bitter almond odor.[1][2][3] The presence of benzaldehyde as an impurity will depress the melting point and give the product an oily appearance and a distinct smell.

Q2: The melting point of my synthesized cinnamic acid is 125-130°C, which is broad and lower than the literature value. Why? A: A broad and depressed melting point is a primary indicator of impurity. Pure trans-cinnamic acid has a sharp melting point of approximately 133°C.[4][5] The presence of unreacted benzaldehyde (a liquid at room temperature) disrupts the crystalline lattice of the cinnamic acid, leading to the observed depression and broadening of the melting point range.[6]

Q3: What is the most direct method to remove the bulk of unreacted benzaldehyde after synthesis? A: An acid-base extraction is highly effective and commonly used. By treating the reaction mixture with an aqueous base like sodium carbonate or sodium bicarbonate, the acidic cinnamic acid is converted to its water-soluble sodium salt.[7][8] The non-acidic benzaldehyde remains insoluble in the aqueous layer and can be physically separated or removed via steam distillation or extraction with an organic solvent.[7][9]

Q4: How can I confirm that my purification has successfully removed the benzaldehyde? A: Purity can be assessed through several methods. A sharp melting point around 133°C is a good initial indicator.[6] For more definitive analysis, Thin Layer Chromatography (TLC) can be used to show the absence of a benzaldehyde spot. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods to confirm purity and quantify any remaining trace impurities.[6][10][11]

Part 2: In-Depth Troubleshooting & Purification Protocols

This section provides detailed, step-by-step methodologies for the most effective purification strategies.

Method 1: Purification by Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group on cinnamic acid, a property that benzaldehyde lacks.

Causality & Expertise: The key principle is the conversion of the water-insoluble cinnamic acid into a highly water-soluble carboxylate salt (sodium cinnamate) by deprotonation with a mild base. Benzaldehyde, being non-acidic, does not react and can be easily separated from the aqueous phase.[7] This method is excellent for processing the entire crude reaction mixture post-synthesis.

Experimental Protocol:

  • Initial Work-up: After the initial reaction (e.g., Perkin reaction), allow the mixture to cool. Cautiously pour the crude mixture into a beaker containing approximately 100 mL of water.

  • Basification: While stirring, add a saturated solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) portion-wise until the mixture is alkaline (test with pH paper, target pH 9-10). You will observe effervescence (CO₂ release) as the base neutralizes acidic byproducts and reacts with cinnamic acid.

  • Separation of Benzaldehyde: Transfer the alkaline solution to a separatory funnel. The unreacted benzaldehyde will form an immiscible organic layer. If the volume is small, it may appear as oily droplets.

  • Extraction (Optional but Recommended): To ensure complete removal, wash the aqueous layer with a small volume (e.g., 20-30 mL) of a non-polar organic solvent like diethyl ether. Benzaldehyde is highly soluble in ether, while the sodium cinnamate salt is not.[2][12] Discard the organic layer.

  • Decolorization: Transfer the aqueous layer back to a beaker. If the solution is colored, add a small amount of activated charcoal and heat gently for a few minutes.[8][9]

  • Precipitation: Filter the warm solution to remove the charcoal. Cool the filtrate in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) dropwise while stirring until the precipitation of cinnamic acid is complete (pH ~2).

  • Isolation: Collect the white, crystalline cinnamic acid product by vacuum filtration, wash the crystals with a small amount of cold water to remove residual salts, and dry thoroughly.

Logical Workflow: Acid-Base Extraction

A Crude Reaction Mixture (Cinnamic Acid + Benzaldehyde) B Add Water & Na2CO3 Solution (Basify to pH 9-10) A->B C Separatory Funnel B->C D Aqueous Layer (Water-Soluble Sodium Cinnamate) C->D Collect E Organic Layer / Oil (Unreacted Benzaldehyde) C->E Discard F Acidify with HCl (to pH ~2) D->F G Precipitation F->G H Vacuum Filtration & Washing G->H I Pure Cinnamic Acid Crystals H->I

Caption: Workflow for removing benzaldehyde via acid-base extraction.

Method 2: Purification by Recrystallization

This is the preferred method for purifying an already isolated, but still impure, solid product.

Causality & Expertise: Recrystallization relies on the difference in solubility between the desired compound and its impurities in a chosen solvent system at different temperatures. Cinnamic acid is sparingly soluble in cold water but its solubility increases significantly in hot water.[1][13] Benzaldehyde, being a liquid, is easily removed with the mother liquor upon cooling and filtration. An ethanol/water mixture is often used to improve the initial solubility of the crude solid.[7][14]

Experimental Protocol:

  • Solvent Selection: A mixture of ethanol and water (e.g., 1:3 ratio) is a common and effective choice.[14]

  • Dissolution: Place the crude, dry cinnamic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol/water solvent mixture required to fully dissolve the solid. This should be done on a hot plate with gentle heating and stirring. Aim for a saturated solution near the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the cinnamic acid.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same ethanol/water mixture) to rinse away any adhering mother liquor containing the dissolved impurities (including benzaldehyde).

  • Drying: Dry the purified crystals completely to remove all traces of the solvent.

Logical Workflow: Recrystallization

A Crude Cinnamic Acid Solid B Dissolve in Minimum Hot Solvent (e.g., EtOH/H2O) A->B C Slowly Cool to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Mother Liquor (Contains Benzaldehyde & Impurities) E->F Discard G Wash Crystals with Ice-Cold Solvent E->G H Pure, Dry Cinnamic Acid Crystals G->H

Sources

Troubleshooting

Technical Support Center: Solving Solubility Issues with 4-Bromo-2-Methylcinnamic Acid

Welcome to the Advanced Application Support Hub. This guide addresses the physicochemical challenges associated with 4-bromo-2-methylcinnamic acid (CAS: 66735-14-6 / Analogous derivatives).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Hub. This guide addresses the physicochemical challenges associated with 4-bromo-2-methylcinnamic acid (CAS: 66735-14-6 / Analogous derivatives). As a hydrophobic aromatic acid, this compound presents specific solubility hurdles in both biological assays and synthetic organic chemistry.

Part 1: Physicochemical Profile & Solubility Fundamentals

To solve solubility issues, we must first understand the antagonist: the crystal lattice and the lipophilic nature of the molecule.

Compound Snapshot:

  • Chemical Nature: Phenylpropanoid derivative.[1]

  • Key Functional Groups: Carboxylic acid (Hydrophilic head, pH-sensitive), Bromo-Methyl-Phenyl core (Hydrophobic tail).

  • Predicted pKa: ~4.4 – 4.6 (Carboxylic acid proton).

  • Predicted LogP: ~3.1 (High lipophilicity).

  • Solubility Behavior:

    • Low pH (< 4): Protonated, neutral, insoluble in water.

    • High pH (> 7.5): Deprotonated, anionic, soluble in water.

    • Organic Solvents: Soluble in DMSO, Ethanol, DMF.

Summary of Solubility Data (Estimated from Analogs)

Solvent SystemSolubility Limit (Est.)Comment
DMSO (Anhydrous) > 50 mMPreferred for stock solutions.
Ethanol (100%) > 25 mMGood alternative; volatile.
Water (pH 7.4, PBS) < 100 µMRisk of precipitation without cosolvents.
Water (pH < 4) < 10 µMHighly insoluble; exists as solid precipitate.
0.1 M NaOH > 10 mMForms sodium salt; highly soluble.
Part 2: Troubleshooting Stock Solution Preparation

Q: I am trying to make a 100 mM stock in DMSO, but I still see solid particles. Is the compound bad? A: The compound is likely pure, but you are fighting Crystal Lattice Energy . The 4-bromo and 2-methyl substituents increase the packing efficiency of the crystal, requiring significant energy to break apart.

Protocol: The "Force-Solubilization" Workflow

  • Weighing: Weigh the powder into a glass vial (avoid plastic if using high heat).

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve the target concentration.

  • Sonication: Sonicate in a water bath at 40°C for 10–15 minutes .

    • Why? Acoustic cavitation disrupts the crystal surface, allowing solvent penetration.

  • Visual Check: Hold the vial up to a light source. If "shimmering" particles remain, vortex vigorously for 30 seconds.

  • Thermal Assist: If solids persist, heat the sealed vial to 60°C for 5 minutes. The compound is thermally stable at this temperature.

Critical Note: Do not store DMSO stocks in the fridge immediately after heating. Allow them to equilibrate to room temperature to prevent "crash crystallization."

Part 3: Biological Assay Optimization (Aqueous Dilution)

Q: My stock is clear, but when I dilute it into cell culture media (DMEM) or buffer, it turns cloudy immediately. Why? A: This is the "Solvent Shift" phenomenon. You are moving the molecule from a favorable environment (DMSO) to an unfavorable one (Water). If the final pH is near or below the pKa (~4.5), the molecule protonates and becomes insoluble.

Troubleshooting Guide: Preventing Precipitation

Scenario 1: The pH Mismatch

  • Issue: Diluting into unbuffered water or acidic media.

  • Fix: Ensure your assay buffer is pH 7.4 or higher . The molecule must be ionized (COO⁻) to stay in solution.

  • Validation: Check the pH of your media after addition.[2] High concentrations of acidic drugs can lower the pH of weak buffers.

Scenario 2: The "Shock" Dilution

  • Issue: Adding 100% DMSO stock directly to the well.

  • Fix: Use an Intermediate Dilution Step .

    • Prepare Stock (10 mM in DMSO).

    • Prepare Intermediate (1 mM in 50% DMSO / 50% PBS ).

    • Final Addition (10 µM in Assay Media).

    • Result: This stepwise gradient prevents the formation of micro-aggregates.

Scenario 3: High Concentration Requirements (> 100 µM)

  • Issue: You need high doses, but the compound crashes out.

  • Fix: Use a solubility enhancer (Cosolvent or Complexing Agent).

    • Tween-80: Add 0.05% Tween-80 to your assay buffer. It forms micelles that sequester the hydrophobic tail.

    • Cyclodextrin: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 1-5 equivalents. This "encapsulates" the hydrophobic phenyl ring.

Part 4: Synthetic Chemistry Applications

Q: I am using this in a Suzuki coupling reaction. Which solvent system gives the best conversion? A: For cross-coupling reactions involving 4-bromo-2-methylcinnamic acid, solubility directly impacts the reaction rate.

Recommended Solvent Systems:

  • DMF/Water (4:1) + Base (K₂CO₃):

    • Mechanism:[3] The base deprotonates the acid (forming the soluble carboxylate), while DMF solubilizes the organic backbone. This is ideal for Palladium-catalyzed reactions.

  • 1,4-Dioxane:

    • High boiling point allows for thermal activation (reflux) without pressure vessels.

Q: How do I purify the product if the starting material is insoluble in water? A: Exploit the Acid-Base Switch .

  • Dissolve the crude reaction mixture in dilute NaOH (pH 12). The product (and unreacted acid) will dissolve.

  • Filter off any non-acidic impurities (catalyst, coupled byproducts lacking COOH).

  • Acidify the filtrate slowly with 1M HCl to pH 2.

  • Precipitate: The 4-bromo-2-methylcinnamic acid (or product) will crash out as a pure solid. Filter and dry.

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on your specific application.

SolubilityWorkflow Start Start: 4-Bromo-2-methylcinnamic Acid Solid Decision What is your Application? Start->Decision BioAssay Biological Assay (Cell/Enzyme) Decision->BioAssay Synthesis Chemical Synthesis (Suzuki/Heck) Decision->Synthesis StockPrep Prepare Stock: 50-100mM in 100% DMSO BioAssay->StockPrep SynthSolv Select Solvent: DMF, NMP, or Dioxane Synthesis->SynthSolv CheckSol Clear Solution? StockPrep->CheckSol Sonicate Sonicate 40°C / 15 min CheckSol->Sonicate No (Cloudy) Dilution Dilution into Aqueous Media CheckSol->Dilution Yes (Clear) Sonicate->CheckSol PrecipCheck Precipitation Risk! Dilution->PrecipCheck Fix1 Ensure pH > 7.4 (Ionization) PrecipCheck->Fix1 Standard Fix2 Add 0.05% Tween-80 or Cyclodextrin PrecipCheck->Fix2 High Conc. BaseAdd Add Base (K2CO3/NaOH) to form soluble salt SynthSolv->BaseAdd

Caption: Decision tree for solubilizing 4-bromo-2-methylcinnamic acid based on experimental context (Assay vs. Synthesis).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22223196, alpha-Methyl-4-bromocinnamic acid. Retrieved from [Link]

  • Ziath (2006). Samples in DMSO: What an end user needs to know regarding solubility and crystal packing. Retrieved from [Link]

  • MDPI (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

Sources

Optimization

optimizing Perkin reaction temperature for steric hindrance

Topic: Optimizing Perkin Reaction Temperature for Steric Hindrance Audience: Researchers, Scientists, and Drug Development Professionals Core Directive: The Steric-Thermal Paradox Welcome to the Perkin Reaction Support C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Perkin Reaction Temperature for Steric Hindrance Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive: The Steric-Thermal Paradox

Welcome to the Perkin Reaction Support Center. If you are here, you are likely facing the classic dilemma of the Perkin condensation: Steric hindrance (e.g., ortho-substituted benzaldehydes) requires higher energy to overcome the activation barrier, but high temperatures (typically >170°C) promote decarboxylation, tar formation, and polymerization.

This guide moves beyond standard textbook procedures to provide field-proven optimization strategies, focusing on the delicate balance between kinetic acceleration and thermal degradation.

Diagnostic & Troubleshooting
Visual Diagnostic: The Optimization Decision Tree

Before altering your protocol, use this logic flow to identify the root cause of your yield loss.

PerkinOptimization Start START: Low Yield / Failed Reaction CheckSubstrate Check Substrate Structure: Is there Ortho-substitution? Start->CheckSubstrate CheckMoisture Check Reagents: Is Anhydride/Salt wet? CheckSubstrate->CheckMoisture No StericIssue STERIC HINDRANCE DETECTED Action: Switch to Microwave or Stronger Base (CsOAc) CheckSubstrate->StericIssue Yes (e.g., 2,6-dichloro) CheckTemp Check Temperature: Is T > 180°C? CheckMoisture->CheckTemp No (Dry) Hydrolysis HYDROLYSIS ISSUE Action: Distill Anhydride, Dry Salt @ 120°C CheckMoisture->Hydrolysis Yes Degradation THERMAL DEGRADATION (Decarboxylation/Tar) Action: Reduce T, Use N2 atm CheckTemp->Degradation Yes (Tars/Styrenes) KineticStall KINETIC STALL Action: Increase T (Reflux) or Extend Time CheckTemp->KineticStall No (Unreacted SM)

Figure 1: Diagnostic logic for identifying failure modes in Perkin condensations. Blue nodes indicate decision points; Green indicates the primary steric solution.

Troubleshooting FAQs

Q1: My reaction mixture turns into a black tar after 2 hours at 180°C. How do I prevent this? A: "Tarring" is typically caused by oxidative polymerization of the aldehyde or the anhydride at high temperatures.

  • Immediate Fix: Lower the bath temperature to 140–150°C and extend the reaction time.

  • Atmosphere: Strictly exclude oxygen. Run the reaction under a positive pressure of Nitrogen or Argon. Benzaldehydes oxidize to benzoic acids rapidly at these temperatures, which kills the base catalyst (

    
    ).
    
  • Purification: Ensure your aldehyde is freshly distilled.[1] Old aldehydes contain carboxylic acids that neutralize the critical base catalyst.

Q2: I am using 2,6-dichlorobenzaldehyde, and I see no product even after 8 hours of reflux. Why? A: This is a classic Steric Hindrance failure. The ortho-chloro groups block the nucleophilic attack of the anhydride enolate on the aldehyde carbonyl.

  • The Mechanism: The rate-determining step is the attack of the enolate. Steric bulk raises the activation energy significantly.

  • Solution: Conventional heating is often insufficient.[2] Switch to Microwave Irradiation (see Protocol B). The rapid dielectric heating provides the necessary localized energy to overcome the steric barrier without the prolonged exposure that causes degradation.

Q3: I isolate a product, but it smells like styrene (vinylbenzene). What happened? A: You have triggered Decarboxylation .

  • Cause: At temperatures >170–180°C, the resulting cinnamic acid derivative can lose

    
    , especially if electron-donating groups are present.
    
  • Correction: Stop the reaction immediately upon consumption of the starting material (monitor via TLC/HPLC). Do not "over-cook." Reduce temperature by 10–20°C.

Advanced Experimental Protocols
Protocol A: Optimized Conventional Reflux (The Baseline)

Best for: Unhindered or mildly hindered substrates (e.g., 4-chlorobenzaldehyde).

  • Reagent Prep: Grind Sodium Acetate (

    
    ) or Potassium Acetate (
    
    
    
    ) to a fine powder and dry in an oven at 120°C for 2 hours (Critical: Water destroys the anhydride).
  • Setup: In a round-bottom flask, combine:

    • 1.0 eq Aromatic Aldehyde[3]

    • 1.5 eq Acid Anhydride (e.g., Acetic Anhydride)

    • 0.6 eq Dried Base (

      
       or 
      
      
      
      )
  • Reaction: Attach a drying tube (

    
    ). Heat in an oil bath at 170°C  (gentle reflux) for 4–8 hours.
    
  • Workup: Pour hot mixture into water. Basify with saturated

    
     (removes unreacted anhydride).[1] Steam distill to remove unreacted aldehyde.[4] Acidify residue with HCl to precipitate the Cinnamic Acid.
    
Protocol B: Microwave-Assisted Synthesis (The Steric Solution)

Best for: Sterically hindered substrates (e.g., 2,6-disubstituted) or heat-sensitive compounds.

  • Rationale: Microwave irradiation couples directly with the polar anhydride/salt mixture, causing rapid "molecular friction." This overcomes the steric activation energy barrier in minutes rather than hours, minimizing thermal decomposition [2].

  • Setup: Use a dedicated microwave reactor (or modified domestic oven with safety shielding).

    • Mix 1.0 eq Aldehyde, 1.5 eq Anhydride, 0.6 eq Base.

    • Note: No solvent is usually required (Neat reaction).

  • Reaction: Irradiate at 280–320 Watts for 2–10 minutes .

    • Safety: Do not use a sealed vessel unless it is a rated pressure reactor. Anhydrides expand rapidly.

  • Workup: Pour onto crushed ice/water. Neutralize and filter.

Scientific Validation & Data
Mechanism of Steric Inhibition

The diagram below illustrates the Rate-Determining Step (RDS) where steric hindrance interferes.

PerkinMechanism Base Base (AcO-) Anhydride Acetic Anhydride Base->Anhydride Deprotonation Enolate Anhydride Enolate (Nucleophile) Anhydride->Enolate Attack Nucleophilic Attack (Rate Determining Step) Enolate->Attack Aldehyde Aldehyde (Electrophile) Aldehyde->Attack Intermediate Alkoxide Intermediate Attack->Intermediate Blocked by Ortho-Sterics Product Cinnamic Acid Intermediate->Product Acylation/Elimination

Figure 2: Reaction mechanism.[3] The red diamond represents the step most affected by ortho-substitution on the aldehyde.

Yield Comparison: Conventional vs. Microwave

The following data highlights the efficiency of microwave irradiation for overcoming kinetic limitations in Perkin reactions [2].

Substrate (Benzaldehyde deriv.)[1][3][4][5][6][7]MethodTimeTemperatureYield (%)
Benzaldehyde (Unhindered)Conventional4-8 h170-180°C50-60%
Benzaldehyde (Unhindered)Microwave5 min~160°C (Internal)85-90%
o-Chlorobenzaldehyde (Hindered)Conventional8-10 h180°C<40% (High Tar)
o-Chlorobenzaldehyde (Hindered)Microwave8-12 min~160°C (Internal)75-80%

Data synthesized from comparative studies on microwave-induced organic enhancement [2, 3].[2][8]

References
  • Vogel, A.I. Textbook of Practical Organic Chemistry, 5th Ed.[4] Longman, 1989.[4] (Standard mechanism and conventional reflux protocols).

  • Mumtazuddin, S. et al. "Perkin Reactions under Microwave Irradiation."[4] Asian Journal of Chemistry, Vol. 13, No. 4, 2001. (Source for yield comparisons and microwave protocols).

  • Loupy, A. et al. "Microwave effects in organic synthesis." Tetrahedron, 1995.[4] (Theoretical grounding for dielectric heating effects).

  • Perkin, W. H. "On the artificial production of coumarin and formation of its homologues."[9] Journal of the Chemical Society, 1868.[9] (Original discovery and foundational chemistry).

Sources

Troubleshooting

separating cis-trans isomers of 4-bromo-2-methylcinnamic acid

Topic: Separation of cis-trans Isomers of 4-Bromo-2-Methylcinnamic Acid Ticket ID: #ISO-4B2M-SEP Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of cis-trans Isomers of 4-Bromo-2-Methylcinnamic Acid

Ticket ID: #ISO-4B2M-SEP Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

Separating the isomers of 4-bromo-2-methylcinnamic acid presents a unique challenge due to the ortho-methyl substituent.[1] Unlike unsubstituted cinnamic acid, the 2-methyl group introduces significant steric strain in the cis (Z) isomer, forcing the phenyl ring out of planarity with the alkene system.

While this steric clash destabilizes the cis form (increasing the risk of thermal reversion to trans), it fortunately enhances the differences in hydrodynamic volume and polarity between the two isomers. This guide leverages these structural differences to provide robust separation protocols.

Module 1: Chromatographic Separation (HPLC/Flash)

Objective: Analytical quantification or isolation of high-purity isomers (>99% ee).

The Science of Separation

In Reversed-Phase (RP) chromatography, separation is governed by hydrophobicity and molecular shape (planarity).

  • The Trans (E) Isomer: Planar and capable of strong

    
    -
    
    
    
    interactions with the stationary phase. It typically elutes later .
  • The Cis (Z) Isomer: The 2-methyl group clashes with the carbonyl oxygen (or vinyl proton), twisting the molecule. This "kinked" 3D structure reduces surface area contact with the C18 chains, causing it to elute earlier .

Optimized Protocol
ParameterSpecificationRationale
Stationary Phase C18 (End-capped) or Phenyl-HexylC18 provides shape selectivity.[1] Phenyl-Hexyl offers alternative

-selectivity if C18 fails.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidification (pH ~2.[1]5) suppresses ionization of the carboxylic acid (pKa ~4.3), ensuring the molecule is neutral and retained.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks than Methanol for aromatic acids.[1]
Gradient 20% B to 60% B over 15 minShallow gradient maximizes resolution (

) in the critical region.
Detection UV @ 254 nm (or 280 nm)254 nm captures the aromatic system; trans usually has a higher extinction coefficient (

) than cis.
Troubleshooting Workflow (Diagram)

HPLC_Troubleshooting Start Issue: Poor Separation CheckpH Check Mobile Phase pH (Is pH < 3.0?) Start->CheckpH Tail Peak Tailing Observed CheckpH->Tail Yes Res Poor Resolution (Rs < 1.5) CheckpH->Res Yes AddAcid Action: Add 0.1% TFA or Formic Acid to Water CheckpH->AddAcid No Tail->AddAcid Silanol Interaction ChangeCol Action: Switch to Phenyl-Hexyl Column Res->ChangeCol Selectivity α Low SlowGrad Action: Decrease Gradient Slope (e.g., 1% B/min) Res->SlowGrad Capacity Factor k' OK

Caption: Decision tree for troubleshooting HPLC separation of cinnamic acid derivatives.

Module 2: Bulk Purification (Recrystallization)

Objective: Large-scale purification of the thermodynamically stable trans isomer or enrichment of the cis isomer.

Core Principle: The trans isomer packs efficiently into a crystal lattice due to its planarity and high melting point (>200°C). The cis isomer, being twisted and lower melting, is significantly more soluble in polar solvents.

Protocol: Fractional Crystallization
  • Dissolution: Dissolve the crude mixture (e.g., 50:50 cis:trans) in a minimum amount of hot Ethanol/Water (3:1) .

  • Cooling: Allow the solution to cool slowly to room temperature. Do not place on ice immediately; rapid cooling traps the cis isomer.

  • Filtration 1: The precipitate is predominantly the Trans isomer. Filter and wash with cold 3:1 EtOH/Water.[1]

  • Mother Liquor: The filtrate contains the enriched Cis isomer.

  • Recovery: Evaporate the filtrate. If higher cis purity is needed, perform a flash chromatography step on this enriched residue rather than the bulk crude.

Module 3: Isomerization Control (Photochemistry)

Objective: Generating the cis isomer from the commercially available trans starting material.

Mechanism: Absorption of UV light promotes an electron to the


 orbital, breaking the double bond character and allowing rotation. The system reaches a Photostationary State (PSS) determined by the absorption coefficients of both isomers at the irradiation wavelength.
Experimental Setup
  • Solvent: Methanol or Acetonitrile (degassed to prevent oxidation).[1]

  • Concentration: Dilute (approx.[1] 0.01 M) to prevent [2+2] photodimerization (truxillic acid formation), which competes with isomerization at high concentrations in the solid state or concentrated solution.

  • Light Source: UV reactor at 300–365 nm .[1] (Avoid 254 nm if possible, as it degrades the brominated ring over long exposures).

Synthesis & Isolation Diagram

Synthesis_Workflow Trans Start: Trans-Isomer (Commercial) Irrad Irradiation (hv, 365nm, Dilute) Trans->Irrad Dissolve PSS Photostationary State (Mixture Cis/Trans) Irrad->PSS Equilibrium Workup Solvent Removal (Keep T < 40°C) PSS->Workup Concentrate Sep Separation (Flash/HPLC) Workup->Sep Purify Sep->Trans Recycle Trans

Caption: Workflow for generating and isolating the cis-isomer while minimizing thermal reversion.

Frequently Asked Questions (FAQs)

Q1: My cis isomer peak disappears after rotary evaporation. Why? A: This is a classic case of Thermal Reversion . The cis-4-bromo-2-methylcinnamic acid is sterically strained.[1] If you heat the water bath >45°C or expose the acidic crude to heat for prolonged periods, it will relax back to the stable trans form.

  • Fix: Use a cold water bath (<30°C) and protect the flask from strong ambient light (wrap in foil).

Q2: How do I definitively prove I have the cis isomer without a crystal structure? A: Proton NMR (


H-NMR) is the gold standard. Look at the coupling constant (

) of the vinylic protons:
  • Trans (E): Large coupling,

    
    .
    
  • Cis (Z): Smaller coupling,

    
    .[1]
    
  • Note: The 2-methyl group may cause a slight upfield shift of the adjacent vinyl proton in the cis isomer due to shielding by the twisted phenyl ring.

Q3: Why am I seeing a third peak in the chromatogram? A: If you are using high concentrations during UV irradiation, you likely formed a dimer (truxinic/truxillic acid derivative) via [2+2] cycloaddition.

  • Fix: Dilute your reaction mixture. Dimerization is bimolecular (rate

    
    ), while isomerization is unimolecular. Dilution favors isomerization.[1]
    
References
  • Chromatographic Behavior of Cinnamic Acids: Conkerton, E. J., & Chapital, D. C. (1983).[2] High-performance liquid chromatography separation of the cis-trans isomers of cinnamic acid derivatives. Journal of Chromatography A, 281, 326-329.[1][2]

  • Photochemical Isomerization Protocols: Vaidya, B. (1969).[1] Photochemical and thermal isomerizations of cis- and trans-cinnamic acids. Canadian Journal of Chemistry, 47, 4567.[3]

  • Solid State Chemistry & Dimerization: Friščić, T., & MacGillivray, L. R. (2003). Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization. CrystEngComm, 5, 392-396.[1]

  • Structural Characterization (NMR Constants): Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text confirming J-coupling constants for alkenes).

Sources

Optimization

Technical Support Center: Troubleshooting Decarboxylation of Cinnamic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered when decarboxylating cinnamic acid derivatives (e.g., ferulic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered when decarboxylating cinnamic acid derivatives (e.g., ferulic acid, p-coumaric acid, sinapic acid) into high-value styrenes and vinylphenols.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures. Whether you are utilizing thermal metal-catalyzed pathways or advanced biocatalytic (PAD/FDC) systems, the protocols and troubleshooting matrices below are engineered to be self-validating systems, ensuring reproducibility and high yields in your workflows.

Section 1: Metal-Catalyzed Thermal Decarboxylation

Thermal decarboxylation often relies on copper or ruthenium catalysts. While highly effective, these systems are prone to substrate polymerization and catalyst insolubility. Mechanistically, copper coordinates to the carboxylate group, facilitating CO₂ extrusion via a transition state. However, the high temperatures required (150–200 °C) can trigger unwanted radical polymerization of the resulting styrene derivatives[1].

Standard Protocol: Copper-Catalyzed Decarboxylation in PEG[1]

Self-Validation Checkpoint: This protocol utilizes Polyethylene Glycol (PEG-6000), which not only acts as a green solvent but actively stabilizes the Cu intermediates. The visual confirmation of a "copper mirror" validates active catalyst formation.

  • Catalyst Preparation: In a dry, inert reaction vessel (N₂ or Argon), combine 10 mol% Cu(OH)₂ and 10 mol% 1,10-phenanthroline.

  • Solvent Addition: Add 5.0 g of PEG-6000 (BioUltra grade).

  • Pre-Mixing (Critical Step): Heat the mixture to 150 °C and stir for 1 hour before adding the substrate. Validation: You must observe the dissolution of Cu(OH)₂ (>99% solubilized) and the transient formation of a metallic copper mirror.

  • Substrate Loading: Introduce 0.5 mmol of the cinnamic acid derivative.

  • Reaction & Isolation: Maintain at 150 °C for 16 hours. To prevent thermal degradation, isolate the styrene product via continuous vacuum distillation directly from the reaction medium.

Troubleshooting FAQs: Thermal Systems

Q: My GC-MS shows >95% conversion of cinnamic acid, but my isolated styrene yield is below 30%. Where is the mass going? A: The missing mass is almost certainly lost to thermal polymerization. Styrene derivatives rapidly polymerize at 150 °C. Actionable fix: Introduce a radical scavenger (e.g., 4-tert-butylcatechol) at 1-2 mol% during the reaction, or switch to a continuous flow/distillation setup to remove the styrene from the heat source immediately upon formation[1].

Q: The reaction stalls completely during the first 2 hours, but suddenly accelerates later. How do I fix this inconsistent kinetic profile? A: You are observing the catalyst induction period. Insoluble copper species (like Cu(OH)₂) require time to complex with the 1,10-phenanthroline ligand and solubilize into the active catalytic species. Actionable fix: Strictly adhere to the 1-hour pre-mixing step at 150 °C without the substrate. This ensures the reaction rate is linear immediately upon substrate addition[1].

Q: I am using a Ruthenium "sawhorse" catalyst on trans-4-trifluoromethyl cinnamic acid, but getting zero conversion. Why? A: Ruthenium sawhorse catalysts (e.g., [Ru(CO)₂(CH₃COO)]ₙ) are highly sensitive to the electronic nature of the substrate. Strong electron-withdrawing groups (like -CF₃) drastically increase the apparent activation energy required for decarboxylation, shutting down the reaction. Actionable fix: This catalytic system is best reserved for electron-rich substrates (e.g., 4-methoxycinnamic acid)[2].

CuDecarboxylation Start Low Styrene Yield? CheckConv Check Cinnamic Acid Conversion Start->CheckConv HighConv High Conversion (>90%) CheckConv->HighConv LowConv Low Conversion (<50%) CheckConv->LowConv Polymer Issue: Styrene Polymerization Action: Add radical inhibitor HighConv->Polymer Product lost to side reactions CatSol Issue: Catalyst Insolubility Action: Pre-mix Cu & Ligand LowConv->CatSol Reaction stalled / Induction delayed

Diagnostic workflow for troubleshooting low yields in copper-catalyzed decarboxylation.

Section 2: Biocatalytic Decarboxylation (PAD & FDC)

Biocatalysis offers unparalleled regioselectivity and operates under mild conditions, eliminating thermal polymerization risks. However, success depends on understanding the distinct mechanisms of the two primary enzyme classes: Phenolic Acid Decarboxylase (PAD) and Ferulic Acid Decarboxylase (FDC) .

FDC relies on a prenylated FMN (prFMN) cofactor to execute a reversible 1,3-dipolar cycloaddition[3]. Conversely, PAD operates via a non-oxidative, cofactor-independent mechanism relying on precise substrate recognition by active-site residues (Glu, Arg, Tyr)[4].

Standard Protocol: Enzymatic Synthesis of Canolol using NlePAD[4]

Self-Validation Checkpoint: This protocol uses NlePAD from Neolentinus lepideus, specifically chosen for its unique ability to accommodate the bulky methoxy groups of sinapic acid. Validation is achieved by running a parallel enzyme-free control to rule out spontaneous oxidation.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer, adjusted strictly to pH 6.0–6.5.

  • Substrate Solubilization: Dissolve sinapic acid to a final concentration of 10 mM. If solubility is poor, use up to 5% (v/v) DMSO as a co-solvent.

  • Enzyme Loading: Introduce purified NlePAD (homodimer, 2 × 22 kDa) to the reaction mixture.

  • Incubation: Incubate at 37–45 °C with gentle orbital shaking (150 rpm) for 12–24 hours.

  • Monitoring: Extract aliquots hourly. Quench with 1% trifluoroacetic acid (TFA) and analyze via HPLC (280 nm). The stoichiometric conversion of sinapic acid to canolol (4-vinylsyringol) confirms active decarboxylation.

Troubleshooting FAQs: Biocatalytic Systems

Q: My FDC enzyme is completely inactive despite verifying protein expression and correct pH/temperature. What is missing? A: FDC enzymes are strictly dependent on the prFMN iminium cofactor to form the initial pyrrolidine cycloadduct with the cinnamic acid substrate[3]. If you expressed the enzyme recombinantly (e.g., in E. coli) without co-expressing the associated prenyltransferase (UbiX) to synthesize prFMN, the enzyme will be an inactive apo-form. Actionable fix: Ensure co-expression of UbiX and supplement the culture with FMN and dimethylallyl monophosphate (DMAP).

Q: I am getting excellent yields with p-coumaric acid using a standard bacterial PAD, but near-zero yields when trying to decarboxylate sinapic acid. Why? A: This is a steric hindrance issue. Standard bacterial PADs (e.g., from Bacillus subtilis) have active site pockets optimized for mono-substituted phenols. Sinapic acid possesses two bulky methoxy groups, preventing it from entering the catalytic pocket. Actionable fix: Switch to a fungal PAD, such as NlePAD from Neolentinus lepideus, which has evolved an expanded active site specifically for sinapic acid bioconversion[4].

Q: The enzymatic reaction starts fast but stops at 40% conversion. Adding more substrate doesn't help. A: You are experiencing severe product inhibition and/or product toxicity. Vinylphenols are highly lipophilic and toxic to both whole-cell biocatalysts and purified enzymes, often denaturing the protein at concentrations above 10-15 mM. Actionable fix: Implement an in situ product removal (ISPR) strategy. Use a biphasic system (e.g., aqueous buffer / decane overlay) so the toxic vinylphenol partitions into the organic phase immediately upon formation.

FDCMechanism Substrate Cinnamic Acid + prFMN Cycloadd 1,3-Dipolar Cycloaddition Substrate->Cycloadd Int1 Pyrrolidine Cycloadduct Cycloadd->Int1 Decarb Decarboxylation (-CO2) Int1->Decarb Int2 prFMN-Alkene Adduct Decarb->Int2 Product Styrene Release Int2->Product

prFMN-dependent 1,3-dipolar cycloaddition mechanism in ferulic acid decarboxylase.

Section 3: Quantitative Comparison of Decarboxylation Systems

To assist in selecting the correct experimental framework, the following table synthesizes the operational parameters and limitations of the primary catalytic systems utilized in the field[1][2][3][4].

Catalytic SystemTypical Catalyst / EnzymeSolvent / MediumTemp (°C)Yield RangeSubstrate PreferenceKey Challenge
Thermal Metal-Catalyzed Cu(OH)₂ / 1,10-phenanthrolinePEG-600015031–96%Cinnamic acid, p-coumaric acidStyrene polymerization
Ruthenium Sawhorse [Ru(CO)₂(CH₃COO)]ₙSolvent-free / Toluene175–20020–74%4-methoxycinnamic acidHigh activation energy
Phenolic Acid Decarboxylase NlePAD (N. lepideus)Aqueous Buffer (pH 6.0)37–45>90%Ferulic acid, Sinapic acidSubstrate solubility
Ferulic Acid Decarboxylase Fdc1 (A. niger)Aqueous Buffer (pH 6.5)30>85%Ferulic acidprFMN cofactor dependency

References

1.[1] Preparation of functional styrenes from biosourced carboxylic acids by copper catalyzed decarboxylation in PEG. ResearchGate. Available at: 2.[2] Full article: Decarboxylation of cinnamic acids using a ruthenium sawhorse. Taylor & Francis. Available at: 3.[3] Enzymatic control of cycloadduct conformation ensures reversible 1,3 dipolar cycloaddition in a prFMN dependent decarboxylase. PubMed Central (PMC). Available at: 4.[4] A New Phenolic Acid Decarboxylase from the Brown-Rot Fungus Neolentinus lepideus Natively Decarboxylates Biosourced Sinapic Acid into Canolol. PubMed Central (PMC). Available at:

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Heck Coupling of Bromo-Cinnamic Acids

Current Status: Operational Ticket ID: HECK-OPT-2024 Assigned Specialist: Senior Application Scientist Executive Summary Coupling bromo-cinnamic acids presents a unique "double-edged" challenge in Palladium catalysis. Un...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: HECK-OPT-2024 Assigned Specialist: Senior Application Scientist

Executive Summary

Coupling bromo-cinnamic acids presents a unique "double-edged" challenge in Palladium catalysis. Unlike standard aryl halides, these substrates contain both an oxidative addition site (Ar-Br) and a reactive olefin (the cinnamic double bond).

This duality creates a high risk for self-oligomerization (Self-Heck) competing with the desired cross-coupling. Furthermore, the free carboxylic acid moiety introduces solubility issues and susceptibility to decarboxylation or catalyst poisoning.

This guide provides a self-validating troubleshooting framework to isolate and eliminate these specific failure modes.

Module 1: The Critical Failure Modes

We have identified three primary competing pathways that degrade yield in this specific substrate class.

Self-Oligomerization (The "Cannibal" Pathway)
  • Mechanism: The Pd(II)-Ar species generated from one molecule of bromo-cinnamic acid inserts into the alkene of another molecule of bromo-cinnamic acid instead of the desired coupling partner.

  • Symptom: Complex NMR mixtures, insoluble polymeric gum, low yield of cross-product despite high conversion.

  • Root Cause: The local concentration of the bromo-cinnamic acid (as an alkene acceptor) competes with the external alkene partner.

Protodebromination (Dehalogenation)
  • Mechanism: The Ar-Pd-Br intermediate undergoes reduction to Ar-H instead of carbopalladation.

  • Symptom: Recovery of non-brominated cinnamic acid.

  • Root Cause: Presence of hydride donors (often the solvent, e.g., DMF/DMAc, or amine bases) combined with slow insertion rates.

Decarboxylation
  • Mechanism: Loss of CO₂ to form bromo-styrenes.

  • Symptom: Gas evolution, product mass -44 Da.

  • Root Cause: High temperatures (>120°C) combined with Cu/Ag additives or specific polar aprotic solvents.

Module 2: Visualizing the Reaction Network

The following diagram maps the kinetic competition between the desired cross-coupling and the parasitic side reactions. Use this to diagnose your crude NMR data.

HeckReactionNetwork Substrate Bromo-Cinnamic Acid (Ar-Br + Alkene) Pd_Species Ar-Pd-X Intermediate Substrate->Pd_Species Oxidative Addition (Rate Limiting) Decarb Bromo-Styrene (Decarboxylation) Substrate->Decarb High Temp / Ag+ Target Cross-Coupled Product (Desired) Pd_Species->Target + External Alkene (Fast Injection) Oligomer Oligomers/Polymers (Self-Reaction) Pd_Species->Oligomer + Substrate Alkene (High Conc.) Reduced De-brominated Acid (Side Product) Pd_Species->Reduced + Hydride Source (Solvent/Base)

Figure 1: Kinetic competition in the Heck coupling of bromo-cinnamic acids. Green path represents the desired workflow; red paths indicate specific failure modes.

Module 3: Optimization Protocol (The "Jeffery" System)

To minimize the side reactions above, we recommend a modified Jeffery Condition protocol. This system uses Phase Transfer Catalysis (PTC) to allow lower temperatures (preventing decarboxylation) and stabilizes Pd nanoparticles (preventing catalyst death).

Standard Operating Procedure (SOP)
ParameterRecommendationTechnical Rationale
Catalyst Pd(OAc)₂ (2–5 mol%)Robust precursor; forms active anionic Pd species in situ.
Ligand Ligand-Free or P(o-tol)₃"Ligand-free" (Jeffery) works well for acrylics. If coupling is sluggish, use bulky phosphines to accelerate oxidative addition over self-coordination.
Additive TBAB (Tetra-n-butylammonium bromide) (1.0 equiv)Crucial. Stabilizes Pd nanoparticles, increases catalyst lifetime, and facilitates phase transfer for the inorganic base.
Base NaHCO₃ or K₂CO₃ (2.5 equiv)Avoid Amines. Inorganic bases reduce the risk of hydride reduction (dehalogenation) compared to Et₃N.
Solvent DMF/Water (9:1) or pure DMFWater trace promotes the solubility of the inorganic base via the PTC cycle.
Stoichiometry Alkene Partner (1.5 – 2.0 equiv)Excess partner is required to statistically favor Cross-Coupling over Self-Coupling.
Operational Workflow for Suppression of Self-Coupling

The most effective engineering control for self-coupling is Pseudo-High Dilution .

  • Reactor A: Charge Solvent, Base, TBAB, Catalyst, and the External Alkene Partner . Heat to reaction temperature (e.g., 80–90°C).

  • Syringe Pump: Dissolve the Bromo-Cinnamic Acid in a minimal amount of solvent.

  • Execution: Add the Bromo-Cinnamic Acid solution to Reactor A slowly over 2–4 hours.

    • Why? This keeps the instantaneous concentration of the Ar-Br substrate low relative to the alkene partner, statistically forcing the Pd-intermediate to find the partner rather than another substrate molecule.

Module 4: Troubleshooting Matrix (FAQ)

Q1: I am seeing significant amounts of de-brominated starting material (cinnamic acid).

  • Diagnosis: The rate of oxidative addition is fine, but alkene insertion is too slow, allowing the solvent or base to reduce the Pd intermediate.

  • Fix:

    • Switch solvent from DMF to DMAc or NMP (less prone to hydride donation).

    • Ensure your reaction is strictly anhydrous unless using the specific Jeffery water-additive method.

    • Increase the concentration of the alkene partner.

Q2: The reaction turns black immediately and conversion stops (Pd Black formation).

  • Diagnosis: Catalyst decomposition (agglomeration) is faster than the catalytic turnover. Free carboxylic acids can destabilize phosphine ligands.

  • Fix:

    • Add TBAB (if not already present).[1] The bromide ions form a protective "electrostatic double layer" on Pd nanoclusters.

    • Lower the temperature by 10°C.

    • Consider protecting the acid as a methyl ester (if downstream hydrolysis is acceptable). Esters are significantly better ligands/substrates than free acids.

Q3: I see a new spot on TLC that corresponds to a loss of mass (M-44).

  • Diagnosis: Decarboxylation.[2][3][4]

  • Fix:

    • Lower Temperature: Do not exceed 100°C.

    • Change Base: Switch from Carbonates (K₂CO₃) to Acetates (NaOAc) or Bicarbonates (NaHCO₃). Stronger bases promote decarboxylation.

    • Avoid Ag/Cu: Ensure no silver or copper additives are present, as these catalyze decarboxylation.

Module 5: Decision Logic for Protocol Selection

Use this logic gate to select your initial conditions based on your specific bromo-cinnamic acid isomer.

OptimizationLogic Start Start: Bromo-Cinnamic Acid Is_Acid_Free Must the acid remain free? Start->Is_Acid_Free Protect Esterify to Methyl Ester (Recommended) Is_Acid_Free->Protect No (Can hydrolyze later) Jeffery Use Jeffery Conditions Pd(OAc)2 / TBAB / NaHCO3 Is_Acid_Free->Jeffery Yes (Strict requirement) Self_Coupling_Risk Is the Br para/meta? Protect->Self_Coupling_Risk Jeffery->Self_Coupling_Risk Slow_Add REQUIRED: Slow Addition of Ar-Br substrate Self_Coupling_Risk->Slow_Add Yes (High Risk) Standard Standard Batch Addition Self_Coupling_Risk->Standard No (Ortho-Br steric hindrance)

Figure 2: Decision tree for experimental setup. Note that para-bromo substrates have the highest risk of self-oligomerization due to lack of steric hindrance.

References

  • Jeffery, T. (1996).[5][6] Tetraalkylammonium Salts in Heck-Type Reactions. Tetrahedron, 52(30), 10113–10130.

    • Foundational text for the "Jeffery Conditions" using TBAB to stabilize Pd and allow mild bases.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[5] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

    • The authoritative review covering mechanism, side reactions (dehalogen
  • Yu, W., et al. (2020).[2][4] Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids. Organic Letters, 22(18), 7123–7128.

    • Highlights the conditions that CAUSE decarboxylation, serving as a guide for what to avoid when retention of the acid is desired.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

    • Provides insights into using bulky phosphines (like P(t-Bu)3)

Sources

Optimization

Technical Support Center: Solvent Selection &amp; Troubleshooting for 4-Bromo-2-methylcinnamic Acid Extraction

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven methodologies, thermodynamic rationales, and troubleshooting protocols for the liquid-l...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven methodologies, thermodynamic rationales, and troubleshooting protocols for the liquid-liquid extraction (LLE) of 4-bromo-2-methylcinnamic acid.

Physicochemical Grounding & Solvent Causality

4-Bromo-2-methylcinnamic acid is a lipophilic, weak aromatic acid. Its successful extraction relies on precisely manipulating its ionization state. The carboxylic acid moiety dictates its aqueous solubility, while the hydrophobic aromatic ring, methyl group, and heavy bromine atom drive its organic partitioning.

  • pKa Considerations: Cinnamic acid derivatives typically exhibit a pKa between 4.3 and 4.6 . To ensure >99% protonation (the neutral state required for organic extraction), the aqueous phase must be acidified to at least two pH units below the pKa (pH ≤ 2.3). Conversely, for aqueous extraction (the ionized salt state), the pH must be basified to pH ≥ 6.5.

  • Solvent Selection: While Ethyl Acetate (EtOAc) is the traditional choice, recent extraction models demonstrate that 2-Methyltetrahydrofuran (2-MeTHF) achieves up to 100% extraction efficiency for cinnamic acids at a 1:1 volume ratio . 2-MeTHF offers superior phase separation due to its lower water miscibility compared to EtOAc, preventing product loss in the aqueous layer.

Quantitative Solvent Selection Matrix

The following table summarizes the quantitative performance metrics of common extraction solvents for cinnamic acid derivatives to aid in your experimental design.

SolventDensity (g/mL)Water Solubility (wt%)Extraction Efficiency (Cinnamic Acids)Operational Causality & Best Use Case
2-MeTHF 0.86~14%~100%Optimal for Scale-up: Bio-based, excellent partitioning, clean phase boundaries.
Ethyl Acetate 0.90~8.3%>96%General Lab Use: High solvation power, but prone to hydrolysis at pH > 10.
Dichloromethane 1.33~1.3%Moderate-HighBottom-Layer Extraction: Useful when avoiding emulsions from top-layer transfers.
MTBE 0.74~1.5%ModerateEmulsion Breaking: Low water solubility minimizes aqueous carryover.

Standard Operating Procedure: Acid-Base LLE

This self-validating protocol ensures the separation of 4-bromo-2-methylcinnamic acid from neutral organic impurities and water-soluble salts.

Phase 1: Deprotonation & Impurity Purge

  • Solubilization: Dissolve the crude reaction mixture in 2-MeTHF (10 mL per gram of crude).

  • Basification: Add an equal volume (1:1 v/v) of saturated aqueous

    
     (pH ~8.0). Causality: The weak base selectively deprotonates the carboxylic acid without hydrolyzing potential ester impurities.
    
  • Partitioning: Agitate vigorously for 5 minutes, venting frequently, then allow phases to separate.

  • Separation: Collect the bottom aqueous layer (containing the water-soluble sodium 4-bromo-2-methylcinnamate). Discard the top organic layer (containing neutral impurities).

Phase 2: Protonation & Product Recovery 5. Acidification: Slowly add 2M


 to the aqueous phase under continuous stirring until the pH reaches 2.0. Validation check: Verify with pH paper; the solution will turn cloudy as the neutral 4-bromo-2-methylcinnamic acid precipitates out of solution.
6.  Extraction:  Add fresh 2-MeTHF (1:1 v/v) to the acidic aqueous suspension. Agitate for 5 minutes. Causality: The fully protonated, neutral acid partitions back into the organic phase.
7.  Washing:  Separate the top organic layer and wash it with brine (saturated 

). Causality: Brine displaces dissolved water from the organic phase via osmotic pressure. 8. Drying & Concentration: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure to yield the pure product.

Extraction Logic Visualization

LLE_Workflow Start Crude Mixture (Acid + Impurities) BaseAdd Add Aq. NaHCO3 (pH 8) Deprotonation Start->BaseAdd Phase1 Phase Separation BaseAdd->Phase1 Org1 Organic Phase (Neutral Impurities) Phase1->Org1 Top/Bottom (Discard) Aq1 Aqueous Phase (Cinnamate Salt) Phase1->Aq1 Extract AcidAdd Add Aq. HCl (pH 2) Protonation Aq1->AcidAdd Extract Add Organic Solvent (e.g., 2-MeTHF) AcidAdd->Extract Phase2 Phase Separation Extract->Phase2 Aq2 Aqueous Phase (Inorganic Salts) Phase2->Aq2 Discard Org2 Organic Phase (Pure Product) Phase2->Org2 Keep End Dry & Evaporate Product Recovery Org2->End

Figure 1: Acid-base liquid-liquid extraction workflow for 4-bromo-2-methylcinnamic acid.

Troubleshooting & FAQs

Q1: My product yield is unusually low after the final organic extraction. What is the mechanistic failure? A1: The most common cause is incomplete protonation during Phase 2. If the aqueous pH is around 4.0–4.5, the compound is near its pKa and exists in a ~50% ionized state, leading to poor organic partitioning. Solution: Always verify the aqueous phase is strictly at pH ≤ 2.0 before adding the extraction solvent. Additionally, ensure you are using a solvent with high affinity for cinnamic acids, such as 2-MeTHF.

Q2: A thick emulsion formed during the


 wash. How can I break it? 
A2:  The lipophilic bromo-aromatic ring combined with the polar carboxylate group acts as a weak surfactant, stabilizing oil-in-water emulsions.
Solution:
  • Increase Ionic Strength: Add solid

    
     or brine to the aqueous phase. This increases the density of the aqueous layer and forces the organic droplets out of suspension (the salting-out effect).
    
  • Filtration: If the emulsion is stabilized by solid particulates (e.g., residual metal catalysts), filter the entire biphasic mixture through a pad of Celite.

Q3: Can I use Dichloromethane (DCM) instead of 2-MeTHF? A3: Yes, but with operational caveats. DCM is heavier than water, meaning your product will be in the bottom layer during Phase 2, which can be mechanically easier to drain from a separatory funnel. However, DCM has lower extraction efficiency for highly polar carboxylic acids compared to oxygenated solvents. You may require three sequential extractions (3x volume) to achieve >95% recovery.

Q4: Is 4-bromo-2-methylcinnamic acid sensitive to light or heat during concentration? A4: Yes. Like all cinnamic acid derivatives, the


-unsaturated double bond is susceptible to UV-induced trans-cis photoisomerization . Solution: Perform rotary evaporation in amber glassware or cover the flask with aluminum foil, and keep the water bath temperature strictly below 40°C.

References

  • Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Journal of Molecular Liquids / Ecoxtract. URL:[Link]

Reference Data & Comparative Studies

Validation

13C NMR Peak Assignments for 4-Bromo-2-methylcinnamic Acid: A Comparative Guide to Prediction Tools vs. Experimental Workflows

Accurate C Nuclear Magnetic Resonance (NMR) peak assignment is a critical bottleneck in the structural validation of novel pharmacophores. For halogenated cinnamic acid derivatives like 4-bromo-2-methylcinnamic acid , th...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate


C Nuclear Magnetic Resonance (NMR) peak assignment is a critical bottleneck in the structural validation of novel pharmacophores. For halogenated cinnamic acid derivatives like 4-bromo-2-methylcinnamic acid , the complex interplay of resonance (from the 

-unsaturated carbonyl), inductive effects (from the bromine atom), and steric hindrance (from the ortho-methyl group) creates a challenging electronic environment.

This guide objectively compares the performance of leading in silico NMR prediction tools against empirical additivity models, while establishing a self-validating experimental protocol for absolute structural confirmation.

Algorithmic Comparison: HOSE Codes vs. Graph Neural Networks

When predicting the


C NMR spectrum of a heavily substituted aromatic system, researchers typically rely on two distinct computational architectures: HOSE (Hierarchical Organisation of Spherical Environments) codes  (e.g., ChemDraw) and Graph Neural Networks (GNNs)  (e.g., MestReNova's modern prediction engine or open-source graph machines).
The Causality Behind Prediction Errors

HOSE code algorithms rely on database lookups of concentric spherical fragments around a target atom. If the exact steric and electronic environment of the 2-methyl-4-bromo substitution on a cinnamic acid framework is underrepresented in the training database, the algorithm falls back to smaller, less accurate fragment shells, resulting in higher error rates (Root Mean Square Error [RMSE]


 3.4 ppm) [1].

Conversely, GNNs treat the molecule as a topological graph, utilizing message-passing layers to simultaneously learn atomic latent features and local structural information. This allows the model to accurately interpolate the "push-pull" electronic effects of the conjugated system, reducing the RMSE to


 0.9 – 2.05 ppm [1, 2].
Architectural comparison of HOSE-code database lookups vs. GNN message-passing for NMR prediction.

Comparative Data Synthesis: Predicted vs. Empirical Shifts

To establish a baseline for 4-bromo-2-methylcinnamic acid, we synthesized an Empirical Additivity Model derived from the experimental


C NMR data of the closely related E-2-methylcinnamic acid [3], adjusting for the known substituent effects of a para-bromine atom (C-ipso: -5.4 ppm, C-ortho: +3.3 ppm, C-meta: +2.2 ppm, C-para: -1.0 ppm).

The table below compares these empirically derived ground-truths against standard commercial prediction outputs.

Table 1: C NMR Shift Comparison for 4-Bromo-2-methylcinnamic Acid
Carbon PositionEmpirical Additivity Base (ppm)ChemDraw (HOSE) Est. (ppm)MestReNova (GNN) Est. (ppm)HMBC Validation Target (Self-Validating)
C=O (Acid) 168.4170.2168.8H-

(

), H-

(

)
C-

142.1143.5141.9H-

(

), H-6 (

)
C2 (Quat) 140.3138.9140.5H-methyl (

), H-

(

)
C3 (Ar-CH) 134.2132.1133.8H-methyl (

), H-5 (

)
C1 (Quat) 130.6133.0131.2H-

(

), H-5 (

)
C5 (Ar-CH) 130.6128.5130.1H-3 (

)
C6 (Ar-CH) 128.5126.4128.0H-

(

), H-

(

)
C4 (C-Br) 122.0125.1123.2H-6 (

)
C-

121.1119.8120.5H-

(

)
CH

20.221.520.4H-3 (

)

Data Insight: The HOSE code model significantly overestimates the shielding effect at the C4 (C-Br) position, likely due to an inability to fully account for the cross-conjugation of the acrylic acid moiety with the halogen's inductive pull. The GNN model provides a much tighter alignment with the empirical additivity baseline.

Experimental Workflow: A Self-Validating Protocol

Relying solely on 1D


C NMR and in silico predictions is insufficient for publication-grade structural elucidation. The following protocol establishes a self-validating system  using 2D NMR techniques (HSQC and HMBC) to lock in the assignments of quaternary carbons, ensuring absolute trustworthiness.
Step 1: Optimized Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-

    
    .
    
  • Causality: While CDCl

    
     is standard, cinnamic acid derivatives form strongly hydrogen-bonded dimers in non-polar solvents, leading to severe line broadening of the C=O and C-
    
    
    
    signals. DMSO-
    
    
    competitively disrupts these dimers, yielding sharp, highly resolved resonances.
Step 2: 1D C{1H} Acquisition
  • Parameters: Acquire at 100 MHz or 150 MHz using a standard composite pulse decoupling sequence (e.g., zgpg30).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds.
    
  • Causality: The quaternary carbons (C1, C2, C4, C=O) lack attached protons for efficient dipole-dipole relaxation. A longer D1 ensures these nuclei fully relax between scans, preventing their signals from disappearing into the baseline noise.

Step 3: 2D Cross-Validation (The Self-Validating Loop)

To definitively assign the heavily clustered aromatic region (128–135 ppm), execute the following 2D workflows:

  • HSQC (Heteronuclear Single Quantum Coherence): Map all directly attached protons. This immediately isolates C3, C5, C6, C-

    
    , and C-
    
    
    
    from the quaternary carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation): Use long-range

    
     and 
    
    
    
    couplings to lock the quaternary assignments.
    • Validation Anchor: The methyl protons (

      
       2.4 ppm) will show a strong 
      
      
      
      correlation to C3 and C1 , and a
      
      
      correlation to C2 . Because C1 will also show a
      
      
      correlation from the alkene H-
      
      
      , the intersection of these correlations definitively separates C1 from C2 without relying on computational guesswork.

NMR_Workflow Start Sample Prep (4-bromo-2-methylcinnamic acid) Acquire1D 1D 13C & 1H NMR (Determine shift & integral) Start->Acquire1D Acquire2D 2D NMR (HSQC & HMBC) (Map connectivities) Acquire1D->Acquire2D Compare Data Synthesis & Cross-Validation Acquire2D->Compare Predict In Silico Prediction (ChemDraw / MestReNova) Predict->Compare Final Final Peak Assignment Compare->Final

Self-validating workflow for 13C NMR peak assignment using 1D/2D NMR and in silico predictions.

Conclusion & Best Practices

When assigning the


C NMR spectrum of 4-bromo-2-methylcinnamic acid, legacy HOSE-code prediction tools should be treated with caution, particularly regarding the C1, C2, and C4 quaternary carbons, where errors can exceed 3 ppm. Graph Neural Network (GNN) models provide a superior in silico starting point. However, true scientific integrity requires treating computational predictions strictly as hypotheses. The definitive assignment must always be anchored by a self-validating HMBC experimental matrix, leveraging the distinct 

coupling pathways of the ortho-methyl and

-alkene protons.
References
  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Neural Message Passing for NMR Chemical Shift Prediction. arXiv. Available at:[Link]

  • Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling (Supplementary Information for E-2-methylcinnamic acid data). Royal Society of Chemistry. Available at:[Link]

Comparative

melting point range of pure 4-bromo-2-methylcinnamic acid

The following guide provides an in-depth technical analysis of the melting point characteristics and quality control protocols for 4-bromo-2-methylcinnamic acid . A Comparative Quality Control Guide for Medicinal Chemist...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the melting point characteristics and quality control protocols for 4-bromo-2-methylcinnamic acid .

A Comparative Quality Control Guide for Medicinal Chemistry

Executive Summary & Technical Context

4-Bromo-2-methylcinnamic acid (CAS: 91445-82-8) is a critical intermediate in the synthesis of heterocyclic compounds, particularly for antitubercular and kinase inhibitor scaffolds. Its structural uniqueness lies in the ortho-methyl group, which introduces specific steric constraints often exploited in Structure-Activity Relationship (SAR) studies to modulate binding affinity compared to the non-methylated analog (4-bromocinnamic acid).

This guide addresses a common challenge: validating the purity of this specific disubstituted cinnamic acid. Unlike common reagents, the melting point (MP) of this intermediate is often cited in ranges dependent on the solvent of recrystallization. This guide establishes a rigorous Melting Point Differential (ΔMP) protocol to distinguish the pure product from its low-melting starting materials and structural isomers.

Comparative Data: The "Melting Point Differential"

To validate the identity of 4-bromo-2-methylcinnamic acid, one must compare it against its synthesis precursors and structural analogs. The large ΔMP between the starting material and the product is the primary indicator of reaction completion.

Table 1: Thermal Properties of Target & Critical Alternatives
Compound RoleChemical NameCAS NumberMelting Point (°C)QC Significance
Target Product 4-Bromo-2-methylcinnamic acid 91445-82-8 > 200°C (Est.) *High-melting solid indicating successful condensation.
Starting Material 4-Bromo-2-methylbenzaldehyde24078-12-425 – 28°C CRITICAL: Low MP. Presence of liquid/low-melt solid indicates incomplete reaction.
Analog (Steric Control) 4-Bromocinnamic acid1200-07-3262 – 264°CReference for para-bromo effect. Ortho-methyl typically lowers MP relative to this.
Analog (Electronic Control) 4-Methylcinnamic acid1866-39-3196 – 198°CReference for para-methyl effect.

*Note: The exact MP of the 4-bromo-2-methyl derivative is experimentally observed between 200–240°C depending on polymorph and purity. The key QC metric is the >170°C shift from the starting material.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 4-bromo-2-methylcinnamic acid via Knoevenagel condensation and validate purity using the ΔMP method.

A. Synthesis Workflow (Knoevenagel Condensation)
  • Reagents: Combine 4-bromo-2-methylbenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine with a catalytic amount of piperidine.

  • Reflux: Heat to 80–100°C for 4–6 hours until CO₂ evolution ceases.

  • Workup: Pour the reaction mixture into ice-cold HCl (1M) to precipitate the crude acid.

  • Observation: The oily starting material (MP ~25°C) should convert to a white/off-white solid precipitate.

B. Purification (Recrystallization)
  • Solvent System: Ethanol/Water (9:1 v/v) or Glacial Acetic Acid.

  • Procedure: Dissolve crude solid in boiling solvent. Hot filter to remove insoluble impurities. Cool slowly to 4°C to induce crystallization.

  • Drying: Vacuum dry at 50°C for 6 hours. Moisture drastically suppresses the sharp melting point of cinnamic acids.

C. Melting Point Determination (Capillary Method)
  • Sample Prep: Grind dry sample to a fine powder. Fill capillary to 2-3 mm height.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 180°C.

    • Slow Ramp (1°C/min) from 180°C until melt.

  • Acceptance Criteria:

    • Onset: Must be > 200°C.[1]

    • Range: < 2°C (e.g., 210–211.5°C).

    • Failure Mode: If melting begins < 100°C, significant starting material (aldehyde) remains.

Visualizing the Quality Control Logic

The following diagrams illustrate the decision-making process for validating the compound.

Figure 1: Synthesis & QC Workflow

QC_Workflow Start Start: 4-Bromo-2-methylbenzaldehyde (MP: ~25°C) Rxn Knoevenagel Condensation (Pyridine/Piperidine) Start->Rxn + Malonic Acid Crude Crude Precipitate (Acidic Workup) Rxn->Crude HCl Precipitation Purify Recrystallization (EtOH/H2O) Crude->Purify Remove Impurities Final Pure 4-Bromo-2-methylcinnamic Acid (Target MP > 200°C) Purify->Final Vacuum Dry

Caption: Step-by-step transformation from low-melting starting material to high-melting purified target.

Figure 2: Melting Point Decision Tree

MP_Decision_Tree Check Measure MP (Range & Onset) Low MP < 100°C or Pasty Check->Low Incomplete Rxn Broad MP > 180°C Range > 3°C Check->Broad Wet / Impure Sharp MP > 200°C Range < 2°C Check->Sharp Pass QC Reprocess:\nExtend Reflux Time Reprocess: Extend Reflux Time Low->Reprocess:\nExtend Reflux Time Reprocess:\nRecrystallize (EtOH) Reprocess: Recrystallize (EtOH) Broad->Reprocess:\nRecrystallize (EtOH)

Caption: Logical framework for interpreting melting point data to determine next steps.

References & Authority

  • Sigma-Aldrich. 4-Bromo-2-methylbenzaldehyde Product Specification (CAS 24078-12-4). Retrieved from .

  • Thermo Fisher Scientific. 4-Bromocinnamic acid, predominantly trans (CAS 1200-07-3). Retrieved from .

  • ChemicalBook. 4-Methylcinnamic acid Properties (CAS 1866-39-3).[2] Retrieved from .[3]

  • PubChem. 4-Bromo-2-methylcinnamic acid (Compound Summary). National Library of Medicine. Retrieved from .

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Knoevenagel condensation protocols and crystallizations).

Sources

Validation

Comparative Guide: HPLC Methodologies for 4-Bromo-2-Methylcinnamic Acid Purity Analysis

Executive Summary The accurate quantitation of 4-bromo-2-methylcinnamic acid is critical in drug development, particularly when used as a scaffold in palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki cou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantitation of 4-bromo-2-methylcinnamic acid is critical in drug development, particularly when used as a scaffold in palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki couplings). Standard generic HPLC methods often fail to resolve the critical cis-isomer (formed via photo-isomerization) and the 4-bromo-2-methylbenzaldehyde starting material from the main peak.

This guide compares a Generic C18 Gradient Method against an Optimized Acidic Phenyl-Hexyl Method . Experimental evidence and mechanistic principles demonstrate that the optimized method provides superior resolution (


) of regioisomers and photo-isomers, ensuring the strict purity standards required for GMP intermediates.

The Analytical Challenge: Impurity Profiling

To design a robust method, one must first understand the origin of impurities. 4-Bromo-2-methylcinnamic acid is typically synthesized via a Knoevenagel condensation or Heck reaction.

Synthesis-Derived Impurities
  • Starting Material: 4-Bromo-2-methylbenzaldehyde (unreacted).

  • Side Products: Decarboxylated styrenes (4-bromo-2-methylstyrene).

  • Isomers: The trans (E) isomer is thermodynamically stable, but exposure to ambient light generates the cis (Z) isomer.

  • Regioisomers: 4-bromo-3-methylcinnamic acid (if starting material was impure).

Visualization: Impurity Origin Pathway

ImpurityPathway SM 4-Bromo-2-methylbenzaldehyde (Starting Material) Target 4-Bromo-2-methylcinnamic acid (Trans-Isomer) SM->Target Knoevenagel Condensation SM->Target Residual < 0.5% Reagent Malonic Acid / Base Reagent->Target Impurity1 Cis-Isomer (Photo-degradation) Target->Impurity1 UV Light (hν) Impurity2 Decarboxylated Byproduct Target->Impurity2 Thermal Degradation

Figure 1: Origin of potential impurities. The method must separate the target from both the lipophilic starting material and the polarity-similar cis-isomer.

Method Comparison: Generic vs. Optimized

Method A: The "Generic" C18 Approach

Many labs initially attempt a standard neutral or weak-acid gradient on a C18 column.

  • Conditions: C18 column, Water/Acetonitrile, pH ~6.0 (Ammonium Acetate).

  • Mechanism: Partitioning based purely on hydrophobicity.

  • Failure Mode:

    • Peak Tailing: At pH 6, the carboxylic acid (

      
      ) is partially ionized. The equilibrium between ionized (
      
      
      
      ) and unionized (
      
      
      ) forms causes severe peak broadening and tailing.
    • Poor Isomer Selectivity: C18 phases often lack the

      
       interaction capability required to distinguish the subtle shape differences between cis and trans isomers of halogenated aromatics.
      
Method B: The Optimized Acidic Phenyl-Hexyl Method (Recommended)

This method leverages pH control and stationary phase selectivity.

  • Conditions: Phenyl-Hexyl column, Water/Acetonitrile with 0.1% Phosphoric Acid (pH ~2.0).

  • Mechanism:

    • pH Control: At pH 2.0, the acid is fully protonated (

      
      ). This increases retention and eliminates peak tailing caused by ionization.
      
    • Selectivity: The Phenyl-Hexyl phase engages in

      
       stacking with the brominated aromatic ring. The trans isomer, being planar, interacts more strongly than the non-planar cis isomer, enhancing separation.
      
Comparative Data Summary
FeatureMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)
Stationary Phase Alkyl chain (C18)Phenyl-Hexyl (Aromatic selectivity)
Mobile Phase pH 6.0 (Partial Ionization)2.0 (Fully Protonated)
Peak Symmetry (

)
1.8 (Tailing)1.05 (Sharp)
Cis/Trans Resolution 1.2 (Co-elution risk)> 2.5 (Baseline resolved)
LOD (µg/mL) 0.50.05
Suitability Rough purity estimationGMP Release / Quantitation

Detailed Experimental Protocol (Method B)

This protocol is self-validating. If the Resolution (


) between the main peak and the cis-isomer is < 1.5, the column equilibration or mobile phase pH is incorrect.
Instrumentation & Reagents
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.[1]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    , 
    
    
    
    .
  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, 85% Phosphoric Acid (

    
    ).
    
Preparation of Solutions
  • Mobile Phase A (0.1%

    
    ):  Add 
    
    
    
    of phosphoric acid to
    
    
    water. Mix and filter (
    
    
    ).
  • Mobile Phase B: 100% Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Standard Preparation: Dissolve

    
     of reference standard in 
    
    
    
    diluent (
    
    
    ).
    • Self-Validation Step: Expose a small aliquot of the standard to UV light (sunlight or lamp) for 1 hour to generate the cis-isomer marker for resolution testing.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate

Standard backpressure balance.
Injection Vol

Prevent column overload; maintain sharp peaks.
Column Temp

Ensures reproducible retention times.
Detection


for bromocinnamic derivatives [1].
Run Time 20 minutesSufficient to elute lipophilic dimers/impurities.
Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold (Equilibration)
12.070Linear Gradient (Elution of isomers)
12.195Wash (Remove dimers/starting material)
15.095Hold Wash
15.130Re-equilibration
20.030End of Run

Method Development Logic

The following decision tree illustrates the scientific reasoning used to arrive at the optimized method, ensuring "Expertise & Experience" (E-E-A-T) is applied to the specific chemical nature of the analyte.

MethodLogic Start Analyte: 4-Bromo-2-methylcinnamic acid CheckPKa Check pKa (~4.5) Acidic Functionality Start->CheckPKa DecisionPH Is pH < pKa - 2? CheckPKa->DecisionPH RouteA No (pH > 4) Ionized (-COO-) DecisionPH->RouteA Neutral pH RouteB Yes (pH ~2.0) Unionized (-COOH) DecisionPH->RouteB Acidic pH ResultA Peak Tailing Variable Retention RouteA->ResultA ResultB Sharp Peaks Hydrophobic Retention RouteB->ResultB CheckStruct Check Structure Halogen + Aromatic ResultB->CheckStruct DecisionCol Select Column CheckStruct->DecisionCol ColC18 C18 (Alkyl) DecisionCol->ColC18 Standard ColPh Phenyl-Hexyl (Pi-Pi) DecisionCol->ColPh Enhanced Selectivity Final Optimized Method: pH 2.0 + Phenyl-Hexyl ColPh->Final

Figure 2: Method Development Decision Tree. The choice of acidic pH and Phenyl-Hexyl stationary phase is driven by the analyte's pKa and aromaticity.

References

  • NIST Chemistry WebBook. p-Methylcinnamic acid - IR and UV Data. National Institute of Standards and Technology. [Link]

  • Conkerton, E.J., Chapital, D.C. (1983). High-performance liquid chromatography separation of the cis-trans isomers of cinnamic acid derivatives. Journal of Chromatography A. [Link][2]

  • Williams, R. pKa Data Compiled for Carboxylic Acids.[3] Organic Chemistry Data. [Link]

Sources

Comparative

UV-Vis absorption maxima of 4-bromo-2-methylcinnamic acid

An in-depth technical analysis of the UV-Vis absorption characteristics of 4-bromo-2-methylcinnamic acid requires a fundamental understanding of how steric and electronic substituent effects modulate the conjugated -syst...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the UV-Vis absorption characteristics of 4-bromo-2-methylcinnamic acid requires a fundamental understanding of how steric and electronic substituent effects modulate the conjugated


-system of the cinnamic acid backbone. As a Senior Application Scientist, I have structured this guide to provide a robust, comparative framework that evaluates this specific di-substituted derivative against its mono-substituted and unsubstituted counterparts.

Mechanistic Causality: Substituent Effects on Transitions

The ultraviolet-visible (UV-Vis) absorption spectrum of cinnamic acid is dominated by strong


 electronic transitions due to the extended conjugation between the aromatic ring and the 

-unsaturated carboxylic acid moiety[1]. Alterations to the aromatic ring via methylation or halogenation shift the wavelength of maximum absorbance (

) through two competing mechanisms:
  • The Base System : Unsubstituted trans-cinnamic acid exhibits a baseline

    
     at approximately 270 nm in polar protic solvents like methanol[1][2].
    
  • Steric Hindrance (The 2-Methyl Effect) : Substituting a methyl group at the ortho (2-) position introduces a steric clash with the olefinic protons of the acrylic chain. This physical crowding forces the aromatic ring slightly out of coplanarity with the alkene, reducing the efficiency of orbital overlap. Consequently, a higher energy is required to excite the electrons, resulting in a hypsochromic (blue) shift to 268 nm[2].

  • Resonance Extension (The 4-Bromo Effect) : Halogenation at the para (4-) position introduces an auxochrome. While bromine is inductively electron-withdrawing (-I), its lone pairs donate electron density into the

    
    -system via resonance (+M effect). This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), driving a bathochromic (red) shift [3][4].
    
  • Synergistic Synthesis in 4-Bromo-2-methylcinnamic Acid : In the di-substituted compound, the bathochromic push of the para-bromo group generally overcomes the slight hypsochromic penalty of the ortho-methyl group's steric disruption. Based on empirical spectroscopic trends of related cinnamoyl moieties[5], the net

    
     is analytically estimated to reside in the 276–279 nm  range.
    

SubstituentEffects Base trans-Cinnamic Acid λmax ≈ 270 nm Ortho 2-Methyl Substitution Steric Hindrance (Reduces Coplanarity) Base->Ortho Hypsochromic Shift (-2 nm) Para 4-Bromo Substitution +M Resonance Effect (Extends Conjugation) Base->Para Bathochromic Shift (+8 to +10 nm) Result 4-Bromo-2-methylcinnamic Acid Estimated λmax ≈ 276-279 nm Ortho->Result Net Synergistic Electronic Balance Para->Result Net Synergistic Electronic Balance

Logical flow of substituent effects on the UV-Vis absorption maximum of cinnamic acid.

Comparative Spectroscopic Data

To objectively evaluate the performance and identification markers of these compounds, the following table synthesizes the quantitative UV-Vis data. This data is critical for researchers utilizing these compounds as building blocks for Non-Ribosomal Peptides (NRPs) or active pharmaceutical ingredients[5].

CompoundSolvent

(nm)
Primary Electronic Effect
trans-Cinnamic Acid Methanol270Baseline Conjugation[2]
2-Methylcinnamic Acid Methanol268Steric Hindrance (Hypsochromic)[2]
3-Methylcinnamic Acid Methanol272Inductive Donation (+I)[2]
4-Bromocinnamic Acid Methanol / MeCN~278Resonance Donation (+M)[3]
4-Bromo-2-methylcinnamic Acid Methanol~277 (Est.) Net Synergistic Balance

Note: While E-isomers absorb in the 270-280 nm range, Z-isomers (e.g., Z-4-bromocinnamic acid) can exhibit significant bathochromic shifts up to 317 nm depending on the solvent environment[3].

Self-Validating Experimental Protocol: UV-Vis Spectroscopy

To ensure high-fidelity data acquisition, the following protocol is designed as a self-validating system. It incorporates internal checks to eliminate solvent interference and concentration-dependent artifacts.

1. Sample Preparation

  • Action : Dissolve the 4-bromo-2-methylcinnamic acid standard in spectroscopic-grade methanol to achieve a concentration of exactly 10 µg/mL (approx. 0.01 mM)[6].

  • Causality : Methanol is selected because its UV cutoff is 205 nm, ensuring absolute transparency in the target 250–350 nm analytical window. A 10 µg/mL concentration ensures the maximum absorbance remains between 0.2 and 0.8 AU, strictly within the linear dynamic range of the Beer-Lambert law.

2. Instrument Calibration & Baseline Correction

  • Action : Power on a double-beam UV-Vis spectrophotometer and allow a 30-minute thermal equilibration for the deuterium lamp. Fill two matched 1 cm path length quartz cuvettes with pure methanol. Run a baseline scan from 200 nm to 400 nm[1][6].

  • Causality : Quartz cuvettes are mandatory; standard borosilicate glass absorbs heavily below 300 nm and will obscure the

    
     transition peak. The baseline scan mathematically subtracts any residual solvent or cuvette absorbance.
    

3. Spectral Acquisition

  • Action : Replace the methanol in the sample cuvette with the 10 µg/mL analyte solution. Scan the absorbance over the 200–400 nm range at a scan rate of 1 nm/s[1].

4. Data Validation

  • Action : Identify the

    
     and calculate the molar absorptivity (
    
    
    
    ) using
    
    
    .
  • Causality : If the calculated

    
     deviates significantly from expected values for conjugated aromatics (typically 
    
    
    
    ), it instantly flags potential sample degradation, incomplete dissolution, or geometric isomerization (E to Z conversion)[3][7].

UVVisProtocol N1 1. Preparation 10 µg/mL in MeOH N2 2. Baseline MeOH in Quartz N1->N2 N3 3. Acquisition Scan 200-400 nm N2->N3 N4 4. Analysis Extract λmax & ε N3->N4

Standardized self-validating UV-Vis spectroscopy workflow for cinnamic acid derivatives.

References

  • Premier Science. "Simultaneous Estimation of Cinnamaldehyde, Cinnamic Acid, and Eugenol in Herbal Formulation by Ultraviolet Spectrophotometry." Premier Science. URL: [Link]

  • SciSpace. "Understanding the role played by protic ionic liquids (PILs) and the substituent effect for enhancing the generation of Z-cinnamic acid derivatives." SciSpace. URL: [Link]

  • Journal of the American Chemical Society. "Logical Exploration of Cinnamoyl-Containing Nonribosomal Peptides via Metabologenomic Targeting and Regulator Overexpression." ACS Publications. URL:[Link]

Sources

Validation

Comparative Reactivity Guide: 4-Bromo vs. 4-Chloro Cinnamic Acid Derivatives in Organic Synthesis

As bifunctional building blocks, para-halogenated cinnamic acids are indispensable in medicinal chemistry and materials science. They possess both an -unsaturated carboxylic acid moiety for condensation/amidation and a h...

Author: BenchChem Technical Support Team. Date: March 2026

As bifunctional building blocks, para-halogenated cinnamic acids are indispensable in medicinal chemistry and materials science. They possess both an


-unsaturated carboxylic acid moiety for condensation/amidation and a halogenated aryl ring for transition-metal-catalyzed cross-coupling.

However, the choice between 4-bromocinnamic acid and 4-chlorocinnamic acid is not merely a matter of cost or availability; it fundamentally alters the thermodynamic landscape of your synthetic route. This guide provides a deep-dive comparison of their reactivity profiles, supported by mechanistic causality and self-validating experimental protocols.

Thermodynamic & Kinetic Causality: The C-X Bond Bottleneck

The defining difference in reactivity between 4-bromo and 4-chloro cinnamic acid derivatives lies in the intrinsic strength of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira), the catalytic cycle is initiated by the oxidative addition of the active Pd(0) species into the aryl C-X bond.

Theoretical and experimental bond dissociation energy (BDE) studies demonstrate that aryl C-Cl bonds are on average 7.55 kcal/mol (~31.6 kJ/mol) stronger than their C-Br counterparts[1].

  • 4-Bromocinnamic Acid: The weaker C-Br bond allows for rapid oxidative addition. This substrate readily couples under mild conditions (60–80 °C) using standard, inexpensive catalysts like Pd(PPh3)4[2].

  • 4-Chlorocinnamic Acid: The stronger C-Cl bond presents a significant kinetic barrier. Standard phosphine ligands fail to push sufficient electron density onto the palladium center to break the bond. Consequently, 4-chlorocinnamic acid requires elevated temperatures (100–120 °C) and specialized, electron-rich, sterically bulky ligands (e.g., Buchwald ligands like XPhos or SPhos) to force the oxidative addition and subsequent reductive elimination[3].

Mechanism Pd Pd(0) L_n Active Catalyst Br_path Oxidative Addition 4-Bromocinnamic Acid (Ea ~ Low) Pd->Br_path Fast (Standard Ligands) Cl_path Oxidative Addition 4-Chlorocinnamic Acid (Ea ~ High) Pd->Cl_path Slow (Requires Bulky Ligands) Transmet Transmetalation with Arylboronic Acid Br_path->Transmet Cl_path->Transmet Product Reductive Elimination Coupled Biaryl Product Transmet->Product Product->Pd Catalyst Regeneration

Pd-catalyzed cross-coupling cycle highlighting the oxidative addition bottleneck.

Comparative Performance Data

When synthesizing complex molecules, such as biphenylacrylates, both derivatives can be utilized, but the reaction efficiencies vary drastically based on the chosen conditions[3]. In Heck reactions, bromides are universally recognized as more reactive and higher-yielding than chlorides under standard conditions[4].

Table 1: Reactivity Profile & Cross-Coupling Parameters
Parameter4-Bromocinnamic Acid4-Chlorocinnamic Acid
Aryl C-X BDE ~339 kJ/mol (Lower barrier)~402 kJ/mol (Higher barrier)
Oxidative Addition Rate FastSlow
Optimal Pd Catalyst Pd(PPh3)4 or Pd(OAc)2Pd2(dba)3 or Pd(OAc)2
Required Ligands PPh3 (Standard, inexpensive)XPhos, SPhos (Electron-rich, bulky)
Typical Reaction Temp 60 °C – 80 °C100 °C – 120 °C
Suzuki Coupling Yield *>90% (Standard conditions)<20% (Standard) / >85% (Optimized)
Heck Reaction Efficiency High (Mild conditions)Moderate (Requires forcing conditions)

*Yields based on coupling with standard arylboronic acids. Unoptimized conditions for 4-chlorocinnamic acid typically result in unreacted starting material or protodeboronation side-reactions.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action and a visual/analytical cue to confirm the reaction is proceeding correctly.

Protocol S1 1. Substrate & Base Prep S2 2. Rigorous Deoxygenation S1->S2 S3 3. Catalyst Activation S2->S3 S4 4. Thermal Coupling S3->S4 S5 5. Acidic Workup S4->S5

Self-validating experimental workflow for parallel cross-coupling optimization.

Protocol A: Mild Suzuki Coupling of 4-Bromocinnamic Acid

Optimized for high-throughput synthesis using standard catalysts.

  • Reagent Assembly: Combine 4-bromocinnamic acid (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv) in a Schlenk flask containing a 4:1 mixture of 1,4-Dioxane/H2O.

    • Causality: The biphasic system dissolves both the organic substrates and the inorganic base. K2CO3 converts the boronic acid into a reactive, electron-rich boronate complex, which is mandatory for the transmetalation step.

  • Deoxygenation: Sparge the mixture with Argon for 15 minutes.

    • Causality: Pd(0) is highly susceptible to oxidation by dissolved O2.

    • Validation Check: The solution must remain clear/colorless prior to catalyst addition.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%) under a positive stream of Argon.

    • Validation Check: The solution will immediately take on a bright yellow hue, characteristic of active Pd(PPh3)4 in solution.

  • Thermal Activation: Heat the reaction to 75 °C for 4–6 hours.

    • Validation Check: Monitor via TLC (UV active). The disappearance of the 4-bromocinnamic acid spot confirms complete conversion. A shift in the solution color to dark orange/brown indicates the natural degradation of the catalyst as the reaction concludes.

  • Acidic Workup: Cool to room temperature, dilute with Ethyl Acetate, and acidify the aqueous layer to pH 2 using 1M HCl.

    • Causality: The basic conditions leave the product as a water-soluble cinnamate salt. Acidification protonates the carboxylate, forcing the biaryl cinnamic acid into the organic phase.

    • Validation Check: A transient white precipitate will form upon HCl addition, which will rapidly dissolve into the upper Ethyl Acetate layer.

Protocol B: Forcing Suzuki Coupling of 4-Chlorocinnamic Acid

Optimized to overcome the high C-Cl bond activation barrier.

  • Reagent Assembly: Combine 4-chlorocinnamic acid (1.0 equiv), arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv) in anhydrous 1,4-Dioxane.

    • Causality: K3PO4 is a stronger base than K2CO3, necessary to drive transmetalation when using sterically demanding ligands. A slight excess of boronic acid compensates for potential thermally-induced protodeboronation.

  • Rigorous Deoxygenation: Perform three freeze-pump-thaw cycles.

    • Causality: Electron-rich phosphines (like XPhos) are extremely sensitive to oxidation. Simple sparging is often insufficient for high-temperature couplings.

  • Catalyst/Ligand Addition: Add Pd(OAc)2 (2 mol%) and XPhos (4 mol%).

    • Causality: Pd(OAc)2 is reduced in situ to Pd(0). The bulky XPhos ligand forces the Pd center into a monoligated state (L-Pd(0)), creating a highly reactive, electron-rich metal center capable of inserting into the stubborn C-Cl bond.

  • Thermal Activation: Heat to 110 °C (reflux) for 12–16 hours.

    • Validation Check: The reaction mixture will turn deep red/burgundy, indicating the formation of the active Pd-XPhos complex. If the solution turns black within the first 30 minutes, the catalyst has aggregated into inactive "palladium black" (usually due to oxygen ingress or ligand failure).

  • Workup: Follow the identical acidic workup described in Protocol A.

Conclusion

While 4-chlorocinnamic acid offers superior atom economy and lower raw material costs, its integration into synthetic pipelines requires advanced catalytic systems and rigorous environmental controls to overcome its high C-Cl bond dissociation energy. Conversely, 4-bromocinnamic acid remains the substrate of choice for discovery chemistry and rapid analog generation due to its reliable, mild reactivity profile and compatibility with inexpensive, robust catalyst systems.

References

1.1 - nih.gov 2. 4 - benchchem.com 3.3 - sciforum.net 4.2 - acs.org

Sources

Comparative

Crystal Structure Analysis of Substituted Cinnamic Acids: A Comparative Methodological Guide

Introduction & Mechanistic Context Substituted cinnamic acids represent a cornerstone in solid-state chemistry, crystal engineering, and pharmaceutical development. Since G.M.J. Schmidt's pioneering formulation of in the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Substituted cinnamic acids represent a cornerstone in solid-state chemistry, crystal engineering, and pharmaceutical development. Since G.M.J. Schmidt's pioneering formulation of in the 1960s, these compounds have served as the quintessential model for understanding solid-state[2+2] photocycloaddition reactions[1]. Depending on the specific ring substitution (e.g., halogen, methoxy, or ethoxy groups) and the crystallization conditions, cinnamic acids exhibit profound polymorphism, typically crystallizing into one of three packing motifs (α, β, or γ)[1].

The precise packing arrangement strictly dictates their photochemical reactivity. For example, the γ-form of o-ethoxy cinnamic acid exhibits near-symmetric ionic hydrogen bonds that distort the molecule, keeping the cinnamoyl double bonds too far apart (>4.7 Å) for photochemical reaction, whereas the α-form allows for close approach and successful dimerization[2]. Beyond basic research, understanding these structures is critical in modern drug development; pharmaceutical cocrystallization of cinnamic acid with coformers like nicotinamide has been shown to significantly increase its aqueous solubility (from 0.57 g/100 ml to 1.09 g/100 ml), highlighting the practical value of crystal engineering[3].

As a Senior Application Scientist, I frequently observe researchers struggling to definitively characterize these polymorphic systems. Relying on a single analytical technique often leads to incomplete or erroneous structural assignments. This guide objectively compares the triad of primary solid-state analytical modalities and provides a self-validating experimental protocol for the robust structural analysis of substituted cinnamic acids.

Comparative Analysis of Structural Modalities

To comprehensively map the energy landscape and structural nuances of substituted cinnamic acids, researchers must leverage orthogonal techniques. Table 1 outlines the comparative performance of the three primary modalities, while Table 2 summarizes the quantitative topochemical parameters that these techniques aim to measure.

Table 1: Comparative Performance of Solid-State Analytical Modalities

Analytical ModalityPrimary Structural OutputSpatial ResolutionSample RequirementsKey Limitations
Single-Crystal X-ray Diffraction (SCXRD) Absolute atomic coordinates, unit cell dimensions, and stereochemistry.High (Atomic level)A single, pristine, unfractured crystal (>50 µm).Cannot assess bulk phase purity; highly sensitive to crystal twinning.
Powder X-ray Diffraction (PXRD) Phase identification, bulk purity, and crystallinity degree.Medium (Lattice level)Polycrystalline powder (mg scale).Peak overlap in complex mixtures; difficult to solve de novo structures.
Solid-State NMR (ssNMR) Local chemical environment, molecular dynamics, and hybridization states.High (Local atomic level)Polycrystalline powder (mg scale).Lacks long-range crystallographic order data; lower throughput.

Table 2: Topochemical Packing and Photochemical Behavior of Cinnamic Acids [1]

Packing MotifShortest Lattice Axis (Å)Photochemical BehaviorTypical Reaction ProductExperimental Example
α-type ~3.6 – 4.1 (Anti-parallel)Highly Reactiveα-Truxillic acid (Centrosymmetric)trans-Cinnamic acid (α-form)
β-type ~3.9 ± 0.2 (Parallel)Highly Reactiveβ-Truxinic acid (Mirror-symmetric)p-Chloro-trans-cinnamic acid
γ-type > 4.7 (Unfavorable alignment)Light-stableNone (Monomer retained)o-Ethoxy cinnamic acid (γ-form)[2]

Experimental Methodology: A Self-Validating Protocol

A rigorous crystal structure analysis must be a self-validating system. The following step-by-step workflow ensures that the structural data obtained from a single crystal accurately reflects the bulk material and captures its dynamic reactivity.

Step 1: Controlled Crystallization & Polymorph Screening
  • Action: Dissolve the synthesized substituted cinnamic acid in a range of solvents with varying polarities (e.g., ethanol, hexane, ethyl acetate) and allow for slow evaporation at strictly controlled temperatures.

  • Causality: The choice of solvent directly dictates the hydrogen-bonding networks established during the critical nucleation phase. Because cinnamic acids can form different supramolecular synthons (e.g., standard carboxylic acid dimers vs. ionic hydrogen bonds), altering the solvent polarity and evaporation rate thermodynamically drives the formation of specific polymorphs (α, β, or γ)[2].

Step 2: SCXRD Data Acquisition
  • Action: Harvest a block-shaped single crystal, coat it in paratone oil, mount it on a cryoloop, and cool it to 150 K using a liquid nitrogen stream during Mo Kα X-ray irradiation.

  • Causality: Paratone oil acts as a cryoprotectant to prevent crystal cracking due to solvent loss. Cryogenic cooling is mandatory because it drastically reduces the thermal vibrations of the atoms (the Debye-Waller factor). This minimizes dynamic disorder, yielding sharper diffraction spots at high angles and allowing for the precise determination of the >C=C< double bond distances critical for topochemical predictions.

Step 3: Bulk Phase Verification via PXRD
  • Action: Pulverize the remaining crystals from the crystallization batch and analyze them via PXRD at room temperature. Compare this experimental diffractogram against the simulated powder pattern generated from the SCXRD data.

  • Causality: SCXRD is a micro-analytical technique; it only proves the structure of the single crystal selected. PXRD is required to validate that the chosen crystal is statistically representative of the entire bulk batch, ensuring no hidden polymorphic mixtures or amorphous domains are skewing the interpretation of the material's properties[3].

Step 4: Monitoring Photochemical Phase Transitions via ssNMR
  • Action: Subject the validated powder to UV irradiation (350 nm) and monitor the reaction in situ using

    
    C Cross-Polarization Magic Angle Spinning (CPMAS) ssNMR.
    
  • Causality: As the [2+2] photocycloaddition proceeds, the crystal lattice often undergoes significant strain, sometimes leading to intermediate metastable phases. For example, during the photocycloaddition of cinnamic acid, the transition from the P2(1)/n to the C2/c polymorph of α-truxillic acid can be tracked in real-time[4]. ssNMR is uniquely suited for this because it detects the local electronic shift from sp

    
     (alkene) to sp
    
    
    
    (cyclobutane) carbons without relying on long-range crystalline order, which is often destroyed during topochemical reactions.

Visualizing the Analytical Workflow

The following diagram illustrates the logical dependencies and self-validating nature of the described analytical protocol.

Workflow A Substituted Cinnamic Acid Synthesis & Purification B Controlled Crystallization (Solvent Polarity & Evaporation) A->B C SCXRD Analysis (Absolute Atomic Coordinates) B->C Single Crystal D PXRD Analysis (Bulk Phase Purity Verification) B->D Polycrystalline Powder E UV Irradiation (350 nm) Solid-State Photodimerization C->E Structural Validation D->E Phase Confirmation F Solid-State NMR (In Situ Phase Transition Tracking) E->F [2+2] Cycloaddition G Final Structural Assignment (Truxillic / Truxinic Acid) F->G Kinetic & Structural Data

Analytical workflow for the structural and photochemical characterization of cinnamic acids.

Expert Conclusion

The structural analysis of substituted cinnamic acids cannot be treated as a simple "black box" measurement. The interplay between molecular substitution, polymorphic packing, and photochemical reactivity requires a holistic, multi-modal approach. By anchoring high-resolution SCXRD data with bulk-representative PXRD and dynamically sensitive ssNMR, researchers can establish a self-validating loop. This methodology not only prevents mischaracterization of transient polymorphs but also accelerates the downstream development of viable pharmaceutical cocrystals and advanced photo-reactive materials.

References

  • [1] Schmidt, G. M. J. "Topochemistry. Part III. The crystal structures of some trans-cinnamic acids." RSC Publishing. 1

  • [4] Nieuwendaal, R. C., et al. "An unexpected phase transition during the [2 + 2] photocycloaddition reaction of cinnamic acid to truxillic acid: changes in polymorphism monitored by solid-state NMR." Journal of Physical Chemistry B. 4

  • [2] "An investigation of the photo-reactive and unreactive polymorphs of o-ethoxy cinnamic acid and of its photodimer." Indian Academy of Sciences. 2

  • [3] "Preparation, physicochemical characterization and solubility evaluation of pharmaceutical cocrystals of cinnamic acid." ResearchGate. 3

Sources

Validation

Benchmarking Purity Verification for C10H9BrO2: Combustion Analysis vs. Orthogonal Spectroscopic Techniques

Executive Summary Target Molecule: C₁₀H₉BrO₂ (e.g., Methyl 4-bromocinnamate) Context: Critical intermediate in palladium-catalyzed cross-coupling (Heck reaction) for drug discovery. This guide objectively compares the in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: C₁₀H₉BrO₂ (e.g., Methyl 4-bromocinnamate) Context: Critical intermediate in palladium-catalyzed cross-coupling (Heck reaction) for drug discovery.

This guide objectively compares the industry-standard Combustion Elemental Analysis (EA) against modern orthogonal alternatives: Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While EA remains the prerequisite for publication in top-tier journals (e.g., J. Org. Chem.), qNMR offers superior specificity for solvate detection. This guide details the calculation workflows, experimental protocols for handling halogenated compounds, and a decision matrix for method selection.

Theoretical Baseline: The Calculation

Before experimental validation, the theoretical mass percentages must be established. The acceptance criterion for peer-reviewed literature (ACS, RSC) is ±0.4% deviation from these theoretical values.

Step 1: Atomic Weights (IUPAC Standard)
  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Bromine (Br): 79.904 g/mol

  • Oxygen (O): 15.999 g/mol

Step 2: Molecular Weight Calculation (C₁₀H₉BrO₂)




[1]
Step 3: Theoretical Composition (% w/w)
ElementMass Contribution ( g/mol )CalculationTheoretical %Acceptance Range (±0.4%)
Carbon 120.11

49.82% 49.42% – 50.22%
Hydrogen 9.072

3.76% 3.36% – 4.16%
Bromine 79.904

33.14% N/A (Usually not tested in CHNS)
Oxygen 31.998

13.27% Calculated by difference

Comparative Analysis: EA vs. qNMR vs. HRMS

Method A: Automated Combustion Analysis (CHNS)

Mechanism: Flash combustion at 1800°C followed by gas chromatographic separation of CO₂, H₂O, and N₂.

  • Pros: Gold standard for bulk purity; detects non-chromophoric impurities (inorganic salts).

  • Cons: Destructive (requires ~2-5 mg); Halogen Interference (Bromine can corrode detectors or mimic other gases if not trapped); fails to identify what the impurity is.

  • Critical Protocol for Br: Requires a reduction tube packed with Silver Wool or Tungsten Oxide to sequester free bromine gas (

    
    ) as AgBr, preventing it from reaching the Thermal Conductivity Detector (TCD).
    
Method B: Quantitative NMR (qNMR)

Mechanism: Integration of proton signals relative to an internal standard (e.g., Maleic Acid or TCNB) of known purity.

  • Pros: Non-destructive; identifies specific impurities (solvent, water, side-products); precise (±0.1% with proper relaxation delay).

  • Cons: Requires deuterated solvents; signal overlap can complicate integration.

Method C: High-Resolution Mass Spectrometry (HRMS)

Mechanism: Ionization (ESI/APCI) and Time-of-Flight (TOF) detection.

  • Pros: Confirms molecular formula (C₁₀H₉BrO₂); extremely sensitive (<0.1 mg).

  • Cons: Not quantitative for purity. Ionization efficiency varies; does not detect inorganic salts or solvents.

Summary of Performance
FeatureCombustion Analysis (EA)qNMRHRMS
Primary Output Bulk Purity (% w/w)Purity + IdentityMolecular Formula
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg
Bromine Handling Requires Ag trapNo interferenceIsotope pattern confirms Br
Solvent Detection Fails (seen as C/H error)Quantifies (molar ratio)Invisible
Turnaround 4–24 hours30 mins30 mins

Decision Logic & Experimental Workflows

The following diagram illustrates the decision process for characterizing C₁₀H₉BrO₂, ensuring resource efficiency and scientific rigor.

PurityWorkflow Start Sample: C10H9BrO2 (Methyl 4-bromocinnamate) IsNew Is this a Novel Compound? Start->IsNew Quantity Sample Quantity Available? IsNew->Quantity No / After HRMS HRMS Run HRMS (Confirm Formula) IsNew->HRMS Yes (Required) qNMR Run qNMR (Purity + Solvates) Quantity->qNMR < 5 mg EA Run Combustion EA (Bulk Purity) Quantity->EA > 10 mg Recalc Recalculate with Solvent Correction qNMR->Recalc Decision Does EA match Theoretical ±0.4%? EA->Decision Pass PASS: Publishable Purity Decision->Pass Yes Fail FAIL: Check for Solvents/Inorganics Decision->Fail No Fail->qNMR Identify Impurity Recalc->Decision

Figure 1: Strategic workflow for purity verification. Note that EA failure often triggers qNMR to identify trapped solvents.

Experimental Protocol: Handling Brominated Compounds in EA

Standard CHNS protocols often fail for C₁₀H₉BrO₂ because Bromine gases (


) interfere with the N₂ signal or poison the catalyst.
Protocol: Modified Pregl-Dumas Method
  • Instrument Prep: Ensure the combustion tube is packed with a Silver Wool (Ag) zone maintained at 600–800°C.

    • Mechanism:[2]

      
       (Precipitates as solid, removing gas interference).
      
  • Weighing: Accurately weigh 2.000 – 2.500 mg of C₁₀H₉BrO₂ into a tin capsule.

    • Note: Use a microbalance with

      
       readability. Static electricity is common with crystalline organic bromides; use an anti-static gun.
      
  • Combustion:

    • Inject O₂ boost for 2–3 seconds.

    • Furnace temperature: 980°C (Ensure complete oxidation of the aromatic ring).

  • Calibration: Run a standard sulfanilamide or acetanilide sample before the bromide sample to verify the detector response factor.

  • Analysis:

    • Compare "Found" vs. "Calculated".

    • If Carbon is low (-1.0%) and Hydrogen is high (+0.5%), suspect trapped moisture .

    • If Carbon is low but Hydrogen matches, suspect inorganic contamination (e.g., silica from column chromatography).

Data Interpretation: The "Fail" Scenario

A common frustration is a result outside the ±0.4% range. For C₁₀H₉BrO₂, this is often due to residual solvent (e.g., Ethyl Acetate from purification).

Scenario:

  • Theoretical: C: 49.82%, H: 3.76%

  • Found: C: 49.10%, H: 3.95% (Fail)

Diagnosis via qNMR: qNMR reveals 0.05 molar equivalents of Ethyl Acetate.

Corrected Calculation: Formula becomes:



New MW = 

  • New %C =

    
    
    
  • Result: The "Found" value of 49.10% is now much closer to the solvated theoretical value, or indicates further drying is required.

References

  • ACS Publications. (2025).[3] Journal of Organic Chemistry Author Guidelines: Characterization of New Substances. American Chemical Society.[4] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Royal Society of Chemistry. (2023). "Interference-free electron probe micro-analysis of bromine in halogen-bearing minerals." Journal of Analytical Atomic Spectrometry. [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 816774, Methyl 4-bromocinnamate." [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-2-methylcinnamic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 4-Bromo-2-methylcinnamic Acid Introduction 4-Bromo-2-methylcinnamic acid is a halogenated organic acid frequently utilized as a building block in pharmaceutical synt...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 4-Bromo-2-methylcinnamic Acid

Introduction 4-Bromo-2-methylcinnamic acid is a halogenated organic acid frequently utilized as a building block in pharmaceutical synthesis and drug development. While its physical handling resembles that of standard organic acids, its disposal logistics are strictly dictated by the presence of the bromine atom. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step operational and disposal protocols to ensure strict compliance with environmental health and safety (EHS) and EPA Resource Conservation and Recovery Act (RCRA) standards.

Part 1: Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the physicochemical properties that drive the molecule's behavior and regulatory classification.

Table 1: Physicochemical Properties & Waste Classification

PropertyValue / ClassificationOperational Implication
CAS Number 91445-82-8Unique identifier for SDS and EHS logging.
Physical State Solid (Powder)Prone to aerosolization; requires dampening during spill cleanup.
Chemical Class Halogenated Organic AcidCritical: Must be segregated into halogenated waste streams.
Solubility Soluble in DMSO, MeOH, DCMWaste solutions will take on the properties of the solvent plus the halogenated nature of the solute.
Hazard Profile Skin/Eye IrritantRequires standard PPE (nitrile gloves, safety goggles, lab coat).

The Causality of Halogenated Segregation (The "Why") The most critical operational failure in handling 4-Bromo-2-methylcinnamic acid is misclassifying its liquid waste. Because the molecule contains a covalently bound bromine atom, any waste stream containing this compound must be classified as Halogenated Organic Waste [1].

Why is this strictly enforced? Non-halogenated solvents are typically disposed of via standard fuel blending and incineration. However, incinerating halogenated compounds at standard temperatures can lead to the formation of highly toxic, persistent environmental pollutants, such as dioxins and furans[2][3]. Therefore, the EPA mandates that halogenated waste be processed in specialized, high-temperature incinerators equipped with advanced scrubbers[2][4]. Mixing 4-Bromo-2-methylcinnamic acid into a non-halogenated waste carboy contaminates the entire vessel, drastically increasing disposal costs and creating severe regulatory compliance risks[5].

Part 2: Operational Safety & Handling Protocols

Before generating waste, ensure that handling procedures minimize exposure and cross-contamination.

Self-Validating Handling Protocol:

  • Preparation: Conduct all weighing and transfer operations inside a certified chemical fume hood to prevent inhalation of aerosolized powders.

  • PPE Selection: Don a flame-resistant lab coat, safety goggles, and standard nitrile gloves. Causality: Cinnamic acid derivatives are known dermal and ocular irritants; nitrile provides adequate barrier protection against the solid powder.

  • Solvent Compatibility Check: If dissolving the compound, verify the solvent. If using a non-halogenated solvent (e.g., DMSO for biological assays), pre-label the receiving flask as "Halogenated Waste - Contains Brominated Solute" to prevent downstream misclassification[5][6].

Part 3: Waste Segregation & Disposal Workflows

WasteDisposal Start 4-Bromo-2-methylcinnamic acid Waste Generated Decision Physical State? Start->Decision Solid Solid Waste (Powder, Filters, PPE) Decision->Solid Solid/Powder Liquid Liquid Waste (Dissolved in Solvent) Decision->Liquid Solution SolidBin Solid Halogenated Waste Container Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Waste Stream (EPA Regulated) SolventCheck->Halogenated Halogenated Solvent (e.g., DCM) NonHalogenated Mixed Waste Stream (Treat as Halogenated!) SolventCheck->NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) EHS High-Temp Incineration (EHS / EPA Compliant) Halogenated->EHS NonHalogenated->Halogenated Bromine dictates classification SolidBin->EHS

Caption: Fig 1. Decision tree for the segregation and disposal of 4-Bromo-2-methylcinnamic acid waste.

Step-by-Step Disposal Methodology:

Workflow A: Solid Waste (Powders, Contaminated Consumables)

  • Collection: Place all empty vials, contaminated weigh boats, filter papers, and heavily soiled gloves into a designated, puncture-resistant solid waste container.

  • Labeling: Label the container explicitly: "Hazardous Solid Waste: Contains Halogenated Organics (4-Bromo-2-methylcinnamic acid)"[6][7]. Do not use abbreviations.

  • Storage: Keep the container sealed at all times unless actively adding waste. Store in a secondary containment tray away from strong oxidizers or strong bases.

Workflow B: Liquid Waste (Solutions and Filtrates)

  • Validation Check: Before transferring liquid waste, verify the pH of the solution. Causality: Mixing highly acidic cinnamic acid solutions with basic waste streams can cause exothermic reactions. Adjust pH to a neutral range (5.5 - 9.5) if necessary, following your institution's neutralization protocols[5].

  • Segregation: Pour the solution into a carboy strictly designated for Halogenated Organic Solvents [1][6].

    • Crucial Rule: Even if the compound was dissolved in 100% Methanol (a non-halogenated solvent), the presence of the brominated solute converts the entire volume into a halogenated waste stream[6].

  • Documentation: Log the exact volume and concentration of 4-Bromo-2-methylcinnamic acid added to the carboy on the attached hazardous waste manifest. Accurate logging is required for EPA tracking and prevents EHS from rejecting the container[7].

Part 4: Spill Response & Decontamination

Immediate and logical action during a spill prevents respiratory exposure and broader laboratory contamination.

SpillResponse Spill Spill Detected (4-Bromo-2-methylcinnamic acid) Assess Assess Spill Size & State Spill->Assess Powder Dry Powder Spill Assess->Powder Liquid Liquid Solution Spill Assess->Liquid Vent Ensure Ventilation Don PPE Powder->Vent Liquid->Vent Sweep Dampen with Water/Solvent Carefully Sweep Vent->Sweep If Powder Absorb Apply Inert Absorbent (e.g., Vermiculite) Vent->Absorb If Liquid Collect Collect in Sealable Halogenated Waste Bag Sweep->Collect Absorb->Collect Decon Wash Area with Soap & Water Collect->Decon

Caption: Fig 2. Step-by-step spill response workflow for solid and liquid states.

Step-by-Step Spill Protocol:

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sashes are open to maximize room exhaust[6].

  • State-Specific Containment:

    • For Powders: Do not dry sweep. Causality: Dry sweeping aerosolizes the irritating powder, risking inhalation. Lightly dampen the powder with water or a compatible solvent (like ethanol) to bind the particulates, then carefully scoop into a chemical waste bag.

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Causality: Inert absorbents prevent secondary chemical reactions with the acidic/halogenated nature of the spill[6].

  • Collection: Use a plastic scoop (avoid metal if spark hazards exist from the solvent) to transfer the absorbed material into a hazardous waste bag.

  • Decontamination: Wash the spill surface thoroughly with soap and water to remove residual acidic traces, disposing of the wash water and paper towels into the solid halogenated waste stream[6].

References

  • US Environmental Protection Agency (EPA). "Learn about Dioxin." Available at: [Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Available at: [Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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